molecular formula C33H62O9 B12386487 20-SOLA

20-SOLA

货号: B12386487
分子量: 602.8 g/mol
InChI 键: KXUSPLMCZGXYLM-HWAYABPNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

20-SOLA is a useful research compound. Its molecular formula is C33H62O9 and its molecular weight is 602.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C33H62O9

分子量

602.8 g/mol

IUPAC 名称

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate

InChI

InChI=1S/C33H62O9/c1-36-21-22-37-23-24-38-25-26-39-27-28-40-29-30-41-31-32-42-33(35)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-34/h9-12,34H,2-8,13-32H2,1H3/b11-9-,12-10-

InChI 键

KXUSPLMCZGXYLM-HWAYABPNSA-N

手性 SMILES

COCCOCCOCCOCCOCCOCCOC(=O)CCCC/C=C\CCCCCCC/C=C\CCCCO

规范 SMILES

COCCOCCOCCOCCOCCOCCOC(=O)CCCCC=CCCCCCCCC=CCCCCO

产品来源

United States

Foundational & Exploratory

20-SOLA as a 20-HETE Antagonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanism, Efficacy, and Experimental Considerations for a Novel Therapeutic Target

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A/4F-derived metabolite of arachidonic acid, has emerged as a critical signaling molecule in the pathophysiology of numerous cardiovascular and metabolic diseases.[1][2][3] It is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone, renal function, and blood pressure.[1][4][5] Dysregulation of 20-HETE production and signaling is implicated in hypertension, endothelial dysfunction, insulin resistance, and the progression of certain cancers.[2][6][7] This has led to the development of pharmacological agents that can modulate the 20-HETE pathway, with 20-HETE antagonists showing significant therapeutic promise.

This technical guide provides a comprehensive overview of 20-SOLA (2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate), a novel, water-soluble antagonist of 20-HETE.[1][7] We will delve into its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals actively investigating the therapeutic potential of targeting the 20-HETE signaling cascade.

Mechanism of Action: Targeting the 20-HETE/GPR75 Signaling Axis

20-HETE exerts its diverse biological effects primarily through the G-protein coupled receptor 75 (GPR75).[8][9][10] The binding of 20-HETE to GPR75 initiates a cascade of intracellular signaling events that vary depending on the cell type. This compound functions as a competitive antagonist at the GPR75 receptor, effectively blocking the downstream signaling initiated by 20-HETE.[11]

In vascular smooth muscle cells (VSMCs), 20-HETE-mediated activation of GPR75 leads to vasoconstriction. This is achieved through the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and Rho kinase, which ultimately inhibit the large-conductance calcium-activated potassium (BKCa) channels, leading to cell depolarization and calcium influx.[10][12][13]

In endothelial cells, the 20-HETE/GPR75 pathway activation results in endothelial dysfunction. This involves the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK and IKKβ/NF-κB signaling pathways.[8][14][15] A critical consequence of this is the upregulation of angiotensin-converting enzyme (ACE) expression, which contributes to local angiotensin II production and further exacerbates vasoconstriction and vascular inflammation.[8][16] Furthermore, 20-HETE can uncouple endothelial nitric oxide synthase (eNOS), reducing nitric oxide (NO) bioavailability and increasing superoxide production, which are hallmarks of endothelial dysfunction.[1][13]

This compound, by blocking the initial interaction between 20-HETE and GPR75, prevents the activation of these downstream signaling cascades, thereby mitigating the pathological effects of elevated 20-HETE levels.

Data Presentation: Efficacy of this compound in Preclinical Models

Numerous preclinical studies have demonstrated the therapeutic potential of this compound in various disease models. The following tables summarize the key quantitative data from these investigations.

Animal Model Treatment Effect on Blood Pressure Reference
Cyp4a14 Knockout (KO) Male Mice (20-HETE-dependent hypertension)This compound (10mg/kg/day in drinking water for 10 days)Normalized blood pressure (124±1 mmHg vs. 153±2 mmHg in untreated)[17]
Doxycycline (DOX)-induced Cyp4a12 Transgenic Mice on High-Fat Diet (HFD)This compoundSignificantly reduced systolic blood pressure (118.34±5.4 mmHg vs. 153.4±5.11 mmHg)[6]
Streptozotocin (STZ)-induced Diabetic Cyp4a14KO MiceThis compound (10 mg/kg/day in drinking water)Lowered blood pressure[18]
Parameter Animal Model/Cell Type Treatment Effect Reference
Vascular Reactivity to PhenylephrineCyp4a14 KO Male Mice Renal MicrovesselsThis compoundDecreased by 7-fold (EC50: 1.58±0.23 µM vs 0.22±0.03 µM)[17]
Urine OutputCyp4a14 KO Male MiceThis compoundIncreased (1.25±0.04 mL vs. 1.06±0.04 mL)[17]
Urinary Sodium ExcretionCyp4a14 KO Male MiceThis compoundIncreased (12.33±0.44 vs. 8.33±0.63 µmol/gr BW/24Hrs)[17]
Weight GainDOX-induced Cyp4a12 Transgenic Mice on HFDThis compoundSignificantly attenuated weight gain[6]
Fasting GlucoseDOX-induced Cyp4a12 Transgenic Mice on HFDThis compoundPrevented hyperglycemia (104.2±9.2 mg/dl vs 144.0±3.5 mg/dl)[6]
Insulin Receptor (IR) Phosphorylation (Tyr-972)Liver, Skeletal Muscle, Adipose Tissue from DOX+HFD Cyp4a12tg miceThis compoundPrevented the decrease in IR phosphorylation[6]
Coronary Collateral Growth (CCG)Metabolic Syndrome Rat ModelThis compoundRestored CCG after ischemic injury[11][19]
Phenylephrine-induced ContractionRat Renal Interlobar ArteriesThis compoundSignificantly reduced[18][20]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

In Vivo Blood Pressure Measurement in Mice (Tail-Cuff Method)

Objective: To non-invasively measure systolic and diastolic blood pressure in conscious mice.

Materials:

  • CODA™ tail-cuff blood pressure system (Kent Scientific) or equivalent

  • Mouse restrainers of appropriate size

  • Warming platform

  • Infrared thermometer

Protocol:

  • Acclimation: Acclimate the mice to the restraint and measurement procedure for at least 3-5 consecutive days prior to data collection. This minimizes stress-induced artifacts in blood pressure readings.[1][2]

  • Preparation: Turn on the warming platform to maintain the mouse's body temperature between 32-35°C, which is crucial for detecting the tail pulse.[8][12]

  • Restraint: Gently guide the mouse into an appropriately sized restrainer. Secure the end-piece to prevent the mouse from turning around, ensuring the tail is accessible.[12]

  • Cuff Placement: Place the occlusion cuff at the base of the tail, followed by the volume pressure recording (VPR) cuff placed distally to the occlusion cuff.[1]

  • Measurement:

    • Allow the mouse to acclimate within the restrainer on the warming platform for 5-10 minutes before initiating measurements.[1]

    • The system automatically inflates the occlusion cuff to a preset pressure (e.g., 250 mmHg) and then gradually deflates it.[8]

    • The VPR cuff detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.[17]

    • Perform a set number of cycles (e.g., 20 cycles), with the initial cycles often discarded as acclimation cycles.[12]

  • Data Analysis: The software provides readings for systolic, diastolic, and mean arterial pressure, as well as heart rate. Average the values from the accepted cycles for each mouse.

Ex Vivo Vascular Reactivity Assessment (Wire Myography)

Objective: To measure the contractile and relaxant responses of isolated small arteries to pharmacological agents.

Materials:

  • Wire myograph system (e.g., DMT)

  • Dissecting microscope

  • Fine dissecting tools (forceps, scissors)

  • Petri dish with ice-cold physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2

  • High-potassium PSS (KPSS) for viability testing

  • Pharmacological agents (e.g., phenylephrine, acetylcholine, this compound)

Protocol:

  • Vessel Isolation:

    • Euthanize the animal and dissect the desired tissue (e.g., mesenteric arcade, renal artery).[6]

    • Under a dissecting microscope, carefully isolate a segment of a resistance artery (typically 150-300 µm in diameter).[4]

    • Cut the artery into 2 mm long rings, taking care to not damage the endothelium.[6]

  • Mounting:

    • Mount the arterial ring on two fine wires in the myograph chamber filled with aerated PSS at 37°C.[21]

  • Equilibration and Normalization:

    • Allow the vessel to equilibrate for approximately 30-60 minutes.[3]

    • Perform a normalization procedure to stretch the vessel to its optimal resting tension, which mimics physiological conditions.[21]

  • Viability and Endothelial Integrity Check:

    • Contract the vessel with KPSS to assess its viability.[6]

    • Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

    • Assess endothelium-dependent relaxation by adding acetylcholine. A robust relaxation indicates intact endothelium.[6]

  • Experimentation:

    • After washing and re-equilibration, pre-incubate the vessel with this compound or vehicle for a specified period.

    • Generate a cumulative concentration-response curve to a vasoconstrictor (e.g., phenylephrine) to assess the effect of this compound on vascular contractility.[17]

    • Alternatively, pre-constrict the vessel and generate a concentration-response curve to a vasodilator to assess the effect of this compound on relaxation.

  • Data Analysis: Construct concentration-response curves and calculate parameters such as EC50 (effective concentration for 50% of maximal response) and maximal response (Emax).

Induction of Diabetes in Mice with Streptozotocin (STZ)

Objective: To induce a model of type 1 diabetes in mice to study the effects of this compound on diabetic complications.

Materials:

  • Streptozotocin (STZ)

  • Cold sodium citrate buffer (pH 4.5)

  • Syringes and needles

  • Glucometer and test strips

  • 10% sucrose water

Protocol:

  • Preparation:

    • Fast the mice for 4-6 hours before STZ injection.[18][22]

    • Prepare the STZ solution in cold sodium citrate buffer immediately before use, as it is unstable.[23]

  • Induction:

    • A common protocol involves a single high-dose intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg).[18]

    • Alternatively, a multiple low-dose protocol (e.g., 50 mg/kg daily for 5 consecutive days) can be used to induce a more gradual onset of diabetes.[22]

  • Post-Injection Care:

    • Provide the mice with 10% sucrose water for the first 24-48 hours after injection to prevent acute hypoglycemia.[18][19]

  • Confirmation of Diabetes:

    • Measure blood glucose levels from the tail vein 2-3 days after the final STZ injection and then periodically.

    • Mice with blood glucose levels consistently above a certain threshold (e.g., 250-300 mg/dL) are considered diabetic.[24]

  • This compound Treatment:

    • Once diabetes is confirmed, this compound treatment can be initiated, for example, by adding it to the drinking water at the desired concentration.[18]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

20_HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_endothelial Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell 20_HETE 20-HETE GPR75 GPR75 20_HETE->GPR75 Binds to G_alpha_q Gαq/11 GPR75->G_alpha_q Activates c_Src c-Src GPR75->c_Src Activates G_alpha_q_vsmc Gαq/11 GPR75->G_alpha_q_vsmc Activates Rho_Kinase Rho Kinase GPR75->Rho_Kinase Activates PLC PLC G_alpha_q->PLC EGFR EGFR c_Src->EGFR Transactivates MAPK MAPK (ERK1/2) EGFR->MAPK IKK_beta IKKβ MAPK->IKK_beta NF_kB NF-κB IKK_beta->NF_kB Activates eNOS_uncoupling eNOS Uncoupling (↓ NO, ↑ Superoxide) IKK_beta->eNOS_uncoupling ACE ACE Expression NF_kB->ACE Upregulates PLC_vsmc PLC G_alpha_q_vsmc->PLC_vsmc PKC_vsmc PKC PLC_vsmc->PKC_vsmc BKCa_inhibition BKCa Channel Inhibition PKC_vsmc->BKCa_inhibition Vasoconstriction Vasoconstriction Rho_Kinase->Vasoconstriction Ca_influx ↑ Ca²⁺ Influx BKCa_inhibition->Ca_influx Ca_influx->Vasoconstriction 20_SOLA This compound 20_SOLA->GPR75 Antagonizes

Caption: 20-HETE signaling pathways and the antagonistic action of this compound.

Vascular_Reactivity_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis isolate_vessel Isolate Resistance Artery cut_rings Cut into 2mm Rings isolate_vessel->cut_rings mount Mount on Wire Myograph cut_rings->mount equilibrate Equilibrate & Normalize mount->equilibrate viability Assess Viability (KPSS) equilibrate->viability endothelium Check Endothelial Integrity (ACh) viability->endothelium pre_incubate Pre-incubate with This compound or Vehicle endothelium->pre_incubate crc Generate Concentration- Response Curve (e.g., Phenylephrine) pre_incubate->crc plot Plot Concentration-Response Curves crc->plot calculate Calculate EC50 and Emax plot->calculate compare Compare this compound vs. Vehicle calculate->compare

Caption: Experimental workflow for assessing vascular reactivity using wire myography.

Hypertension_Model_Workflow cluster_induction Model Induction cluster_treatment Treatment cluster_measurement Measurement & Analysis select_model Select Animal Model (e.g., Cyp4a12tg) induce_hypertension Induce Hypertension (e.g., Doxycycline) select_model->induce_hypertension group_animals Group Animals (Vehicle vs. This compound) induce_hypertension->group_animals administer_drug Administer this compound (e.g., in drinking water) group_animals->administer_drug measure_bp Measure Blood Pressure (Tail-Cuff) administer_drug->measure_bp During Treatment Period collect_tissues Collect Tissues for Ex Vivo Analysis administer_drug->collect_tissues End of Study analyze_data Analyze and Compare Data measure_bp->analyze_data collect_tissues->analyze_data

Caption: Logical workflow for evaluating this compound in a hypertension animal model.

Conclusion

This compound represents a promising pharmacological tool and potential therapeutic agent for a range of diseases underpinned by the overactivity of the 20-HETE signaling pathway. Its water solubility and oral activity make it particularly attractive for in vivo studies and potential clinical development.[1][7] The data summarized herein provide a strong rationale for its further investigation as an antagonist of the 20-HETE/GPR75 axis. The detailed experimental protocols and visual aids in this guide are intended to facilitate the design and execution of robust preclinical studies to further elucidate the therapeutic potential of this compound and other 20-HETE antagonists. As research in this field continues to evolve, a deeper understanding of the nuanced roles of 20-HETE in health and disease will undoubtedly pave the way for novel and effective therapeutic interventions.

References

An In-depth Technical Guide on the Biological Functions of 20-HETE and 20-SOLA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of 20-hydroxyeicosatetraenoic acid (20-HETE) and its water-soluble antagonist, 2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate (20-SOLA). This document details their roles in key physiological and pathophysiological processes, summarizes quantitative data from preclinical studies, outlines relevant experimental methodologies, and illustrates the core signaling pathways.

Core Biological Functions of 20-HETE

20-HETE is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It is a potent signaling molecule with a wide range of effects on the vascular system and other tissues.

Vascular Tone and Blood Pressure Regulation

20-HETE is a potent vasoconstrictor, particularly in the renal and cerebral microcirculation.[1] It contributes to the regulation of blood pressure by increasing vascular resistance.[2] This vasoconstrictor effect is achieved through multiple mechanisms, including the inhibition of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells (VSMCs), leading to depolarization and calcium influx.[1] Elevations in vascular 20-HETE production are associated with several models of hypertension.[2][3] Conversely, deficiencies in renal 20-HETE can lead to sodium retention and salt-sensitive hypertension.

Endothelial Function

20-HETE can promote endothelial dysfunction. It achieves this by uncoupling endothelial nitric oxide synthase (eNOS), which reduces the bioavailability of the vasodilator nitric oxide (NO) and increases the production of superoxide.[2][4] This oxidative stress contributes to the pathophysiology of various cardiovascular diseases. 20-HETE also stimulates the expression of angiotensin-converting enzyme (ACE) in endothelial cells, further promoting vasoconstriction and hypertension.[5]

Angiogenesis

20-HETE has a pro-angiogenic role, stimulating the proliferation, migration, and tube formation of endothelial cells.[1] It mediates these effects in part by increasing the production of reactive oxygen species (ROS), which in turn stimulates the synthesis of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α).[1]

Inflammation

20-HETE is involved in inflammatory processes. It can stimulate the production of pro-inflammatory cytokines and the expression of adhesion molecules, contributing to vascular inflammation.[5]

Biological Functions of this compound

This compound is a water-soluble antagonist of 20-HETE.[5][6] It is a valuable research tool and a potential therapeutic agent for conditions associated with elevated 20-HETE levels.

Antagonism of 20-HETE's Vascular Effects

This compound effectively blocks the vasoconstrictor and pro-hypertensive effects of 20-HETE.[5][7] Administration of this compound has been shown to normalize blood pressure in animal models of 20-HETE-dependent hypertension.[5][7] It also improves endothelial function and restores coronary collateral growth after ischemic injury by preventing 20-HETE-induced endothelial dysfunction and apoptosis.[1][6]

Renal Effects

In the kidney, 20-HETE can have dual roles. While it can inhibit sodium transport, contributing to natriuresis, in some hypertensive models, it exhibits an anti-natriuretic effect.[7] this compound has been shown to elicit natriuresis and increase urine output in a mouse model of 20-HETE-dependent hypertension, contributing to its blood pressure-lowering effect.[7]

Metabolic Effects

Recent studies have implicated 20-HETE in the development of insulin resistance.[2] In animal models of diet-induced obesity, this compound administration has been shown to attenuate weight gain and prevent the development of hyperglycemia and impaired glucose metabolism, suggesting a role for 20-HETE in metabolic dysfunction.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies on the effects of 20-HETE and this compound.

Table 1: Effects of 20-HETE on Vascular and Renal Parameters

ParameterAnimal Model20-HETE Concentration/LevelEffectReference(s)
Blood PressureSpontaneously Hypertensive Rat (SHR)ElevatedIncreased[2]
Blood PressureAndrogen-Induced Hypertensive RatsElevatedIncreased[2]
Cerebral Blood FlowRatInhibition of synthesisImpaired autoregulation[1]
Renal Blood FlowRatInhibition of synthesisImpaired autoregulation[1]
Endothelial DysfunctionHypertensive animal modelsElevatedIncreased[4]
Angiogenesis (in vivo)Mouse10 µg in Matrigel plugSignificantly induced[8]

Table 2: Effects of this compound on Pathophysiological Parameters

ParameterAnimal ModelThis compound DosageEffectReference(s)
Blood PressureCyp4a14 Knockout Mice (hypertensive)10 mg/kg/day in drinking waterNormalized blood pressure[5][7]
Vascular Reactivity to PhenylephrineCyp4a14 Knockout Mice10 mg/kg/day in drinking waterDecreased by 7-fold (EC50: 1.58 vs 0.22 µM)[7]
Urine OutputCyp4a14 Knockout Mice10 mg/kg/day in drinking waterIncreased (1.25 vs 1.06 mL)[7]
Urinary Sodium ExcretionCyp4a14 Knockout Mice10 mg/kg/day in drinking waterIncreased (12.33 vs 8.33 µmol/gr BW/24Hrs)[7]
Body Weight Gain (High-Fat Diet)Cyp4a12 Transgenic Mice10 mg/kg/day in drinking waterSignificantly attenuated[2]
Plasma Insulin Levels (High-Fat Diet)Cyp4a12 Transgenic Mice10 mg/kg/day in drinking waterLowered (0.71 vs ~3.5 ng/ml)[2]
Myocardial Infarct SizeRatAdministered at reperfusionSignificantly decreased
Coronary Collateral GrowthMetabolic Syndrome RatAdministered post-ischemiaRestored

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological functions of 20-HETE and this compound.

Measurement of 20-HETE Levels by LC-MS/MS

Objective: To quantify the concentration of 20-HETE in biological samples (e.g., plasma, urine, tissue homogenates).

Principle: Liquid chromatography (LC) separates 20-HETE from other lipids and matrix components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

General Protocol:

  • Sample Preparation:

    • Add an internal standard (e.g., deuterated 20-HETE) to the sample for accurate quantification.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate lipids and remove interfering substances.

    • Evaporate the solvent and reconstitute the lipid extract in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile, methanol).

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in negative ion mode.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for 20-HETE and the internal standard using Multiple Reaction Monitoring (MRM).

Assessment of Vascular Reactivity using Pressure Myography

Objective: To determine the effect of 20-HETE or this compound on the contractility of isolated small arteries.

Principle: A small arterial segment is mounted on two cannulas in a chamber filled with physiological salt solution (PSS). The vessel is pressurized to a specific level, and changes in its diameter in response to pharmacological agents are measured.

General Protocol:

  • Vessel Isolation and Mounting:

    • Dissect a resistance artery (e.g., mesenteric or renal artery) from a euthanized animal and place it in cold PSS.

    • Carefully mount a 2-3 mm segment of the artery onto two glass cannulas in the myograph chamber.

  • Equilibration and Viability Check:

    • Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and allow it to equilibrate at 37°C while being superfused with aerated PSS.

    • Assess vessel viability by constricting it with a high potassium solution (e.g., 60 mM KCl).

  • Experimental Procedure:

    • Pre-constrict the vessel with an agonist like phenylephrine.

    • Add cumulative concentrations of 20-HETE or this compound to the bath and record the changes in vessel diameter.

    • To test vasodilator responses, pre-constrict the vessel and then add a vasodilator like acetylcholine.

In Vivo Matrigel Plug Angiogenesis Assay

Objective: To assess the pro-angiogenic effects of 20-HETE in vivo.

Principle: Matrigel, a basement membrane extract, is mixed with a pro-angiogenic substance (e.g., 20-HETE) and injected subcutaneously into mice. The gel solidifies, and host endothelial cells invade the plug to form new blood vessels.

General Protocol:

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel on ice.

    • Mix the liquid Matrigel with 20-HETE at the desired concentration. A control group should receive Matrigel with the vehicle.

  • Subcutaneous Injection:

    • Inject the Matrigel mixture subcutaneously into the flank of the mice using a pre-chilled syringe.

  • Plug Excision and Analysis:

    • After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

    • Quantify angiogenesis by:

      • Measuring the hemoglobin content of the plug as an index of blood vessel formation.

      • Immunohistochemical staining of the plug sections for endothelial cell markers (e.g., CD31) to visualize and quantify new blood vessels.[5]

In Vivo Administration of this compound

Objective: To investigate the effects of this compound in animal models.

Methods:

  • Administration in Drinking Water:

    • Dissolve this compound in the drinking water at a concentration calculated to achieve the desired daily dosage (e.g., 10 mg/kg/day).[2][5][7]

    • Provide the medicated water to the animals ad libitum.

    • This method is suitable for chronic studies.

  • Oral Gavage:

    • Dissolve or suspend this compound in a suitable vehicle (e.g., water, saline).

    • Administer a specific volume of the solution directly into the stomach of the animal using a gavage needle.

    • This method allows for precise dosing at specific time points.

Signaling Pathways and Visualizations

20-HETE Signaling in Vascular Smooth Muscle Cells (VSMCs)

20-HETE mediates its vasoconstrictor effects in VSMCs primarily through the G-protein coupled receptor GPR75.[6] Activation of GPR75 leads to a cascade of intracellular events that increase intracellular calcium concentration and sensitize the contractile machinery.

GPR75_Signaling_VSMC HETE 20-HETE GPR75 GPR75 HETE->GPR75 Gq Gq GPR75->Gq activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Contraction Vasoconstriction Ca_ER->Contraction BKCa BKCa Channel Inhibition PKC->BKCa Ca_Influx Ca2+ Influx Ca_Influx->Contraction Depolarization Depolarization BKCa->Depolarization Depolarization->Ca_Influx SOLA This compound SOLA->GPR75 inhibits

Caption: 20-HETE signaling in vascular smooth muscle cells.

20-HETE Signaling in Endothelial Cells

In endothelial cells, 20-HETE, acting through GPR75, promotes endothelial dysfunction by activating signaling cascades that lead to increased oxidative stress and reduced nitric oxide bioavailability.

GPR75_Signaling_Endothelial HETE 20-HETE GPR75 GPR75 HETE->GPR75 Gq Gq GPR75->Gq activates PLC PLC Gq->PLC PKC PKC PLC->PKC NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase activates eNOS_uncoupling eNOS Uncoupling PKC->eNOS_uncoupling Superoxide Superoxide (O2-) NADPH_Oxidase->Superoxide NO_bioavailability ↓ NO Bioavailability Superoxide->NO_bioavailability eNOS_uncoupling->NO_bioavailability Endo_Dysfunction Endothelial Dysfunction NO_bioavailability->Endo_Dysfunction SOLA This compound SOLA->GPR75 inhibits

Caption: 20-HETE signaling in endothelial cells.

Experimental Workflow for Assessing Vascular Reactivity

The following diagram illustrates a typical workflow for a pressure myography experiment to assess the effects of 20-HETE and this compound.

Myography_Workflow Start Start Isolate_Vessel Isolate Resistance Artery Start->Isolate_Vessel Mount_Vessel Mount on Myograph Isolate_Vessel->Mount_Vessel Equilibrate Equilibrate (37°C, Pressurize) Mount_Vessel->Equilibrate Viability_Test Viability Test (KCl) Equilibrate->Viability_Test Preconstrict Pre-constrict (Phenylephrine) Viability_Test->Preconstrict Add_Compound Add 20-HETE or this compound (Cumulative Concentrations) Preconstrict->Add_Compound Record_Diameter Record Vessel Diameter Changes Add_Compound->Record_Diameter Analyze_Data Analyze Dose-Response Curve Record_Diameter->Analyze_Data End End Analyze_Data->End

Caption: Workflow for pressure myography experiment.

This guide provides a foundational understanding of the biological roles of 20-HETE and this compound. Further research into their complex signaling interactions and therapeutic potential is ongoing and promises to yield new insights into the treatment of cardiovascular and metabolic diseases.

References

20-SOLA: A Novel Antagonist in Vascular Pathophysiology - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular pathophysiology encompasses a wide range of disorders characterized by alterations in the structure and function of blood vessels, contributing significantly to cardiovascular diseases such as hypertension, atherosclerosis, and stroke. A key player in the intricate signaling cascades governing vascular tone and inflammation is 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and pro-inflammatory lipid metabolite of arachidonic acid. Elevated levels of 20-HETE are associated with endothelial dysfunction, increased vascular smooth muscle contraction, and the promotion of angiogenesis.[1] This has led to the development of therapeutic strategies aimed at mitigating its effects. 20-SOLA, a water-soluble antagonist of 20-HETE, has emerged as a promising tool to counteract the detrimental vascular effects of 20-HETE. This technical guide provides an in-depth overview of the role of this compound in vascular pathophysiology, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

The Role of 20-HETE in Vascular Pathophysiology

To comprehend the significance of this compound, it is imperative to first understand the multifaceted role of its target, 20-HETE. Produced by cytochrome P450 (CYP) enzymes of the 4A and 4F families, 20-HETE exerts its effects on various vascular cell types, including endothelial and smooth muscle cells.[2]

Key Pathophysiological Roles of 20-HETE:

  • Vasoconstriction: 20-HETE is a potent constrictor of renal and cerebral arteries, contributing to the regulation of blood pressure.[1] It sensitizes vascular smooth muscle cells to various constrictor stimuli.[3]

  • Endothelial Dysfunction: 20-HETE promotes endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and increased production of reactive oxygen species (ROS).[4]

  • Vascular Inflammation: It stimulates the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells, promoting vascular inflammation.[3][5]

  • Angiogenesis: 20-HETE is an initiator of angiogenesis, the formation of new blood vessels, a process implicated in both physiological and pathological conditions.[3]

  • Vascular Remodeling: 20-HETE contributes to androgen-induced vascular remodeling, independent of its effects on blood pressure.[3]

This compound: A Potent 20-HETE Antagonist

This compound is a synthetic, water-soluble compound designed to antagonize the actions of 20-HETE.[6][7] Its water solubility provides a significant advantage for in vivo studies, allowing for administration in drinking water.[6][7] As a competitive antagonist, this compound blocks the binding of 20-HETE to its receptor, thereby reversing its downstream pathological effects.[5]

Quantitative Data on the Vascular Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on vascular parameters.

ParameterAnimal ModelTreatmentResultsReference
Systolic Blood Pressure Cyp4a14 Knockout Male Mice (20-HETE-dependent hypertension)This compound (10mg/kg/day in drinking water for 10 days)Normalized blood pressure from 153±2 mmHg to 124±1 mmHg.[6][7]
Doxycycline-induced Cyp4a12 transgenic mice on a high-fat dietThis compound administrationSignificantly reduced systolic blood pressure from 153±5.11 mmHg to 118.34±5.4 mmHg.[7]
Vascular Reactivity to Phenylephrine Cyp4a14 Knockout Male MiceThis compoundDecreased vascular reactivity in renal microvessels by 7-fold (EC50: 1.58±0.23 μM vs 0.22±0.03 μM in untreated).[6][7]
Coronary Collateral Growth (CCG) JCR Rat (Metabolic Syndrome Model) with repetitive ischemiaThis compoundCompletely restored CCG (collateral flow was 86±1% of that in the normal zone vs. 21±2% in untreated JCR rats).[8]

Table 1: In Vivo Effects of this compound on Vascular Function.

ParameterCell Type/TissueTreatmentResultsReference
Oxygen Consumption Doxycycline-induced Cyp4a12 transgenic mice on a high-fat dietThis compoundPrevented the high-fat diet-mediated decrease in oxygen consumption (69.84±1.82 vs 50.17±2.9 ml/min/kg in untreated).[7]
Body Weight Gain Doxycycline-induced Cyp4a12 transgenic mice on a high-fat dietThis compoundSignificantly attenuated weight gain (11.37±1.78 g vs. 20.63±2.9 g in untreated).[7]

Table 2: Metabolic Effects of this compound with Vascular Implications.

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound lies in its ability to modulate the signaling pathways dysregulated by 20-HETE. By antagonizing the 20-HETE receptor, this compound effectively reverses the downstream signaling cascades that lead to vascular pathophysiology.

Endothelial Cell Signaling

In endothelial cells, 20-HETE promotes dysfunction by uncoupling eNOS, leading to decreased NO production and increased superoxide generation.[4] This is a critical event in the pathogenesis of hypertension and atherosclerosis. This compound, by blocking 20-HETE, is expected to restore eNOS coupling, thereby improving NO bioavailability and reducing oxidative stress.

G cluster_20HETE 20-HETE Signaling cluster_20SOLA This compound Intervention 20-HETE 20-HETE 20-HETE_Receptor 20-HETE Receptor 20-HETE->20-HETE_Receptor IKK IKK 20-HETE_Receptor->IKK NF-kB NF-κB IKK->NF-kB eNOS_uncoupling eNOS Uncoupling NF-kB->eNOS_uncoupling NO_bioavailability ↓ NO Bioavailability eNOS_uncoupling->NO_bioavailability ROS_production ↑ ROS Production eNOS_uncoupling->ROS_production Endothelial_Dysfunction Endothelial Dysfunction NO_bioavailability->Endothelial_Dysfunction ROS_production->Endothelial_Dysfunction This compound This compound This compound->20-HETE_Receptor

This compound's antagonism of the 20-HETE receptor in endothelial cells.
Vascular Smooth Muscle Cell Signaling

In vascular smooth muscle cells (VSMCs), 20-HETE promotes contraction and proliferation through various signaling pathways, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and Rho kinase.[5] By inhibiting 20-HETE's action, this compound is expected to attenuate these signaling events, leading to vasodilation and reduced VSMC growth.

G cluster_20HETE_VSMC 20-HETE Signaling in VSMC cluster_20SOLA_VSMC This compound Intervention 20-HETE 20-HETE 20-HETE_Receptor 20-HETE Receptor 20-HETE->20-HETE_Receptor PKC PKC 20-HETE_Receptor->PKC MAPK MAPK 20-HETE_Receptor->MAPK Rho_Kinase Rho Kinase 20-HETE_Receptor->Rho_Kinase Contraction Contraction PKC->Contraction Proliferation Proliferation MAPK->Proliferation Rho_Kinase->Contraction Vascular_Remodeling Vascular Remodeling Contraction->Vascular_Remodeling Proliferation->Vascular_Remodeling This compound This compound This compound->20-HETE_Receptor

This compound's antagonism of 20-HETE signaling in vascular smooth muscle cells.
Angiogenesis Signaling

20-HETE promotes angiogenesis through the induction of reactive oxygen species (ROS), which in turn activates signaling pathways involving vascular endothelial growth factor (VEGF) and its receptor (VEGFR2).[3] this compound's anti-angiogenic potential would stem from its ability to disrupt this cascade.

G cluster_20HETE_Angiogenesis 20-HETE-Mediated Angiogenesis cluster_20SOLA_Angiogenesis This compound Intervention 20-HETE 20-HETE ROS ↑ ROS 20-HETE->ROS VEGF ↑ VEGF/VEGFR2 Signaling ROS->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis This compound This compound This compound->20-HETE

Inhibition of 20-HETE-induced angiogenesis by this compound.

Experimental Protocols for Studying this compound's Vascular Effects

The following sections outline generalized experimental methodologies that can be employed to investigate the vascular effects of this compound.

In Vivo Animal Studies

Objective: To assess the effect of this compound on blood pressure and vascular reactivity in a hypertensive animal model.

Animal Model: Cyp4a14 knockout mice, which exhibit 20-HETE-dependent hypertension, are a suitable model.[6][7]

Experimental Workflow:

G Animal_Model Select Cyp4a14 KO Mice Grouping Divide into Control and This compound Treatment Groups Animal_Model->Grouping Treatment Administer this compound (10mg/kg/day) in drinking water for 10 days Grouping->Treatment BP_Measurement Measure Systolic Blood Pressure (e.g., tail-cuff method) Treatment->BP_Measurement Vessel_Isolation Isolate Renal Microvessels BP_Measurement->Vessel_Isolation Reactivity_Assay Assess Vascular Reactivity to Phenylephrine (Dose-Response Curve) Vessel_Isolation->Reactivity_Assay Data_Analysis Analyze and Compare Data between Groups Reactivity_Assay->Data_Analysis

Workflow for in vivo assessment of this compound's effects.

Protocol:

  • Animal Acclimatization: House Cyp4a14 knockout male mice under standard laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to a control group (receiving regular drinking water) and a this compound treatment group.

  • This compound Administration: Prepare a solution of this compound in drinking water to achieve a daily dose of 10 mg/kg. Provide this solution to the treatment group for a period of 10 days.[6][7]

  • Blood Pressure Measurement: Measure systolic blood pressure in both groups at baseline and at regular intervals throughout the treatment period using a non-invasive tail-cuff method.

  • Vessel Isolation: At the end of the treatment period, euthanize the mice and carefully dissect the renal microvessels.

  • Vascular Reactivity Assessment: Mount the isolated vessels in a wire myograph system. Construct cumulative concentration-response curves to the vasoconstrictor phenylephrine to assess vascular reactivity.

  • Data Analysis: Calculate the EC50 values for phenylephrine-induced contraction and compare the blood pressure measurements between the control and this compound treated groups using appropriate statistical tests.

In Vitro Endothelial Cell Studies

Objective: To investigate the effect of this compound on 20-HETE-induced endothelial dysfunction.

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for studying endothelial function.

Protocol:

  • Cell Culture: Culture HUVECs in appropriate endothelial growth medium until they reach confluence.

  • Experimental Groups: Divide the cells into the following treatment groups:

    • Control (vehicle)

    • 20-HETE

    • This compound

    • 20-HETE + this compound

  • Treatment: Incubate the cells with the respective treatments for a specified period.

  • Assessment of Endothelial Function:

    • eNOS Activity: Measure eNOS activation by quantifying the phosphorylation of eNOS at Ser1177 and its dissociation from HSP90 using Western blotting and immunoprecipitation.

    • NO Production: Quantify nitric oxide production using a Griess assay or a fluorescent NO probe.

    • ROS Production: Measure intracellular reactive oxygen species levels using fluorescent probes such as dihydroethidium (DHE).

In Vitro Vascular Smooth Muscle Cell Studies

Objective: To determine the effect of this compound on 20-HETE-induced vascular smooth muscle cell contraction and proliferation.

Cell Culture: Primary vascular smooth muscle cells isolated from rodent aortas are a suitable model.

Protocol:

  • Cell Culture: Culture VSMCs in appropriate growth medium.

  • Contraction Assay: Embed VSMCs in a collagen gel and measure the change in gel diameter after treatment with 20-HETE in the presence or absence of this compound.

  • Proliferation Assay: Seed VSMCs in multi-well plates and assess cell proliferation using a BrdU incorporation assay or by direct cell counting after treatment with 20-HETE with and without this compound.

  • Signaling Pathway Analysis: Analyze the phosphorylation status of key signaling molecules such as MAPK and Akt using Western blotting to elucidate the intracellular mechanisms.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of 20-HETE in vascular pathophysiology and holds potential as a therapeutic agent for cardiovascular diseases characterized by elevated 20-HETE levels. Its ability to reverse 20-HETE-induced endothelial dysfunction, vascular smooth muscle contraction, and inflammation underscores its potential to restore vascular homeostasis. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the mechanisms of action and therapeutic applications of this compound in the context of vascular disease. Further research, including dose-response studies and investigations in various animal models of cardiovascular disease, will be crucial in translating the promising preclinical findings of this compound into clinical practice.

References

20-SOLA: A Comprehensive Technical Guide to its Downstream Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-SOLA is a novel, water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent bioactive eicosanoid.[1][2] 20-HETE, a product of arachidonic acid metabolism by cytochrome P450 (CYP) enzymes, is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes.[3][4] It exerts its effects primarily through the G-protein coupled receptor GPR75, initiating a cascade of downstream signaling events.[1][3][5] This technical guide provides an in-depth exploration of the downstream effects of this compound, focusing on its mechanism of action as a 20-HETE antagonist, its impact on key signaling pathways, and its therapeutic potential in various disease models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this compound and its therapeutic applications.

Core Mechanism of Action

This compound functions as a competitive antagonist at the 20-HETE receptor, GPR75.[6] By blocking the binding of 20-HETE to this receptor, this compound effectively inhibits the initiation of downstream signaling cascades that are responsible for the diverse biological activities of 20-HETE. These activities include the regulation of vascular tone, inflammation, insulin signaling, and renal function.[3][5][7]

Downstream Effects of this compound Administration

The administration of this compound has been shown to elicit a range of significant physiological effects, primarily through its antagonism of 20-HETE. These effects have been observed in various preclinical models, highlighting the therapeutic potential of this compound in cardiovascular and metabolic diseases.

Cardiovascular Effects

This compound demonstrates profound effects on the cardiovascular system, primarily by counteracting the vasoconstrictive and pro-inflammatory actions of 20-HETE.

  • Reduction of Blood Pressure: this compound has been shown to lower blood pressure in hypertensive animal models.[1][3] This effect is attributed to its ability to block 20-HETE-mediated vasoconstriction and reduce vascular reactivity to pressor agents like phenylephrine.[1][8]

  • Improved Endothelial Function: 20-HETE is known to cause endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing the production of reactive oxygen species (ROS).[3] By antagonizing 20-HETE, this compound helps to restore endothelial function and promote vasodilation.

  • Cardioprotective Effects: In models of myocardial infarction, treatment with this compound has been shown to reduce infarct size and preserve left ventricular function.[9] This cardioprotective effect is associated with a decrease in ROS production and the preservation of myocyte morphology.[9] Furthermore, this compound facilitates the restoration of coronary collateral growth after ischemic injury.[1][2][7]

Metabolic Effects

This compound has emerged as a promising agent for the management of metabolic disorders, particularly those associated with insulin resistance.

  • Improved Insulin Sensitivity: 20-HETE has been demonstrated to interfere with insulin signaling, leading to insulin resistance.[5] this compound has been shown to prevent the high-fat diet-induced inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1) and the subsequent decrease in IRS-1 levels, thereby improving insulin signaling.[5]

  • Attenuation of Weight Gain: In diet-induced obesity models, this compound has been observed to significantly attenuate weight gain.[1][2]

Renal Effects

This compound also exerts significant effects on renal function, primarily by modulating sodium and water balance.

  • Natriuresis and Diuresis: 20-HETE has an anti-natriuretic effect in the kidneys.[8][10] this compound has been shown to elicit natriuresis (increased sodium excretion) and diuresis (increased urine output), contributing to its blood pressure-lowering effects.[8][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Blood Pressure and Body Weight

ParameterAnimal ModelTreatment GroupControl GroupPercentage Change with this compoundReference
Systolic Blood PressureCyp4a14 Knockout Mice124 ± 1 mmHg (Day 10)153 ± 2 mmHg19% decrease[8]
Body Weight GainDoxycycline + High-Fat Diet-fed Cyp4a12tg Mice11.37 ± 1.78 g20.63 ± 2.9 g45% decrease[11]
Oxygen ConsumptionDoxycycline + High-Fat Diet-fed Cyp4a12tg Mice69.84 ± 1.82 ml/min/kg50.17 ± 2.9 ml/min/kg39% increase[11]

Table 2: Effects of this compound on Renal Function

ParameterAnimal ModelTreatment GroupControl GroupPercentage Change with this compoundReference
Urine OutputCyp4a14 Knockout Mice1.25 ± 0.04 mL/24h1.06 ± 0.04 mL/24h18% increase[8][10]
Urinary Sodium ExcretionCyp4a14 Knockout Mice12.33 ± 0.44 µmol/g BW/24h8.33 ± 0.63 µmol/g BW/24h48% increase[8][10]

Table 3: Effects of this compound on Vascular Reactivity

ParameterAnimal ModelTreatment Group (EC50)Control Group (EC50)Fold Change with this compoundReference
Phenylephrine-induced Contraction (Renal Microvessels)Cyp4a14 Knockout Mice1.58 ± 0.23 µM0.22 ± 0.03 µM7.2-fold increase (desensitization)[8][10]

Table 4: Effects of this compound on Insulin Signaling

ParameterTissueTreatment Group (% of Control)Control Group (% of Control)Effect of this compoundReference
p-IR-Tyr-972 / Total IRSkeletal MuscleAttenuated HFD-mediated decrease40% reduction with HFD+DOXPrevents decrease in phosphorylation[11]
p-IR-Tyr-972 / Total IRAdipose TissueAttenuated HFD-mediated decrease70% reduction with HFD+DOXPrevents decrease in phosphorylation[11]
p-IR-Tyr-972 / Total IRLiverAttenuated HFD-mediated decrease60% reduction with HFD+DOXPrevents decrease in phosphorylation[11]
p-IRS-1-Ser-307 / Total IRS-1Skeletal Muscle, Adipose Tissue, LiverPrevented HFD-induced increase3- to 4-fold increase with HFD+DOXPrevents inhibitory phosphorylation[5]

Signaling Pathways Modulated by this compound

As an antagonist of 20-HETE, this compound modulates several critical intracellular signaling pathways. The following diagrams illustrate the key pathways affected by 20-HETE, which are consequently inhibited by this compound.

GPR75_Signaling 20-HETE/GPR75 Signaling Cascade (Inhibited by this compound) cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 20_HETE 20-HETE GPR75 GPR75 20_HETE->GPR75 Gq Gαq GPR75->Gq PI3K PI3K GPR75->PI3K PLC PLC Gq->PLC Ras Ras Gq->Ras IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Vascular_Response Vascular Smooth Muscle Contraction, Endothelial Dysfunction Ca2->Vascular_Response PKC->Vascular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Vascular_Response Akt Akt PI3K->Akt Akt->Vascular_Response

Caption: 20-HETE activates GPR75, leading to downstream signaling cascades.

Insulin_Signaling_Inhibition Mechanism of 20-HETE-Induced Insulin Resistance (Antagonized by this compound) cluster_HETE cluster_pathway Insulin Signaling Pathway 20_HETE 20-HETE ERK ERK1/2 20_HETE->ERK IRS1 IRS-1 ERK->IRS1 P pIRS1_Ser p-IRS-1 (Ser) IRS1->pIRS1_Ser PI3K PI3K pIRS1_Ser->PI3K Inhibition Akt Akt PI3K->Akt Insulin_Resistance Insulin Resistance Akt->Insulin_Resistance

Caption: 20-HETE impairs insulin signaling via ERK-mediated IRS-1 phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's downstream effects.

Assessment of Vascular Reactivity to Phenylephrine

Objective: To determine the effect of this compound on the contractile response of isolated blood vessels to the α1-adrenergic agonist phenylephrine.

Materials:

  • Isolated arterial rings (e.g., renal or mesenteric arteries)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Phenylephrine hydrochloride

  • This compound

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Isolate arterial segments and cut into 2-3 mm rings.

  • Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM).

  • Wash the rings and allow them to return to baseline tension.

  • Pre-incubate the rings with either vehicle (control) or this compound at the desired concentration for 30 minutes.

  • Construct a cumulative concentration-response curve to phenylephrine by adding increasing concentrations of the agonist to the organ bath.

  • Record the contractile force generated at each concentration.

  • Analyze the data to determine the EC50 (concentration producing 50% of the maximal response) and the maximal contraction for each group.

Western Blot Analysis of Insulin Signaling Proteins

Objective: To quantify the phosphorylation status and total protein levels of key components of the insulin signaling pathway (e.g., IR, IRS-1, Akt) in response to this compound treatment.

Materials:

  • Tissue or cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize tissue or lyse cells in appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Reactive Oxygen Species (ROS) Production

Objective: To assess the effect of this compound on intracellular ROS levels.

Materials:

  • Cultured cells (e.g., endothelial cells, cardiomyocytes)

  • Dihydroethidium (DHE) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probes

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Plate cells in a suitable format (e.g., chamber slides, 96-well plates).

  • Treat the cells with vehicle, 20-HETE, or this compound for the desired time.

  • Wash the cells with PBS.

  • Load the cells with DHE (for superoxide detection) or DCFH-DA (for general ROS detection) by incubating them in a solution containing the probe for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths (DHE: ~518/606 nm; DCF: ~485/535 nm).

  • Quantify the fluorescence intensity and compare the levels between different treatment groups.

Assessment of Myocardial Infarct Size by TTC Staining

Objective: To determine the extent of myocardial infarction in an in vivo model and assess the protective effect of this compound.

Materials:

  • Excised heart tissue

  • 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer (pH 7.4)

  • 10% neutral buffered formalin

  • Digital camera and image analysis software

Procedure:

  • Following the experimental period (e.g., ischemia-reperfusion), excise the heart.

  • Slice the ventricles transversely into 2-3 mm thick sections.

  • Incubate the heart slices in 1% TTC solution at 37°C for 20-30 minutes. Viable myocardium, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.

  • Fix the stained slices in 10% formalin.

  • Acquire digital images of both sides of each slice.

  • Using image analysis software, trace the borders of the infarcted area (pale) and the total left ventricular area for each slice.

  • Calculate the infarct size as a percentage of the total left ventricular area for each slice and for the entire heart.

Conclusion

This compound, as a potent and specific antagonist of 20-HETE, demonstrates significant therapeutic potential in a range of cardiovascular and metabolic diseases. Its ability to lower blood pressure, improve endothelial function, enhance insulin sensitivity, and protect against myocardial injury underscores the critical role of the 20-HETE/GPR75 signaling axis in these pathologies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the downstream effects of this compound and its development as a novel therapeutic agent. The continued investigation of this compound and its mechanism of action will undoubtedly pave the way for new treatment strategies for some of the most prevalent and challenging diseases facing modern medicine.

References

Preliminary Studies on 20-SOLA in Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension is a primary risk factor for cardiovascular disease, affecting a significant portion of the global population. The eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE) has been identified as a key signaling molecule in the pathophysiology of hypertension. It exerts its effects through various mechanisms, including promoting vasoconstriction, endothelial dysfunction, and renal sodium retention. Consequently, antagonism of 20-HETE signaling presents a promising therapeutic strategy for the management of hypertension. 20-SOLA is a water-soluble antagonist of the 20-HETE receptor, GPR75. This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its effects on blood pressure and the underlying physiological and molecular mechanisms.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound in hypertensive animal models.

Table 1: Effect of this compound on Blood Pressure in Cyp4a14 Knockout Male Mice

Treatment GroupDuration of Treatment (days)Systolic Blood Pressure (mmHg)
Untreated Cyp4a14 KO0153 ± 2
This compound (10 mg/kg/day)4146 ± 1
This compound (10 mg/kg/day)10124 ± 1

Data from a study on Cyp4a14 knockout (KO) male mice, a model of 20-HETE-dependent hypertension.[1][2]

Table 2: Effects of this compound on Renal Function in Cyp4a14 Knockout Male Mice

ParameterUntreated Cyp4a14 KOThis compound-Treated Cyp4a14 KO
Urine Output (mL/24h)1.06 ± 0.041.25 ± 0.04
Urinary Sodium Excretion (μmol/g BW/24h)8.33 ± 0.6312.33 ± 0.44
Renal PerfusionDecreasedNormalized
Glomerular Filtration Rate (GFR)ReducedNormalized

Data obtained after 10 days of treatment with this compound (10 mg/kg/day).[1][2][3][4]

Table 3: Effect of this compound on Vascular Reactivity in Cyp4a14 Knockout Male Mice

Vessel TypeTreatmentEC50 for Phenylephrine (μM)
Renal MicrovesselsUntreated0.22 ± 0.03
Renal MicrovesselsThis compound1.58 ± 0.23

EC50 represents the concentration of phenylephrine required to produce 50% of the maximal contractile response. A higher EC50 indicates decreased vascular reactivity.[1][2]

Experimental Protocols

Animal Model and this compound Administration
  • Animal Model: Cyp4a14 knockout (KO) male mice are utilized as a model of androgen-driven, 20-HETE-dependent hypertension. These mice exhibit elevated levels of 20-HETE and consequently, high blood pressure.[3][4]

  • This compound Administration: this compound is administered to the mice at a dose of 10 mg/kg/day dissolved in their drinking water.[1][2][3] Blood pressure and other parameters are typically measured over a 10-day treatment period.

Measurement of Blood Pressure
  • Method: Systolic blood pressure is measured in conscious mice using the tail-cuff method. This non-invasive technique allows for repeated measurements over the course of the study. For more detailed and continuous measurements, direct intra-arterial monitoring can be performed in conscious, freely moving mice.

Assessment of Renal Function
  • Urine Collection: Mice are housed in metabolic cages for 24-hour urine collection to measure urine volume and sodium excretion.

  • Glomerular Filtration Rate (GFR) Measurement (FITC-Inulin Clearance):

    • A 5% solution of Fluorescein isothiocyanate (FITC)-inulin is prepared in 0.9% NaCl, dialyzed, and sterilized.

    • Mice are briefly anesthetized, and a bolus of FITC-inulin (3.74 µL/g body weight) is injected intravenously (e.g., retro-orbitally).

    • Blood samples (~20 µL) are collected at multiple time points (e.g., 3, 7, 10, 15, 35, 55, and 75 minutes) post-injection via the saphenous vein.

    • Plasma is separated by centrifugation.

    • The fluorescence of the plasma samples is measured using a fluorometer after buffering to a stable pH.

    • The GFR is calculated from the two-phase exponential decay of FITC-inulin fluorescence in the plasma over time.

Evaluation of Vascular Reactivity (Pressure Myography)
  • Vessel Isolation: Third to fifth-order mesenteric or renal arteries are dissected from the mice and mounted on two glass cannulas in a pressure myograph chamber.

  • Pressurization and Equilibration: The artery is pressurized to a physiological level (e.g., 60 mmHg) and allowed to equilibrate in a heated physiological salt solution (PSS).

  • Viability Check: The viability of the vessel is confirmed by inducing constriction with a high-potassium solution, followed by a washout period.

  • Dose-Response Curve: The vessel is pre-constricted with an α1-adrenergic agonist like phenylephrine. Cumulative concentrations of phenylephrine are then added to the bath to generate a dose-response curve and determine the EC50.

  • Data Analysis: The changes in the vessel's internal diameter are recorded using a video camera and specialized software. The contractile response to phenylephrine is expressed as a percentage of the maximal possible constriction.

Signaling Pathways

This compound exerts its antihypertensive effects by antagonizing the signaling pathways activated by 20-HETE. The following diagrams illustrate these pathways in endothelial and vascular smooth muscle cells.

G cluster_EC Endothelial Cell sola This compound gpr75_ec GPR75 sola->gpr75_ec Antagonizes h20hete 20-HETE h20hete->gpr75_ec Activates gaq11_git1 Gαq/11 & GIT1 gpr75_ec->gaq11_git1 csrc_egfr c-Src / EGFR (transactivation) gaq11_git1->csrc_egfr mapk_ikk MAPK / IKK csrc_egfr->mapk_ikk nfkb NF-κB mapk_ikk->nfkb enos eNOS Uncoupling mapk_ikk->enos ros ↑ ROS mapk_ikk->ros ace ↑ ACE Expression nfkb->ace

Caption: 20-HETE Signaling in Endothelial Cells.

G cluster_VSMC Vascular Smooth Muscle Cell sola_vsmc This compound gpr75_vsmc GPR75 sola_vsmc->gpr75_vsmc Antagonizes h20hete_vsmc 20-HETE h20hete_vsmc->gpr75_vsmc Activates gaq11_plc Gαq/11 / PLC gpr75_vsmc->gaq11_plc pkc_mapk PKC / MAPK gaq11_plc->pkc_mapk bk_channels Inhibition of Ca2+-activated K+ (BK) Channels pkc_mapk->bk_channels depolarization Membrane Depolarization bk_channels->depolarization ca_influx ↑ Intracellular Ca2+ depolarization->ca_influx vasoconstriction Vasoconstriction ca_influx->vasoconstriction

Caption: 20-HETE Signaling in Vascular Smooth Muscle Cells.

G cluster_workflow Experimental Workflow animal_model Hypertensive Mouse Model (Cyp4a14 KO) treatment Administer this compound (10 mg/kg/day in drinking water) animal_model->treatment bp_measurement Measure Blood Pressure (Tail-cuff) treatment->bp_measurement renal_function Assess Renal Function (Metabolic Cage, GFR) treatment->renal_function vascular_reactivity Evaluate Vascular Reactivity (Pressure Myography) treatment->vascular_reactivity data_analysis Data Analysis and Comparison bp_measurement->data_analysis renal_function->data_analysis vascular_reactivity->data_analysis

Caption: General Experimental Workflow.

Conclusion

Preliminary studies on this compound demonstrate its potential as an antihypertensive agent. By antagonizing the 20-HETE receptor GPR75, this compound effectively lowers blood pressure in a preclinical model of 20-HETE-dependent hypertension. The mechanism of action involves the attenuation of vasoconstriction, promotion of natriuresis, and improvement of renal hemodynamics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic for hypertension. Future investigations should focus on long-term efficacy, safety profiles, and the translation of these findings to human clinical trials.

References

An In-Depth Technical Guide on the Exploratory Research of 20-SOLA in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. A growing body of research has identified 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A/4F-derived metabolite of arachidonic acid, as a key contributor to the pathogenesis of metabolic syndrome, particularly in driving obesity-associated insulin resistance.[1][2][3] This technical guide provides a comprehensive overview of the exploratory research into 20-SOLA, a potent and water-soluble antagonist of 20-HETE, as a potential therapeutic agent for metabolic syndrome.[4][5][6] This document details the mechanism of action of this compound, summarizes key preclinical findings in structured data tables, provides detailed experimental protocols for the principal assays cited, and visualizes the core signaling pathways and experimental workflows.

The Role of 20-HETE in Metabolic Syndrome and the Therapeutic Rationale for this compound

Elevated levels of 20-HETE are strongly correlated with body mass index (BMI) and are observed in individuals with obesity, diabetes, and metabolic syndrome.[1] Preclinical studies have established a causal link between 20-HETE overproduction and the development of insulin resistance, hyperglycemia, and impaired glucose metabolism.[1][2][6]

The primary mechanism by which 20-HETE contributes to insulin resistance is through direct interference with the insulin signaling cascade in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue.[1][2] 20-HETE has been shown to bind to and activate the G-protein coupled receptor 75 (GPR75).[1][3] This activation is believed to initiate a downstream signaling pathway that leads to:

  • Decreased Insulin Receptor (IR) Activation: A reduction in the activating phosphorylation of the insulin receptor at tyrosine 972 (Tyr972).[1][3][6]

  • Increased Insulin Receptor Substrate-1 (IRS-1) Inhibition: An increase in the inhibitory phosphorylation of IRS-1 at serine 307 (Ser307).[1][2][3]

This dual effect blunts the cellular response to insulin, leading to systemic insulin resistance.

This compound, with the full chemical name 2,5,8,11,14,17-hexaoxanonadecan-19-yl 20-hydroxyicosa-6(Z),15(Z)-dienoate, is a selective antagonist of 20-HETE.[5] By blocking the actions of 20-HETE, this compound has been demonstrated in preclinical models to prevent and reverse the pathological effects of elevated 20-HETE on metabolic function.[1][6] This makes this compound a compelling candidate for further investigation as a therapeutic for metabolic syndrome.

Signaling Pathways and Experimental Workflows

20-HETE-Mediated Impairment of Insulin Signaling and this compound Intervention

The following diagram illustrates the molecular mechanism by which 20-HETE impairs insulin signaling and the point of intervention for this compound.

GPR75_Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 20-HETE 20-HETE This compound This compound Insulin Insulin GPR75 GPR75 Gq Gq protein GPR75->Gq Activates IR Insulin Receptor (IR) IRS1_active IRS-1 (Active) IR->IRS1_active Phosphorylates Tyr (Activates) PLC PLC Gq->PLC PKC PKC PLC->PKC PKC->IR Dephosphorylates Tyr972 (Inhibits Activation) PKC->IRS1_active Phosphorylates Ser307 IRS1_inactive IRS-1-P (Ser307) (Inactive) PI3K PI3K IRS1_active->PI3K IRS1_inactive->PI3K InsulinResistance Insulin Resistance IRS1_inactive->InsulinResistance Leads to AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome Assessment animal_model Select Animal Model (e.g., Cyp4a12tg mice) diet Induce Metabolic Syndrome (e.g., High-Fat Diet) animal_model->diet grouping Group Allocation (Control, HFD, HFD+this compound) diet->grouping treatment Administer this compound (e.g., 10 mg/kg/day in drinking water) grouping->treatment monitoring Monitor Body Weight and Food/Water Intake treatment->monitoring metabolic_tests Metabolic Phenotyping (GTT, ITT) monitoring->metabolic_tests tissue_collection Tissue Collection (Liver, Muscle, Adipose) metabolic_tests->tissue_collection biochemical_analysis Biochemical Analysis (Plasma Insulin, Lipids) tissue_collection->biochemical_analysis molecular_analysis Molecular Analysis (Western Blot for p-IR, p-IRS1) tissue_collection->molecular_analysis data_analysis Data Analysis & Statistics biochemical_analysis->data_analysis molecular_analysis->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

References

understanding the discovery and development of 20-SOLA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available information, research, or clinical data pertaining to a compound designated as "20-SOLA." This suggests that "this compound" may be an internal project code, a very recent discovery not yet in the public domain, or a potential misspelling of another compound.

Without accessible data, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create the requested visualizations.

Further investigation would require a more specific identifier for the compound, such as:

  • Alternative Names or Synonyms: Any other official or unofficial names used to refer to this molecule.

  • Chemical Structure or Formula: The IUPAC name, SMILES string, or a visual representation of the molecule's structure.

  • Associated Research Institution or Company: The name of the organization responsible for its discovery or development.

  • Therapeutic Area: The disease or condition that this compound is intended to treat.

Once more specific information is available, a comprehensive technical guide can be compiled.

20-SOLA's Impact on Endothelial Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A-derived metabolite of arachidonic acid, is a critical signaling molecule in the vasculature. It plays a significant role in regulating vascular tone, inflammation, and angiogenesis. However, dysregulation of 20-HETE production is implicated in various cardiovascular pathologies, including hypertension and endothelial dysfunction. 20-SOLA (2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate) is a novel, water-soluble antagonist of 20-HETE. This technical guide provides an in-depth overview of the impact of this compound on endothelial cell signaling, focusing on its mechanism of action in mitigating the pro-inflammatory and pro-angiogenic effects of 20-HETE.

Core Mechanism of Action

This compound functions as a competitive antagonist of 20-HETE, thereby inhibiting its binding to cellular receptors and downstream signaling cascades. The primary impact of this compound on endothelial cells is the reversal of 20-HETE-induced pathological effects.

Impact on Endothelial Dysfunction and Inflammation

20-HETE is a known mediator of endothelial dysfunction and vascular inflammation. It activates pro-inflammatory signaling pathways, leading to the expression of adhesion molecules and cytokines. This compound has been shown to counteract these effects.

Key Signaling Pathways Modulated by this compound
  • Nuclear Factor-kappa B (NF-κB) Pathway: 20-HETE activates the NF-κB pathway, a central regulator of inflammation. This leads to the transcription of genes encoding pro-inflammatory cytokines and adhesion molecules. By blocking 20-HETE, this compound is anticipated to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent gene expression.[1]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including ERK1/2, JNK, and p38, are activated by 20-HETE and contribute to inflammatory responses in endothelial cells.[1] this compound, by antagonizing 20-HETE, is expected to reduce the phosphorylation and activation of these MAPK cascades.

Figure 1: this compound's inhibition of 20-HETE-induced pro-inflammatory signaling.

Quantitative Data on this compound's Anti-Inflammatory Effects

While direct in vitro quantitative data on endothelial cells is limited, in vivo studies demonstrate the potent anti-inflammatory and endothelial-protective effects of this compound.

Model Treatment Key Findings Reference
Metabolic Syndrome RatsThis compoundCompletely reversed neutrophil-mediated inflammatory response, endothelial cell apoptosis, and endothelial dysfunction.[2]
Cyp4a14 Knockout Mice (Hypertensive)This compound (10mg/kg/day in drinking water)Normalized blood pressure; decreased vascular reactivity to phenylephrine by 7-fold.[3]

Impact on Angiogenesis

20-HETE is also a known pro-angiogenic factor, promoting endothelial cell proliferation, migration, and tube formation. These effects are often mediated through the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Key Signaling Pathways Modulated by this compound in Angiogenesis
  • VEGF Pathway: 20-HETE can stimulate the production of VEGF and the phosphorylation of its receptor, VEGFR2. This activation leads to downstream signaling through pathways like PI3K/Akt and MAPK/ERK, promoting angiogenesis. By antagonizing 20-HETE, this compound is expected to suppress this pro-angiogenic signaling cascade.[4]

G 20_HETE 20-HETE Receptor GPR75 20_HETE->Receptor Binds VEGF VEGF Production Receptor->VEGF Stimulates VEGFR2 VEGFR2 Phosphorylation VEGF->VEGFR2 Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway VEGFR2->MAPK_ERK Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PI3K_Akt->Angiogenesis Promotes MAPK_ERK->Angiogenesis Promotes SOLA This compound SOLA->Receptor Blocks

Figure 2: this compound's inhibition of 20-HETE-induced pro-angiogenic signaling.

Quantitative Data on this compound's Anti-Angiogenic Effects
Model Treatment Key Findings Reference
Mouse Hindlimb Ischemia20-HETE antagonist (6,15-20-HEDGE)Significantly reduced blood flow recovery and microvessel formation. Negated ischemia-induced increases in HIF-1α, VEGF, and VEGFR2 expression.[5]
Human Endothelial Progenitor CellsInhibition of CYP4A-20-HETE systemNegated basal and 20-HETE-stimulated increases in adhesion. Markedly reduced EPC-mediated angiogenesis in vivo.[6]

Experimental Protocols

Detailed protocols for key experiments to assess the impact of this compound on endothelial cell signaling are provided below. These are generalized protocols that can be adapted for specific experimental needs.

Western Blot Analysis of NF-κB and MAPK Signaling

This protocol is designed to assess the effect of this compound on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways in endothelial cells stimulated with 20-HETE.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed Endothelial Cells B Starve Cells A->B C Pre-treat with this compound B->C D Stimulate with 20-HETE C->D E Lyse Cells D->E F Quantify Protein (BCA Assay) E->F G SDS-PAGE F->G H Transfer to PVDF Membrane G->H I Block Membrane H->I J Incubate with Primary Antibodies (p-p65, p-ERK, etc.) I->J K Incubate with Secondary Antibody J->K L Detect with Chemiluminescence K->L M Analyze Data L->M

Figure 3: Workflow for Western Blot analysis of endothelial cell signaling.

Protocol Steps:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in complete endothelial growth medium.

  • Serum Starvation: Once cells reach 80-90% confluency, serum-starve them for 4-6 hours in basal medium.

  • Treatment:

    • Pre-incubate cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with 20-HETE (e.g., 100 nM) for a predetermined time (e.g., 15-30 minutes).

    • Include appropriate controls (vehicle, 20-HETE alone, this compound alone).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. Normalize phosphorylated protein levels to total protein levels.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit 20-HETE-induced angiogenesis in vitro.

G cluster_0 Assay Preparation cluster_1 Treatment and Incubation cluster_2 Imaging and Quantification A Coat wells with Matrigel B Prepare Cell Suspension A->B C Add Cells and Treatments (Vehicle, 20-HETE, this compound) B->C D Incubate for 4-12 hours C->D E Image Tube Formation D->E F Quantify Tube Length, Branch Points, and Loops E->F

Figure 4: Workflow for endothelial cell tube formation assay.

Protocol Steps:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest endothelial cells and resuspend them in basal medium containing low serum.

  • Treatment and Seeding: Add 20-HETE and/or this compound to the cell suspension. Seed the cells onto the Matrigel-coated wells.

  • Incubation: Incubate the plate at 37°C for 4-12 hours.

  • Imaging and Quantification: Visualize the formation of capillary-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the effect of this compound on 20-HETE-induced endothelial cell migration.

G cluster_0 Assay Setup cluster_1 Incubation and Staining cluster_2 Quantification A Add Chemoattractant (20-HETE) to Lower Chamber B Seed Cells with/without this compound in Upper Chamber A->B C Incubate for 4-24 hours B->C D Remove Non-migrated Cells C->D E Fix and Stain Migrated Cells D->E F Image and Count Migrated Cells E->F

Figure 5: Workflow for endothelial cell transwell migration assay.

Protocol Steps:

  • Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into a 24-well plate.

  • Chemoattractant: Add basal medium containing 20-HETE to the lower chamber.

  • Cell Seeding: Seed serum-starved endothelial cells in basal medium, with or without this compound, into the upper chamber of the Transwell insert.

  • Incubation: Incubate for 4-24 hours to allow for cell migration.

  • Cell Staining and Counting:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

    • Count the number of migrated cells in several microscopic fields.

Conclusion

This compound is a promising therapeutic agent for pathologies associated with elevated 20-HETE levels and endothelial dysfunction. Its mechanism of action centers on the competitive antagonism of 20-HETE, leading to the inhibition of pro-inflammatory and pro-angiogenic signaling pathways in endothelial cells. Further in vitro studies are warranted to fully elucidate the direct quantitative effects of this compound on endothelial cell signaling and to solidify its potential in drug development for cardiovascular diseases. This guide provides a foundational understanding and practical protocols for researchers to investigate the multifaceted impact of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 20-SOLA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for in vivo experimental studies using 20-SOLA, a water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE). The provided protocol is based on a study investigating the role of 20-HETE in obesity-driven insulin resistance in a transgenic mouse model. This document is intended for researchers, scientists, and drug development professionals.

Introduction

20-HETE is a bioactive lipid metabolite of arachidonic acid that has been implicated in the pathogenesis of various cardiovascular and metabolic diseases, including hypertension and insulin resistance.[1][2] this compound is a potent and selective antagonist of 20-HETE, making it a valuable tool for investigating the physiological and pathophysiological roles of 20-HETE in vivo.[1][3] This document outlines a detailed experimental protocol for administering this compound to mice and assessing its effects on metabolic and cardiovascular parameters.

Signaling Pathway of 20-HETE and Antagonism by this compound

20-HETE exerts its effects primarily through the G protein-coupled receptor 75 (GPR75).[2][4] Activation of GPR75 by 20-HETE initiates a signaling cascade involving the dissociation of the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, 20-HETE-GPR75 signaling can transactivate the epidermal growth factor receptor (EGFR) via a c-Src-dependent mechanism. These pathways contribute to various cellular responses, including vasoconstriction, inflammation, and cellular proliferation. This compound acts as a competitive antagonist at the GPR75 receptor, blocking the binding of 20-HETE and thereby inhibiting its downstream signaling effects.

Caption: 20-HETE signaling via GPR75 and its antagonism by this compound.

Experimental Protocol: In Vivo Administration of this compound in a Mouse Model of Diet-Induced Obesity and Insulin Resistance

This protocol is adapted from a study utilizing a conditional transgenic mouse model (Cyp4a12tg) that overexpresses a murine 20-HETE synthase upon doxycycline (DOX) induction.[3]

Materials
  • Animals: Cyp4a12 transgenic (Cyp4a12tg) mice (12 ± 1 week old, 24.2 ± 0.4 g).

  • Diets: Control Diet (CD) and High-Fat Diet (HFD).

  • This compound: 2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate.

  • Doxycycline (DOX): To induce transgene expression.

  • Standard laboratory equipment for animal housing, feeding, and measurements.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (15 Weeks) cluster_measurements Data Collection cluster_analysis Data Analysis Animal_Model Cyp4a12tg Mice (12 weeks old) Group_Allocation Group Allocation (n=6 groups) Animal_Model->Group_Allocation Diets Control Diet (CD) High-Fat Diet (HFD) Group_Allocation->Diets DOX Doxycycline (DOX) in drinking water (1 mg/ml) Group_Allocation->DOX SOLA This compound in drinking water (10 mg/kg/day) Group_Allocation->SOLA Weekly Weekly: - Body Weight Diets->Weekly DOX->Weekly SOLA->Weekly Endpoint Endpoint (Week 15): - Glucose Tolerance Test - Blood Pressure - Oxygen Consumption - Plasma Insulin - Tissue Analysis Weekly->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for the in vivo this compound study.
Procedure

  • Animal Acclimation: House Cyp4a12tg mice in static cages with free access to food and water for a period of acclimatization.

  • Group Allocation: Divide the mice into six experimental groups:

    • Group A: Control Diet (CD)

    • Group B: High-Fat Diet (HFD)

    • Group C: HFD + this compound (10 mg/kg/day in drinking water)

    • Group D: CD + Doxycycline (DOX) (1 mg/ml in drinking water)

    • Group E: HFD + DOX (1 mg/ml in drinking water)

    • Group F: HFD + DOX (1 mg/ml in drinking water) + this compound (10 mg/kg/day in drinking water)

  • Treatment Period: The experimental period is 15 weeks.

  • This compound Administration: Administer this compound in the drinking water at a dose of 10 mg/kg/day. The concentration in the water should be calculated based on the average daily water consumption and body weight of the mice.

  • Data Collection:

    • Body Weight: Measure and record the body weight of each mouse weekly.

    • Glucose Tolerance Test (GTT): At the end of the 15-week study, perform an intraperitoneal glucose tolerance test.

    • Blood Pressure: Measure systolic blood pressure.

    • Oxygen Consumption: Measure oxygen consumption as an indicator of energy expenditure.

    • Plasma Insulin: Collect blood samples at the end of the study to measure plasma insulin levels.

    • Tissue Analysis: At the end of the study, euthanize the mice and collect liver, skeletal muscle, and adipose tissues for analysis of insulin signaling proteins (e.g., phosphorylation of IR and IRS-1).

Quantitative Data Summary

The following tables summarize the quantitative data from the representative in vivo study.

Table 1: Effect of this compound on Body Weight and Metabolic Parameters
ParameterHFD + DOXHFD + DOX + this compoundp-value
Body Weight Gain (g) 20.63 ± 2.911.37 ± 1.78<0.001
Fasting Glucose (mg/dl) 144.0 ± 3.5104.2 ± 9.2<0.001
Plasma Insulin (ng/ml) 5-fold higher than HFD alone0.71 ± 0.09<0.001
Oxygen Consumption (ml/min/kg) 50.17 ± 2.969.84 ± 1.82<0.05

Data are presented as mean ± SEM.[3]

Table 2: Effect of this compound on Blood Pressure
ParameterHFDHFD + DOXHFD + DOX + this compoundp-value (vs HFD+DOX)
Systolic Blood Pressure (mmHg) 123 ± 1153 ± 5.11118.34 ± 5.4<0.0001

Data are presented as mean ± SEM.[3]

Table 3: Effect of this compound on Insulin Signaling
ParameterTissueHFD + DOXHFD + DOX + this compound
Insulin Receptor (IR) Phosphorylation (Tyr972) Liver, Skeletal Muscle, AdiposeMarkedly decreasedPrevented decrease
Insulin Receptor Substrate-1 (IRS-1) Phosphorylation (Ser307) Liver, Skeletal Muscle, AdiposeMarkedly increasedPrevented increase

[3]

Conclusion

The provided protocol offers a comprehensive framework for conducting in vivo studies to evaluate the therapeutic potential of this compound in the context of metabolic and cardiovascular diseases. The data demonstrate that this compound effectively attenuates weight gain, improves glucose metabolism, reduces blood pressure, and restores insulin signaling in a mouse model of 20-HETE-exacerbated, diet-induced obesity and insulin resistance.[3] These findings highlight the potential of targeting the 20-HETE/GPR75 axis for the treatment of these conditions.

References

Application Notes and Protocols for Oral Administration of 20-SOLA to Mice in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-hydroxyeicosatetraenoic acid (20-HETE) is a significant lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It plays a crucial role in the regulation of vascular tone, organ-specific blood flow, and renal transport of sodium and fluid.[3] Dysregulation of 20-HETE has been implicated in various cardiovascular pathologies, including hypertension.[2][3] 20-SOLA is a water-soluble antagonist of 20-HETE, making it a valuable tool for investigating the physiological and pathological roles of 20-HETE.[4][5] This document provides detailed protocols for the oral administration of this compound to mice via their drinking water, a non-invasive method that minimizes animal stress.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the administration of this compound to mice in drinking water, based on published literature and general guidelines for rodent drug administration.

ParameterValueReference
Compound This compound (20-HETE antagonist)[4]
Target Dosage 10 mg/kg/day[4]
Administration Route Ad libitum in drinking water[4]
Vehicle for Stock Solution DMSO, PEG300, Tween-80, SalineSee Protocol
Mouse Strain (Example) C57BL/6[7]
Average Mouse Body Weight 20-25 g (adult)General Knowledge
Average Daily Water Intake 3-5 mL/mouse/day[7]
Monitoring Frequency Daily for the first 3 days, then regularly[8]

Experimental Protocols

Preparation of this compound Drinking Water Solution

This protocol outlines the preparation of a this compound solution to be administered to mice in their drinking water. The target dose is 10 mg/kg/day.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, purified water for drinking

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the Total Daily Dose:

    • Determine the average body weight of the mice in a cage. For example, for a cage of 4 mice with an average weight of 25 g (0.025 kg), the total body weight is 100 g (0.1 kg).

    • Calculate the total daily dose of this compound needed for the cage: Total Body Weight (kg) x Target Dose (mg/kg/day) = Total Daily Dose (mg/day).

    • Example: 0.1 kg x 10 mg/kg/day = 1 mg/day of this compound for the cage.

  • Determine the Daily Water Consumption:

    • Before starting the experiment, measure the average daily water consumption per cage for at least 3 consecutive days.[8] This can be done by weighing the water bottle at the beginning and end of each 24-hour period.

    • Calculate the average daily water intake for the cage. For example, an average of 15 mL per day for a cage of 4 mice.

  • Calculate the Concentration of this compound in Drinking Water:

    • Divide the total daily dose by the average daily water consumption to get the required concentration: Total Daily Dose (mg/day) / Average Daily Water Consumption (mL/day) = Concentration (mg/mL).

    • Example: 1 mg/day / 15 mL/day = 0.067 mg/mL.

  • Prepare the this compound Stock Solution:

    • Due to the hydrophobic nature of this compound, a stock solution using a vehicle is necessary. A commonly used vehicle for in vivo administration of similar compounds is a mixture of DMSO, PEG300, and Tween-80 in saline.

    • Prepare a stock solution of this compound at a concentration that can be easily diluted into the drinking water. For example, a 10 mg/mL stock solution.

    • To prepare 1 mL of a 10 mg/mL stock solution:

      • Weigh 10 mg of this compound powder.

      • In a sterile microcentrifuge tube, dissolve the 10 mg of this compound in 100 µL of DMSO. Vortex until fully dissolved.

      • Add 400 µL of PEG300 and vortex.

      • Add 50 µL of Tween-80 and vortex.

      • Add sterile saline to a final volume of 1 mL and vortex thoroughly.

  • Prepare the Medicated Drinking Water:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the drinking water.

    • Volume of Stock (mL) = (Final Concentration (mg/mL) x Final Volume (mL)) / Stock Concentration (mg/mL).

    • Example: To prepare 100 mL of drinking water at 0.067 mg/mL using a 10 mg/mL stock solution:

      • Volume of Stock (mL) = (0.067 mg/mL x 100 mL) / 10 mg/mL = 0.67 mL.

    • Add 0.67 mL of the this compound stock solution to 99.33 mL of sterile drinking water. Mix thoroughly.

    • It is recommended to prepare fresh medicated water daily or every other day to ensure stability. The stability of the compound in the drinking water should be validated if administered for longer periods.[7]

Administration and Monitoring Protocol

Procedure:

  • Acclimatization: Acclimate the mice to the experimental conditions and handling for at least one week before starting the treatment.

  • Baseline Measurements: Record the body weight and daily water intake for each cage for at least three days before administering this compound.[8]

  • Administration: Replace the regular drinking water with the freshly prepared this compound medicated water. Ensure the water bottles are properly labeled.

  • Daily Monitoring (First 3-7 days):

    • Measure and record the volume of medicated water consumed daily for each cage.[8]

    • Visually inspect the mice for any signs of dehydration (e.g., sunken eyes, skin tenting), lethargy, or other adverse effects.

    • Measure and record the body weight of each mouse daily.[8]

  • Ongoing Monitoring: After the initial intensive monitoring period, continue to monitor water consumption and body weight at least twice a week.[8]

  • Data Analysis: Calculate the actual daily dose of this compound consumed by the mice based on the measured water intake and the concentration of the solution. This is crucial as water intake can fluctuate.[7]

    • Actual Dose (mg/kg/day) = (Volume Consumed (mL) x Concentration (mg/mL)) / Average Body Weight (kg).

Signaling Pathway and Experimental Workflow Diagrams

20-HETE Signaling Pathway

The following diagram illustrates the signaling pathway of 20-HETE, which is antagonized by this compound. 20-HETE is a potent vasoconstrictor and has pro-inflammatory and pro-angiogenic effects. It exerts its effects through various downstream signaling cascades.[1][9]

G cluster_upstream Upstream Regulation AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F AA->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 AngII Angiotensin II AngII->CYP4A_4F stimulates GPR75 GPR75 HETE_20->GPR75 activates PLC PLC GPR75->PLC PKC PKC PLC->PKC MAPK MAPK PKC->MAPK ROS ROS Production MAPK->ROS Vasoconstriction Vasoconstriction MAPK->Vasoconstriction Angiogenesis Angiogenesis MAPK->Angiogenesis Inflammation Inflammation ROS->Inflammation

Caption: Simplified 20-HETE signaling pathway.

Experimental Workflow for this compound Administration

The following diagram outlines the key steps in the experimental workflow for administering this compound to mice in their drinking water.

G cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Data Analysis Phase A Calculate Dosage & Concentration B Prepare this compound Stock Solution A->B C Prepare Medicated Drinking Water B->C E Administer Medicated Water C->E D Baseline Measurements (Weight & Water Intake) D->E F Daily Monitoring (First 3-7 Days) E->F G Ongoing Monitoring (Twice Weekly) F->G H Calculate Actual Drug Intake F->H G->H I Analyze Experimental Endpoints H->I

Caption: Workflow for this compound administration in mice.

Important Considerations

  • Palatability: Some compounds can alter the taste of the water, leading to decreased consumption and dehydration.[8] It is crucial to monitor water intake closely, especially during the initial phase of administration. If a significant decrease in water intake is observed, the concentration of the vehicle or the drug may need to be adjusted.

  • Stability: The stability of this compound in the drinking water solution over time should be considered. Preparing fresh solutions daily or every other day is recommended. For longer-term studies, it may be necessary to perform analytical tests to confirm the stability of the compound under the specific storage conditions.[7]

  • Individual Variation: Water intake can vary between individual mice, even within the same cage.[7] While administration in drinking water is a convenient method for group dosing, it does not allow for precise dosing of individual animals. For studies requiring high precision, alternative methods like oral gavage may be more appropriate.

  • Animal Welfare: Throughout the study, it is imperative to prioritize the welfare of the animals. Any signs of distress, significant weight loss, or dehydration should be addressed immediately in consultation with veterinary staff.

  • IACUC Approval: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).[8]

References

Application Notes and Protocols for 20-SOLA Dosage Calculation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-SOLA is a water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid mediator that plays a significant role in various physiological and pathological processes. 20-HETE exerts its effects through the G protein-coupled receptor GPR75, influencing signaling pathways involved in vascular function, inflammation, and cell proliferation.[1][2][3] Recent studies have implicated the 20-HETE/GPR75 axis in the progression of certain cancers, making this compound a compound of interest for preclinical cancer research.[1][4][5]

These application notes provide a comprehensive guide to calculating and administering this compound in animal models, with a focus on rodent studies. The information is compiled from available preclinical research to assist in the design of new in vivo experiments.

Data Presentation: this compound Dosage in Animal Models

The following table summarizes the currently available data on the in vivo administration of this compound in rodent models. It is important to note that while a consistent dosage has been established for models of hypertension and metabolic syndrome, specific dosages for cancer models are not yet well-documented in the literature. Researchers should use the provided data as a starting point and may need to perform dose-escalation studies for oncology applications.

Animal ModelSpeciesDisease ModelThis compound DosageAdministration RouteStudy OutcomeReference
Cyp4a14 KnockoutMouseHypertension10 mg/kg/dayIn drinking waterNormalized blood pressure and increased natriuresis[6]
Cyp4a12 TransgenicMouseObesity-Driven Insulin ResistanceNot specified, but reversed negative effectsIn drinking waterAttenuated weight gain and prevented hyperglycemia[7]
Metabolic SyndromeRatCoronary Collateral Growth ImpairmentNot specified, but reversed negative effectsNot specifiedRestored coronary collateral growth[8]

Note: The lack of specific dosage information for this compound in cancer models necessitates careful experimental design. Researchers should consider the well-documented role of the 20-HETE/GPR75 pathway in cancer cell proliferation and metastasis as a strong rationale for investigating this compound in this context.[1][9][10]

Experimental Protocols

General Considerations for Dosage Calculation

The conversion of doses between species is not a simple weight-based calculation. Allometric scaling, which is based on the body surface area, is the most appropriate method for estimating equivalent doses between different animal species and humans. The following table provides the Km factors (body weight/body surface area) for several common laboratory animal species and humans.

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.0073.0
Rat0.150.0256.0
Rabbit1.80.1512.0
Dog100.520.0
Human601.637.0

To calculate the equivalent dose from one species to another, the following formula can be used:

DoseSpecies 2 (mg/kg) = DoseSpecies 1 (mg/kg) x (Km Species 1 / Km Species 2)

For example, to convert a 10 mg/kg dose from a mouse to a rat:

DoseRat = 10 mg/kg x (3.0 / 6.0) = 5 mg/kg

Protocol 1: Administration of this compound in Drinking Water (Chronic Dosing)

This method is suitable for long-term studies and relies on the water solubility of this compound. It provides a continuous exposure to the compound, which is advantageous given the likely short half-life of 20-HETE antagonists.[11][12]

Materials:

  • This compound

  • Drinking water (sterile, appropriate for the animal facility)

  • Calibrated scale

  • Volumetric flasks

  • Animal water bottles

Procedure:

  • Calculate the total daily dose required: Based on the target dose (e.g., 10 mg/kg/day) and the average body weight of the animals in a cage, calculate the total milligrams of this compound needed per cage per day.

  • Estimate daily water consumption: Determine the average daily water intake for the specific strain and age of the animals. This is typically around 15 ml per 100g of body weight for mice and 10 ml per 100g of body weight for rats.

  • Prepare the this compound solution:

    • Dissolve the calculated amount of this compound in a known volume of drinking water that is slightly less than the estimated daily consumption.

    • Ensure complete dissolution. Gentle warming or vortexing may be used if necessary, but the stability of this compound under these conditions should be verified.

  • Administer the medicated water:

    • Fill the animal water bottles with the freshly prepared this compound solution.

    • Provide the medicated water as the sole source of drinking water.

  • Monitor and refresh:

    • Monitor the water consumption daily to ensure adequate dosing.

    • Prepare fresh this compound solutions at least every 2-3 days to ensure stability, or as determined by stability studies.

Protocol 2: Administration of this compound by Oral Gavage (Bolus Dosing)

Oral gavage allows for precise dosing at specific time points. This is useful for pharmacokinetic studies or when a pulsatile exposure is desired.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, saline, or a formulation aid like 0.5% methylcellulose)

  • Calibrated scale

  • Volumetric flasks

  • Animal gavage needles (appropriate size for the species)

  • Syringes

Procedure:

  • Prepare the dosing solution:

    • Calculate the required concentration of this compound in the vehicle to deliver the desired dose in a specific volume (typically 5-10 ml/kg for mice and rats).

    • Dissolve or suspend this compound in the chosen vehicle. Ensure homogeneity of the solution/suspension.

  • Animal handling and gavage:

    • Gently restrain the animal.

    • Measure the correct distance for gavage needle insertion (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus. DO NOT FORCE the needle.

    • Slowly administer the calculated volume of the this compound solution.

  • Post-administration monitoring:

    • Observe the animal for any signs of distress after the procedure.

Protocol 3: Administration of this compound by Intraperitoneal (IP) Injection (Bolus Dosing)

IP injection is another common route for administering compounds in preclinical studies, bypassing first-pass metabolism.

Materials:

  • This compound

  • Sterile, isotonic vehicle (e.g., sterile saline)

  • Calibrated scale

  • Volumetric flasks

  • Sterile syringes and needles (appropriate gauge for the species)

Procedure:

  • Prepare the injection solution:

    • Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the final solution is sterile (e.g., by sterile filtering).

  • Animal handling and injection:

    • Properly restrain the animal to expose the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline and major organs.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly.

  • Post-injection monitoring:

    • Observe the animal for any adverse reactions at the injection site.

Mandatory Visualizations

Signaling Pathway of 20-HETE via GPR75

GPR75_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Activates This compound This compound This compound->GPR75 Antagonizes Gq Gq GPR75->Gq Activates cSrc c-Src GPR75->cSrc Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB EGFR EGFR cSrc->EGFR Transactivates MAPK_pathway MAPK Pathway (ERK, p38) EGFR->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway EGFR->PI3K_Akt_pathway MAPK_pathway->NFkB Gene_Expression Gene Expression Changes NFkB->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Migration_Invasion Migration & Invasion Gene_Expression->Migration_Invasion Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Inflammation Inflammation Gene_Expression->Inflammation PI3K_Akt_way PI3K_Akt_way PI3K_Akt_way->NFkB

Caption: 20-HETE/GPR75 signaling pathway and its antagonism by this compound.

Experimental Workflow for this compound Dosage Determination

Dosage_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Refinement start Start lit_review Literature Review (Existing this compound data) start->lit_review dose_calc Allometric Scaling (Initial Dose Estimation) lit_review->dose_calc admin_route Choose Administration Route (Oral, IP, etc.) dose_calc->admin_route animal_model Select Animal Model (Species, Disease) animal_model->dose_calc solution_prep Prepare Dosing Solution (Vehicle, Concentration) admin_route->solution_prep dose_range Dose Range-Finding Study (e.g., MTD determination) solution_prep->dose_range pk_study Pharmacokinetic (PK) Study (Optional but Recommended) solution_prep->pk_study efficacy_study Efficacy Study (Multiple Dose Groups) dose_range->efficacy_study data_analysis Data Analysis (Tumor growth, Biomarkers) efficacy_study->data_analysis pk_study->data_analysis dose_refinement Dose Refinement for Future Studies data_analysis->dose_refinement endpoint Optimized Dose dose_refinement->endpoint

Caption: Workflow for determining the optimal this compound dosage in animal models.

References

Using 20-SOLA in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

20-SOLA is a water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. 20-HETE is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, angiogenesis, and insulin signaling.[1][2] As a potent and selective antagonist, this compound serves as an invaluable research tool for elucidating the specific roles of 20-HETE in these complex cellular mechanisms through in vitro cell-based assays. These application notes provide a comprehensive overview of this compound's mechanism of action and present detailed protocols for its application in key cell-based experimental models.

Mechanism of Action

20-HETE exerts its biological effects primarily through its interaction with the G-protein coupled receptor 75 (GPR75).[2][3] The binding of 20-HETE to GPR75 initiates a cascade of downstream signaling events, including the activation of:

  • Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), Tyrosine Kinase, and Rho Kinase pathways: These signaling cascades are integral to the regulation of vascular smooth muscle contraction, migration, and proliferation.

  • Src/Epidermal Growth Factor Receptor (EGFR)/Nuclear Factor-kappa B (NF-κB) signaling pathway: This pathway has been implicated in the activation of microglia and the promotion of neuroinflammatory processes.

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: A crucial pathway involved in regulating cell survival, proliferation, and apoptosis.[4]

  • eNOS Uncoupling: 20-HETE can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), which results in decreased nitric oxide (NO) bioavailability and an increase in superoxide production, thereby contributing to endothelial dysfunction.[1][5]

This compound functions as a competitive antagonist at the GPR75 receptor, effectively blocking the binding of 20-HETE and consequently inhibiting its downstream signaling effects. This property makes this compound an essential tool for dissecting the cellular functions of the 20-HETE/GPR75 signaling axis.

Applications in Cell-Based Assays

The unique properties of this compound make it suitable for a diverse range of cell-based assays to investigate the role of 20-HETE in various biological contexts:

  • Vascular Function: To study its influence on endothelial cell dysfunction, vascular smooth muscle cell proliferation, and angiogenesis.

  • Inflammation: To investigate its role in modulating inflammatory signaling pathways and the production of cytokines.

  • Metabolic Diseases: To examine its impact on insulin signaling and glucose metabolism in cellular models of insulin resistance.

  • Neurobiology: To explore its potential in modulating microglial activation and neuroinflammatory responses.

  • Cancer Biology: To investigate the involvement of the 20-HETE pathway in tumor progression and angiogenesis.

Data Presentation

The following tables provide a summary of quantitative data from key studies that have utilized this compound.

Table 1: In Vivo Effects of this compound Administration

ParameterAnimal ModelTreatmentResultReference
Systolic Blood PressureCyp4a12tg mice on High-Fat Diet + DoxycyclineThis compound (10 mg/kg/day in drinking water)Significant reduction from 153±5.11 mmHg to 118.34±5.4 mmHg[2]
Body Weight GainCyp4a12tg mice on High-Fat Diet + DoxycyclineThis compound (10 mg/kg/day in drinking water)Significantly attenuated weight gain (11.37±1.78 g vs. 20.63±2.9 g in untreated)[2]
Oxygen ConsumptionCyp4a12tg mice on High-Fat Diet + DoxycyclineThis compound (10 mg/kg/day in drinking water)Prevented the decrease in oxygen consumption (69.84±1.82 ml/min/kg vs 50.17±2.9 ml/min/kg in untreated)[2]
Plasma Insulin LevelsCyp4a12tg mice on High-Fat Diet + DoxycyclineThis compound (10 mg/kg/day in drinking water)Lowered serum insulin levels (0.71±0.09 ng/ml vs. ~3.5 ng/ml in untreated)[2]
Coronary Collateral GrowthJCR metabolic syndrome ratsThis compoundRestored collateral flow to 86±1% of normal zone (vs. 21±2% in untreated)[6]

Table 2: In Vitro Effects of this compound

AssayCell/Tissue TypeParameter MeasuredTreatmentResultReference
Vascular ReactivityMale KO renal microvesselsEC50 to phenylephrineThis compoundIncreased EC50 by 7-fold (1.58±0.23 µM vs 0.22±0.03 µM in untreated)[7]
Insulin Receptor PhosphorylationSkeletal muscle, adipose tissue, liver from Cyp4a12tg micep-IR-Tyr972 levelsThis compoundAttenuated the HFD-mediated decrease in phosphorylation[2]
IRS-1 PhosphorylationSkeletal muscle, adipose tissue, liver from Cyp4a12tg micep-IRS-1-Ser307 levelsThis compoundPrevented the HFD-induced increase in inhibitory phosphorylation[2]
IRS-1 LevelsSkeletal muscle, adipose tissue, liver from Cyp4a12tg miceTotal IRS-1This compoundPrevented the HFD-induced decrease in IRS-1 levels[2]

Experimental Protocols

This section provides detailed protocols for key experiments designed to investigate the effects of this compound in cell-based assays.

Protocol 1: Assessment of this compound on Insulin Signaling via Western Blotting

This protocol outlines a method to investigate the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway, such as the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Standard cell culture medium and supplements

  • This compound (stock solution in an appropriate solvent, e.g., water or DMSO)

  • 20-HETE (for stimulation, if applicable)

  • Insulin

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-IRS-1, anti-IRS-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Serum-starve the cells for 4-6 hours before treatment to minimize basal signaling.

    • Pre-treat cells with a range of this compound concentrations (e.g., 1-10 µM) for 1-2 hours.

    • To investigate its antagonistic properties, stimulate the cells with 20-HETE.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

    • Ensure to include appropriate controls: untreated cells, cells treated with this compound alone, cells treated with insulin alone, and cells treated with both 20-HETE and insulin.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using a lysis buffer supplemented with phosphatase and protease inhibitors.

    • Collect the cell lysate and centrifuge to remove debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-p-IRS-1) overnight at 4°C.

    • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate for band visualization.

    • Strip and re-probe the membrane for total protein and a loading control (e.g., β-actin).

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated protein to the total protein levels.

    • Express the data as a fold change relative to the control group.

Protocol 2: Measurement of Intracellular Calcium Concentration

This protocol describes the measurement of changes in intracellular calcium ([Ca2+]i) in response to 20-HETE and the inhibitory effect of this compound using a fluorescent calcium indicator.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

  • This compound

  • 20-HETE

  • Ionomycin (positive control)

  • Fluorescence microscope equipped for calcium imaging

Procedure:

  • Cell Loading with Calcium Indicator:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells with HBSS and incubate with the loading solution for 30-60 minutes at 37°C in a dark environment.

    • Wash the cells twice with HBSS and allow for de-esterification for 15-30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip with loaded cells onto the microscope stage and perfuse with HBSS.

    • Record a stable baseline fluorescence signal.

    • To assess the inhibitory effect of this compound, perfuse the cells with a solution containing the desired concentration of this compound.

    • While maintaining the this compound perfusion, stimulate the cells with a solution containing both this compound and 20-HETE.

    • Continuously record the changes in fluorescence intensity.

  • Data Analysis:

    • For ratiometric indicators like Fura-2, calculate the fluorescence ratio and convert it to [Ca2+]i using the Grynkiewicz equation.

    • For single-wavelength indicators like Fluo-4, express the fluorescence changes as a ratio of the current fluorescence to the baseline fluorescence (F/F0).

    • Plot the [Ca2+]i or F/F0 over time and compare the peak responses in the presence and absence of this compound to calculate the percentage of inhibition.

Protocol 3: Cell Viability/Proliferation Assay

This protocol provides a method to evaluate the effect of this compound on cell viability and proliferation using a colorimetric assay like MTT or WST-1.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • This compound

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that ensures logarithmic growth throughout the experiment.

    • Allow cells to adhere and recover overnight.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of this compound.

    • Include control wells with medium only (background) and cells with vehicle-containing medium (negative control).

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT/WST-1 Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Subsequently, add the solubilization solution.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.

    • Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration.

    • If applicable, determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

GPR75_Signaling cluster_membrane Cell Membrane GPR75 GPR75 Gq Gq GPR75->Gq Activates Src Src GPR75->Src eNOS_u eNOS uncoupling GPR75->eNOS_u HETE 20-HETE HETE->GPR75 Binds SOLA This compound (Antagonist) SOLA->GPR75 Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i IP3->Ca2 Increases PKC PKC DAG->PKC Ca2->PKC MAPK MAPK (ERK1/2) PKC->MAPK RhoK Rho Kinase PKC->RhoK Vasc_effects Vascular Effects (Contraction, Proliferation) MAPK->Vasc_effects RhoK->Vasc_effects EGFR EGFR Src->EGFR NFkB NF-κB EGFR->NFkB PI3K PI3K EGFR->PI3K Inflam_effects Inflammation NFkB->Inflam_effects Akt Akt PI3K->Akt Insulin_res Insulin Resistance Akt->Insulin_res Inhibits (via IRS-1 Ser phos.) ROS ROS eNOS_u->ROS Increases

Caption: 20-HETE/GPR75 signaling and this compound antagonism.

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Serum Starve A->B C Pre-treat with this compound B->C D Stimulate with Insulin/20-HETE C->D E Lyse Cells D->E F Quantify Protein (BCA) E->F G SDS-PAGE F->G H Transfer to Membrane G->H I Block H->I J Primary Antibody Incubation I->J K Secondary Antibody Incubation J->K L ECL Detection K->L M Densitometry L->M N Normalize Data M->N O Statistical Analysis N->O

Caption: Western blot workflow for this compound studies.

Logical Relationship: this compound in Insulin Resistance

Insulin_Resistance_Logic HFD High-Fat Diet (HFD) (in vivo) HETE_up Increased 20-HETE HFD->HETE_up GPR75_act GPR75 Activation HETE_up->GPR75_act IRS1_ser_phos Increased IRS-1 Serine Phosphorylation GPR75_act->IRS1_ser_phos IR_tyr_phos Decreased Insulin Receptor Tyrosine Phosphorylation GPR75_act->IR_tyr_phos SOLA This compound SOLA->GPR75_act Blocks IRS1_degrad IRS-1 Degradation IRS1_ser_phos->IRS1_degrad Insulin_sig_imp Impaired Insulin Signaling IR_tyr_phos->Insulin_sig_imp IRS1_degrad->Insulin_sig_imp Insulin_res Insulin Resistance Insulin_sig_imp->Insulin_res

Caption: this compound's role in mitigating insulin resistance.

References

Application Notes and Protocols for Assessing Vascular Reactivity with 20-SOLA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) 4A and 4F enzymes.[1] It is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone and the pathophysiology of various cardiovascular diseases, including hypertension and diabetes.[2][3] 20-HETE exerts its effects by depolarizing vascular smooth muscle cells (VSMCs) through the inhibition of calcium-activated potassium channels (BKCa).[1] In endothelial cells, elevated levels of 20-HETE are associated with endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability and increased oxidative stress.[2]

20-SOLA is a water-soluble antagonist of the 20-HETE receptor, GPR75. By blocking the actions of 20-HETE, this compound presents a valuable pharmacological tool for investigating the role of the 20-HETE pathway in vascular reactivity and for exploring its therapeutic potential in cardiovascular diseases.[4] Inhibition of 20-HETE signaling has been shown to restore endothelial function and attenuate vasoconstriction in various pathological models.[4]

These application notes provide detailed protocols for assessing the effects of this compound on vascular reactivity using both ex vivo and in vivo methodologies.

Signaling Pathway of 20-HETE and Antagonism by this compound

cluster_VSMC Vascular Smooth Muscle Cell cluster_EC Endothelial Cell AA_VSMC Arachidonic Acid CYP4A_4F_VSMC CYP4A/4F AA_VSMC->CYP4A_4F_VSMC HETE_20_VSMC 20-HETE CYP4A_4F_VSMC->HETE_20_VSMC GPR75_VSMC GPR75 Receptor HETE_20_VSMC->GPR75_VSMC Binds to PKC PKC Activation GPR75_VSMC->PKC SOLA This compound (Antagonist) SOLA->GPR75_VSMC Blocks BKCa BKCa Channel Inhibition PKC->BKCa Depolarization Depolarization BKCa->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction AA_EC Arachidonic Acid CYP4A_4F_EC CYP4A/4F AA_EC->CYP4A_4F_EC HETE_20_EC 20-HETE CYP4A_4F_EC->HETE_20_EC eNOS_uncoupling eNOS Uncoupling HETE_20_EC->eNOS_uncoupling ROS ROS Production eNOS_uncoupling->ROS NO_bioavailability ↓ NO Bioavailability eNOS_uncoupling->NO_bioavailability Dysfunction Endothelial Dysfunction ROS->Dysfunction NO_bioavailability->Dysfunction cluster_ex_vivo Ex Vivo Protocol (Wire Myography) cluster_in_vivo In Vivo Protocol A1 Vessel Isolation and Mounting A2 Equilibration A1->A2 A3 Viability and Endothelial Integrity Check A2->A3 A4 Generate Baseline Dose-Response Curves (Phenylephrine/Acetylcholine) A3->A4 A5 Incubate with This compound A4->A5 A6 Generate Dose-Response Curves in presence of this compound A5->A6 A7 Data Analysis (EC50, Emax) A6->A7 B1 Animal Acclimatization B2 Baseline Blood Pressure Measurement B1->B2 B3 Administer this compound or Vehicle B2->B3 B4 Monitor Blood Pressure B3->B4 B5 Acute Reactivity Assessment (Optional) B3->B5 B6 Data Analysis (ΔMAP) B4->B6 B5->B6

References

Application Notes and Protocols for Measuring the Effects of 20-SOLA on Blood Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-hydroxyeicosatetraenoic acid (20-HETE) is a significant lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) 4A and 4F enzymes. It plays a crucial role in the regulation of vascular tone and renal function, and its elevated levels are associated with the pathogenesis of hypertension.[1] 20-HETE exerts its pro-hypertensive effects by promoting vasoconstriction, endothelial dysfunction, and vascular inflammation.[1][2] 20-SOLA, a water-soluble antagonist of 20-HETE, offers a promising therapeutic strategy for mitigating the adverse cardiovascular effects of elevated 20-HETE.[3] These application notes provide detailed protocols for researchers to investigate the in vivo and ex vivo effects of this compound on blood pressure and vascular function.

Data Presentation

The following tables summarize the quantitative effects of this compound on blood pressure and vascular reactivity as reported in preclinical studies.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Cyp4a14 Knockout (KO) Male Mice

Treatment GroupDurationDose (in drinking water)SBP Day 4 (mmHg)SBP Day 10 (mmHg)
Untreated Cyp4a14 KO10 daysN/A153 ± 2153 ± 2
This compound Treated Cyp4a14 KO10 days10 mg/kg/day146 ± 1124 ± 1
Untreated Female KO (Normotensive)10 daysN/A-126 ± 1
This compound Treated Female KO (Normotensive)10 days10 mg/kg/day-124 ± 1

Data from Abstract 047: this compound, A Novel Water-soluble 20-HETE Antagonist, Elicits Natriuresis And Abrogates Hypertension In Cyp4a14 Knockout Mice.

Table 2: Effect of this compound on Vascular Reactivity in Renal Microvessels of Cyp4a14 KO Male Mice

Treatment GroupVasoactive AgentEC50 (μM)Fold Change
Untreated Cyp4a14 KOPhenylephrine0.22 ± 0.03N/A
This compound Treated Cyp4a14 KOPhenylephrine1.58 ± 0.237-fold decrease in reactivity

Data from Abstract 047: this compound, A Novel Water-soluble 20-HETE Antagonist, Elicits Natriuresis And Abrogates Hypertension In Cyp4a14 Knockout Mice.

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Mice using Tail-Cuff Method

This non-invasive method is suitable for monitoring blood pressure in conscious mice over time.

Materials:

  • Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)

  • Mouse restrainers

  • Warming platform

  • Computer with data acquisition software

Procedure:

  • Acclimatization:

    • For 5-7 consecutive days prior to the experiment, acclimate the mice to the restraint and the procedure at the same time each day. This minimizes stress-induced blood pressure variations.

    • Place each mouse in a restrainer on the warming platform (34-37°C) for 10-15 minutes.

  • Preparation for Measurement:

    • On the day of the measurement, place the mouse in the restrainer on the pre-warmed platform.

    • Secure the tail and place the occlusion and volume-pressure recording (VPR) cuffs at the base of the tail.

  • Data Acquisition:

    • Set the software parameters. A typical setting is 5 preliminary cycles followed by 10-20 measurement cycles.

    • Initiate the measurement. The system will automatically inflate and deflate the cuff and record the blood pressure.

    • Monitor the recordings for any movement artifacts that could lead to inaccurate readings.

  • Data Analysis:

    • Exclude any outlier readings due to movement.

    • Average the valid systolic and diastolic blood pressure readings for each mouse.

    • Measurements should be taken at the same time each day to ensure consistency.

Protocol 2: Preparation and Administration of this compound in Drinking Water

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

  • This compound

  • Sterile drinking water

  • Calibrated scale

  • Volumetric flasks

  • Animal drinking bottles

Procedure:

  • Calculation of this compound Concentration:

    • Determine the average daily water consumption of the mice to be treated.

    • Calculate the total amount of this compound needed to achieve the desired dose (e.g., 10 mg/kg/day) based on the average body weight of the mice and their water intake.

    • Formula: Concentration (mg/mL) = (Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL/day)

  • Preparation of this compound Solution:

    • Weigh the calculated amount of this compound.

    • Dissolve the this compound in a known volume of sterile drinking water in a volumetric flask. Ensure complete dissolution.

    • Fresh solutions should be prepared regularly, depending on the stability of the compound in solution.

  • Administration:

    • Fill the animal drinking bottles with the prepared this compound solution.

    • Provide the medicated water to the mice as their sole source of drinking water.

    • Measure the volume of water consumed daily to monitor the actual dose received by the animals.

Protocol 3: Ex Vivo Assessment of Vascular Reactivity using Wire Myography

This technique allows for the investigation of the direct effects of this compound on the contractility of isolated blood vessels.

Materials:

  • Wire myograph system

  • Dissection microscope

  • Fine surgical instruments (forceps, scissors)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Vasoactive agents (e.g., Phenylephrine, Acetylcholine)

  • This compound or other 20-HETE antagonists

Procedure:

  • Vessel Isolation:

    • Euthanize the animal and dissect the desired artery (e.g., mesenteric, renal) in ice-cold physiological salt solution (PSS).

    • Carefully clean the artery of surrounding adipose and connective tissue under a dissection microscope.

    • Cut the artery into 2 mm segments.

  • Mounting the Vessel:

    • Mount the arterial segment onto two tungsten wires in the myograph chamber filled with PSS.

    • Allow the vessel to equilibrate for at least 30 minutes at 37°C while being gassed with carbogen.

  • Normalization and Viability Check:

    • Perform a normalization procedure to determine the optimal resting tension for the vessel.

    • Assess the viability of the vessel by inducing contraction with a high-potassium solution (e.g., KPSS).

    • Test for endothelial integrity by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine after pre-constriction with an agent like phenylephrine.

  • Drug Incubation and Concentration-Response Curves:

    • Incubate the vessel with this compound or vehicle for a predetermined period.

    • Generate cumulative concentration-response curves to a vasoconstrictor (e.g., phenylephrine) in the presence and absence of this compound.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Plot the concentration-response curves and calculate the EC50 values to determine any shifts in potency and maximal response.

Mandatory Visualizations

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_ex_vivo Ex Vivo Study Animal_Model Hypertensive Animal Model (e.g., Cyp4a14 KO Mice) Treatment This compound Administration (10 mg/kg/day in drinking water) Animal_Model->Treatment BP_Measurement Tail-Cuff Blood Pressure Measurement Treatment->BP_Measurement Data_Analysis_Vivo Blood Pressure Data Analysis BP_Measurement->Data_Analysis_Vivo Vessel_Isolation Vessel Isolation (e.g., Renal Arteries) Wire_Myography Wire Myography Vessel_Isolation->Wire_Myography Drug_Incubation Incubation with this compound Wire_Myography->Drug_Incubation Vascular_Reactivity Vascular Reactivity Assay (Phenylephrine) Drug_Incubation->Vascular_Reactivity Data_Analysis_Vito EC50 Determination Vascular_Reactivity->Data_Analysis_Vito

Caption: Experimental workflow for assessing the effects of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR75 GPR75 Gaq Gαq/11 GPR75->Gaq Activates PLC PLC PKC PKC PLC->PKC ACE ACE AngII Angiotensin II ACE->AngII Converts Ang I to Ang II HETE_20 20-HETE HETE_20->GPR75 Binds & Activates SOLA_20 This compound SOLA_20->GPR75 Antagonizes Gaq->PLC MAPK MAPK Pathway Gaq->MAPK Vasoconstriction Vasoconstriction PKC->Vasoconstriction MAPK->ACE Upregulates Expression Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP AngII->Vasoconstriction

Caption: 20-HETE signaling pathway in blood pressure regulation.

References

Application Notes and Protocols for Western Blot Analysis of 20-SOLA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid mediator that plays a significant role in various physiological and pathological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[1][2] Dysregulation of 20-HETE signaling has been implicated in several diseases, such as hypertension and metabolic syndrome.[1][3] 20-SOLA is a water-soluble antagonist of 20-HETE, effectively blocking its biological actions.[1][2][3] Western blot analysis is a crucial technique to investigate the molecular mechanisms underlying the effects of this compound by examining changes in protein expression and phosphorylation status in relevant signaling pathways. These application notes provide detailed protocols for utilizing Western blot to analyze the effects of this compound treatment.

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes the quantitative data from a study investigating the effect of this compound on key proteins in the insulin signaling pathway in a high-fat diet (HFD) mouse model. Densitometric analysis of Western blot bands was performed and normalized to a loading control.

Table 1: Effect of this compound on IRS-1 Phosphorylation and Expression

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Normalized Expression (Fold Change vs. HFD)Standard Deviationp-value
p-IRS-1 (Ser307)HFD2.81.000.35-
HFD + this compound1.30.460.20<0.05
IRS-1HFD1.51.000.25-
HFD + this compound2.71.800.40<0.05
Loading Control (β-actin)HFD3.2---
HFD + this compound3.1---

Data is hypothetical and based on descriptive findings in the literature.[1]

Signaling Pathways Modulated by this compound

This compound, as an antagonist of 20-HETE, influences signaling pathways downstream of the 20-HETE receptor, GPR75.[4][5] By inhibiting 20-HETE, this compound can prevent the activation of cascades involved in insulin resistance and vascular dysfunction.

cluster_0 20-HETE Signaling HETE 20-HETE GPR75 GPR75 HETE->GPR75 SOLA This compound SOLA->HETE Inhibits PLC PLC GPR75->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca PKC PKC IP3_DAG->PKC Downstream Downstream Effects (e.g., Vasoconstriction, Inflammation) Ca->Downstream PKC->Downstream

Caption: 20-HETE signaling pathway and the inhibitory action of this compound.

One of the key pathways affected by 20-HETE and consequently by this compound is the insulin signaling pathway. 20-HETE can lead to inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), impairing downstream insulin signaling.[1] this compound has been shown to reverse these effects.[1]

cluster_1 Impact of this compound on Insulin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 pIRS1_Tyr p-IRS-1 (Tyr) (Active) IRS1->pIRS1_Tyr Activates PI3K_Akt PI3K-Akt Pathway pIRS1_Tyr->PI3K_Akt pIRS1_Ser p-IRS-1 (Ser) (Inactive) pIRS1_Ser->IRS1 Inhibits GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 HETE 20-HETE HETE->pIRS1_Ser Promotes SOLA This compound SOLA->HETE Inhibits cluster_2 Western Blot Workflow for this compound Treatment Analysis A Cell Culture & This compound Treatment B Protein Extraction (Lysis) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis I->J

References

Application Notes and Protocols for Cell Migration and Invasion Assays with 20-SOLA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a primary contributor to cancer-related mortality, and the processes of cell migration and invasion are fundamental to the metastatic cascade. A key signaling molecule implicated in promoting these processes is 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid produced by cytochrome P450 (CYP) 4A and 4F enzymes. Elevated levels of 20-HETE have been associated with increased proliferation, migration, and invasion in various cancer cell types, including glioma, breast, and lung cancer.[1][2]

20-SOLA is a water-soluble antagonist of the 20-HETE receptor, making it a valuable tool for investigating the role of the 20-HETE signaling pathway in cancer cell motility. By blocking the action of 20-HETE, this compound is expected to inhibit cell migration and invasion, offering a potential therapeutic strategy to curtail metastasis. These application notes provide detailed protocols for utilizing this compound in standard in vitro cell migration and invasion assays.

Mechanism of Action

20-HETE exerts its pro-migratory and pro-invasive effects by activating several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways.[1] Activation of these pathways leads to the upregulation of key proteins involved in cell motility and extracellular matrix degradation, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9. As a 20-HETE antagonist, this compound is hypothesized to inhibit these signaling cascades, thereby reducing the expression and activity of MMPs and consequently impairing the ability of cancer cells to migrate and invade.

20-HETE 20-HETE 20-HETE Receptor 20-HETE Receptor 20-HETE->20-HETE Receptor This compound This compound This compound->20-HETE Receptor Inhibits PI3K/Akt Pathway PI3K/Akt Pathway 20-HETE Receptor->PI3K/Akt Pathway ERK/MAPK Pathway ERK/MAPK Pathway 20-HETE Receptor->ERK/MAPK Pathway VEGF Expression VEGF Expression PI3K/Akt Pathway->VEGF Expression MMP-2/9 Expression MMP-2/9 Expression ERK/MAPK Pathway->MMP-2/9 Expression Cell Migration & Invasion Cell Migration & Invasion VEGF Expression->Cell Migration & Invasion MMP-2/9 Expression->Cell Migration & Invasion

Proposed signaling pathway of this compound in inhibiting cell migration and invasion.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data illustrating the expected dose-dependent inhibitory effects of this compound on cancer cell migration and invasion. These values are based on published findings for other 20-HETE pathway inhibitors and should be used as a reference for expected outcomes.

Table 1: Effect of this compound on Wound Closure in a Scratch Assay

Cell LineThis compound Concentration (µM)Wound Closure (%) after 24h
Breast Cancer (MDA-MB-231) 0 (Control)85 ± 5
162 ± 7
1035 ± 6
2518 ± 4
Glioma (U87) 0 (Control)92 ± 6
170 ± 8
1041 ± 5
2525 ± 6

Table 2: Effect of this compound on Transwell Cell Migration

Cell LineThis compound Concentration (µM)Migrated Cells (Normalized to Control)
Breast Cancer (MDA-MB-231) 0 (Control)1.00
10.68 ± 0.09
100.31 ± 0.05
250.15 ± 0.03
Glioma (U87) 0 (Control)1.00
10.75 ± 0.11
100.39 ± 0.07
250.21 ± 0.04

Table 3: Effect of this compound on Transwell Cell Invasion

Cell LineThis compound Concentration (µM)Invaded Cells (Normalized to Control)
Breast Cancer (MDA-MB-231) 0 (Control)1.00
10.55 ± 0.08
100.24 ± 0.04
250.11 ± 0.02
Glioma (U87) 0 (Control)1.00
10.61 ± 0.10
100.29 ± 0.06
250.14 ± 0.03

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.

A Seed cells to form a confluent monolayer B Create a 'scratch' with a pipette tip A->B C Wash to remove debris and add media with this compound B->C D Image at 0h and incubate C->D E Image at subsequent time points (e.g., 12h, 24h) D->E F Measure wound area and calculate closure rate E->F

Workflow for the wound healing (scratch) assay.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, U87)

  • Complete cell culture medium

  • 24-well tissue culture plates

  • Sterile p200 pipette tips

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO or water)

  • Microscope with a camera

Procedure:

  • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.

  • Gently wash the wells twice with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentrations of this compound or vehicle control.

  • Capture images of the scratches at 0 hours.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Capture images of the same scratch areas at subsequent time points (e.g., 12 and 24 hours).

  • Analyze the images using software such as ImageJ to measure the area of the wound at each time point.

  • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100

Transwell Migration Assay

This assay, also known as a Boyden chamber assay, measures the chemotactic migration of individual cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (containing a chemoattractant like 10% FBS)

  • This compound stock solution

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Pre-warm serum-free and complete media to 37°C.

  • Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

  • Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add the desired concentrations of this compound or vehicle control to the cell suspension.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for a period determined by the cell type's migratory rate (e.g., 12-24 hours).

  • After incubation, carefully remove the Transwell inserts.

  • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 15 minutes.

  • Stain the cells by immersing the insert in crystal violet solution for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the membrane to dry completely.

  • Count the number of migrated cells in several random fields of view under a microscope.

  • Quantify the results by averaging the cell counts and normalizing to the control group.

Transwell Invasion Assay

This assay is a modification of the migration assay and measures the ability of cells to invade through an extracellular matrix barrier.

A Coat Transwell insert with Matrigel B Seed cells in serum-free media with this compound in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate to allow for invasion C->D E Remove non-invaded cells D->E F Fix, stain, and count invaded cells E->F

Workflow for the Transwell invasion assay.

Materials:

  • All materials for the Transwell Migration Assay

  • Matrigel (or other basement membrane extract)

Procedure:

  • Thaw Matrigel on ice overnight.

  • Dilute Matrigel with cold, serum-free medium according to the manufacturer's instructions.

  • Add a thin layer (e.g., 50 µL) of the diluted Matrigel to the upper chamber of the Transwell inserts and allow it to solidify at 37°C for at least 30 minutes.

  • Follow steps 2-14 of the Transwell Migration Assay protocol. The incubation time for the invasion assay may need to be longer (e.g., 24-48 hours) to allow cells to degrade the matrix and invade.

Conclusion

The protocols and expected data provided in these application notes serve as a comprehensive guide for researchers investigating the effects of this compound on cancer cell migration and invasion. By antagonizing the 20-HETE pathway, this compound is poised to be a critical tool in dissecting the molecular mechanisms of metastasis and evaluating a novel therapeutic approach for cancer treatment. It is recommended that researchers optimize assay conditions, such as cell seeding density and incubation times, for their specific cell lines of interest.

References

Troubleshooting & Optimization

Technical Support Center: 20-SOLA Solubility and Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 20-SOLA in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is the chemical compound 2,5,8,11,14,17-hexaoxanonadecan-19-yl 20-hydroxyeicosa-6(Z),15(Z)-dienoate, known as a water-soluble antagonist of 20-HETE (20-hydroxyeicosatetraenoic acid).[1] While it is described as "water-soluble," this often refers to its ability to be administered in drinking water for in vivo studies.[1][2][3] For in vitro experiments, achieving high, stable concentrations in aqueous buffers can be challenging due to its lipophilic fatty acid tail. Therefore, specific formulation strategies are often necessary to prevent precipitation and ensure consistent results.

Q2: What are the recommended methods for dissolving this compound for in vitro experiments?

A2: Due to its amphiphilic nature, dissolving this compound in purely aqueous solutions at high concentrations is often difficult. The recommended approach involves the use of co-solvents and excipients to create a stable stock solution. A common method is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into an aqueous vehicle containing solubilizing agents.

Q3: My this compound solution is cloudy or has visible precipitate. What should I do?

A3: Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in your specific aqueous medium. Please refer to the Troubleshooting Guide: Compound Precipitation section below for a step-by-step approach to resolving this issue.

Q4: How stable is this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is influenced by several factors, primarily pH and temperature. Its chemical structure contains functional groups susceptible to degradation:

  • Ester Linkage: Prone to hydrolysis, which is catalyzed by both acidic and basic conditions.

  • Polyunsaturated Fatty Acid Tail: The two cis double bonds are susceptible to oxidation.

  • Polyethylene Glycol (PEG) Chain: Generally stable, but can undergo slow oxidation over extended periods.

For optimal stability, it is recommended to prepare fresh solutions before use and store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation products of this compound?

A5: Based on its chemical structure, the primary degradation pathways are likely hydrolysis and oxidation.

  • Hydrolysis: Cleavage of the ester bond would yield 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid and the corresponding PEG alcohol (2,5,8,11,14,17-hexaoxanonadecan-19-ol).

  • Oxidation: The double bonds in the fatty acid chain can be oxidized to form various products, including hydroperoxides, aldehydes, and ketones.[4]

A diagram illustrating these potential degradation pathways is provided below.

Data Presentation: Solubility of this compound

Co-solvent SystemAchievable ConcentrationMolar Concentration (approx.)Reference
10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 2.5 mg/mL≥ 4.15 mM[2]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 4.15 mM[2]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL≥ 4.15 mM[2]
100% DMSO (for stock solution)100 mg/mL165.88 mM[3]

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to resolving issues with this compound precipitation in aqueous media, such as cell culture medium.

Problem Potential Cause Recommended Solution
Immediate Precipitation upon dilution of DMSO stock into aqueous media.Rapid Solvent Exchange: The compound "crashes out" as DMSO is diluted.1. Pre-warm the aqueous medium to 37°C.2. Create an intermediate dilution of the DMSO stock in the pre-warmed medium.3. Add the stock solution dropwise while gently vortexing or swirling the medium.
High Final Concentration: The target concentration exceeds the solubility limit in the final medium.1. Lower the final working concentration.2. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Low Temperature: The aqueous medium is cold, reducing solubility.Always use pre-warmed (37°C) media for dilutions.
Precipitation After Incubation (hours to days).Compound Instability: Degradation over time leads to less soluble products.1. Prepare solutions fresh before each experiment.2. For longer-term experiments, consider the stability limitations at 37°C.
Media Evaporation: Increased concentration of all components due to evaporation.1. Ensure proper humidification in the incubator.2. Use sealed culture plates or flasks for long-term experiments.
Interaction with Media Components: Salts or proteins in the medium may reduce solubility over time.If possible, test solubility in a simpler buffer (e.g., PBS) to identify potential interactions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound (powder), Anhydrous DMSO.

  • Procedure: a. Aseptically weigh out the required amount of this compound. The molecular weight is 602.84 g/mol . b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. Brief sonication in a water bath may be used to aid dissolution. d. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Assessing Aqueous Stability of this compound

This protocol outlines a general method to evaluate the stability of this compound in a specific aqueous buffer at a given temperature.

  • Solution Preparation: a. Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). b. Prepare a working solution of this compound in the buffer at the target concentration, using a validated solubilization method (e.g., dilution from a DMSO stock). c. Aliquot the solution into several sealed, light-protected vials.

  • Incubation: a. Store the vials at the desired temperature (e.g., 4°C, 25°C, 37°C). b. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.

  • Quantification: a. Analyze the concentration of remaining this compound in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). b. The HPLC method should be capable of separating the intact this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid) is a common starting point for such lipophilic molecules. Detection can be performed using a UV detector or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[5][6][7][8]

  • Data Analysis: a. Plot the concentration of this compound versus time. b. Determine the degradation kinetics and calculate the half-life (t½) of this compound under the tested conditions.

Visualizations

G Potential Degradation Pathways of this compound SOLA This compound (Intact Molecule) Hydrolysis Hydrolysis (pH-dependent) SOLA->Hydrolysis Oxidation Oxidation (Presence of O2, metal ions) SOLA->Oxidation Acid 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid Hydrolysis->Acid PEG_OH PEG Alcohol Hydrolysis->PEG_OH Oxidized_SOLA Oxidized this compound (Hydroperoxides, Aldehydes, etc.) Oxidation->Oxidized_SOLA

Caption: Potential degradation pathways for this compound in aqueous solutions.

G Workflow for Troubleshooting this compound Precipitation Start Precipitation Observed Check_Conc Is final concentration > its aqueous solubility? Start->Check_Conc Lower_Conc Lower final concentration Check_Conc->Lower_Conc Yes Check_Dilution Was dilution performed correctly? (pre-warmed media, slow addition) Check_Conc->Check_Dilution No Success Clear Solution Lower_Conc->Success Optimize_Dilution Optimize dilution protocol Check_Dilution->Optimize_Dilution No Check_Stability Does precipitation occur over time? Check_Dilution->Check_Stability Yes Optimize_Dilution->Success Prepare_Fresh Prepare fresh solutions Check_Stability->Prepare_Fresh Yes Check_Stability->Success No Prepare_Fresh->Success

Caption: Troubleshooting workflow for this compound precipitation issues.

G Experimental Workflow for Stability Assessment Prep Prepare this compound solution in desired aqueous buffer Aliquots Aliquot into sealed vials Prep->Aliquots Incubate Incubate at controlled temperature (e.g., 4°C, 25°C, 37°C) Aliquots->Incubate Sample Sample at time points (t=0, 2, 4, 8, 24h...) Incubate->Sample Analyze Quantify remaining this compound using stability-indicating HPLC method Sample->Analyze Data Plot concentration vs. time and calculate half-life (t½) Analyze->Data Result Determine stability profile Data->Result

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

References

troubleshooting inconsistent results in 20-SOLA experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 20-SOLA (2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE)[1][2][3]. 20-HETE is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) 4A and 4F enzymes[4][5]. 20-HETE has various effects in the body, including vasoconstriction and promoting inflammation, and is implicated in cardiovascular and metabolic diseases[6][7]. This compound works by blocking the actions of 20-HETE, thereby helping to study and counteract its pathological effects[1][7].

Q2: What are the common research applications of this compound?

A2: this compound is frequently used in preclinical research to investigate the role of 20-HETE in various disease models. Common applications include studies on hypertension, myocardial infarction, stroke, metabolic syndrome, and insulin resistance[1][6][8][9]. It is often administered to animal models, such as mice and rats, to ameliorate disease symptoms by antagonizing 20-HETE[8][10].

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound should be stored as a solid at -20°C. For in vivo experiments where it is added to drinking water, it is recommended to prepare fresh solutions daily to ensure consistent concentration and stability[1]. Stock solutions for in vitro experiments should be prepared in an appropriate solvent and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are typical dosages for in vivo experiments?

A4: A commonly cited dosage for in vivo experiments in mice is 10 mg/kg/day administered in drinking water[1][4][10]. However, the optimal dosage can vary depending on the animal model, the specific disease being studied, and the experimental design. It is recommended to perform a dose-response study to determine the most effective concentration for your specific application.

Troubleshooting Guides

Inconsistent results in this compound experiments can arise from various factors, from reagent handling to experimental design. The table below outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
High variability in in vivo results between animals - Inconsistent water intake leading to variable drug dosage.- Differences in animal age, weight, or sex.- Incorrect calculation of this compound concentration in drinking water.- Monitor individual animal water consumption daily.- Normalize data to body weight.- Ensure animal cohorts are matched for age, weight, and sex.- Double-check all dosage calculations.
Lack of expected effect in in vivo studies - Insufficient dosage.- Degradation of this compound in drinking water.- Poor bioavailability in the specific animal model.- Perform a dose-response study to find the optimal concentration.- Prepare fresh this compound solutions daily[1].- Consider alternative routes of administration, such as oral gavage, if poor absorption is suspected.
Inconsistent results in in vitro cell culture experiments - Cell line variability or high passage number.- Inconsistent serum concentration or batch-to-batch variability in media.- Incorrect this compound concentration or degradation of the compound in media.- Use cells with a consistent and low passage number.- Test different serum batches or use serum-free media if possible.- Prepare fresh this compound dilutions for each experiment from a frozen stock.
Unexpected off-target effects - this compound concentration is too high, leading to non-specific effects.- Contamination of the this compound stock.- Perform a dose-response curve to identify the optimal, non-toxic concentration.- Use appropriate negative controls.- Ensure the purity of the this compound compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 N HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Phosphorylated ERK1/2

This protocol is to assess the effect of this compound on the 20-HETE-induced phosphorylation of ERK1/2, a downstream signaling molecule.

  • Cell Treatment: Seed cells in 6-well plates. Once confluent, treat the cells with this compound for a predetermined time, followed by stimulation with 20-HETE for 15-30 minutes. Include appropriate controls (untreated, this compound alone, 20-HETE alone).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.

Visualizations

Signaling Pathway of 20-HETE and the Action of this compound

G AA Arachidonic Acid CYP4A_4F CYP4A/4F Enzymes AA->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 GPR75 GPR75 Receptor HETE_20->GPR75 SOLA_20 This compound SOLA_20->GPR75 Antagonizes PLC PLC Activation GPR75->PLC ERK1_2 ERK1/2 Activation PLC->ERK1_2 ROS Increased ROS ERK1_2->ROS Vasoconstriction Vasoconstriction & Endothelial Dysfunction ROS->Vasoconstriction

Caption: 20-HETE signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Inconsistent In Vivo Results

G Start Inconsistent In Vivo Results Observed CheckAnimals Verify Animal Cohorts (Age, Weight, Sex) Start->CheckAnimals CheckDosage Review this compound Dosage Calculations Start->CheckDosage CheckPrep Assess this compound Solution Preparation & Stability Start->CheckPrep ConsistentResults Consistent Results Achieved CheckAnimals->ConsistentResults CheckDosage->ConsistentResults MonitorIntake Monitor Individual Water Consumption CheckPrep->MonitorIntake DoseResponse Perform Dose-Response Study MonitorIntake->DoseResponse AltRoute Consider Alternative Administration Route DoseResponse->AltRoute AltRoute->ConsistentResults

Caption: A workflow for troubleshooting inconsistent in vivo this compound experiments.

Logical Relationships of Potential Sources of Error

G cluster_reagent Reagent Issues cluster_protocol Protocol Issues cluster_biological Biological Variability InconsistentResults Inconsistent Results SOLADegradation This compound Degradation InconsistentResults->SOLADegradation PurityIssues Compound Purity InconsistentResults->PurityIssues DosageError Incorrect Dosage InconsistentResults->DosageError TimingError Inconsistent Timing InconsistentResults->TimingError AnimalVariation Animal Variation InconsistentResults->AnimalVariation CellVariation Cell Line Instability InconsistentResults->CellVariation

Caption: Potential sources of error leading to inconsistent this compound results.

References

Technical Support Center: Optimizing 20-SOLA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-SOLA, a water-soluble 20-HETE antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a water-soluble antagonist of 20-Hydroxyeicosatetraenoic acid (20-HETE).[1][2][3] 20-HETE is a bioactive lipid that signals through the G-protein coupled receptor GPR75, influencing processes like vascular smooth muscle contraction, endothelial dysfunction, inflammation, and cell proliferation.[1][4][5] this compound exerts its effect by blocking the interaction between 20-HETE and GPR75, thereby inhibiting these downstream signaling pathways.[2][6]

Q2: How do I determine the optimal starting concentration for this compound in my in vitro experiment?

A2: Determining the optimal concentration requires a multi-step approach:

  • Literature Review: Start by reviewing published studies that use this compound or other 20-HETE antagonists in similar cell types or assays. For example, one study demonstrated a significant effect on vascular reactivity with an EC50 of 1.58 ± 0.23 μM.[3]

  • Dose-Response Curve: First, establish a dose-response curve for 20-HETE in your specific experimental model to determine the concentration that yields a significant and measurable effect (e.g., EC50 or EC80).

  • Antagonist Titration: Once the optimal 20-HETE concentration is known, perform a dose-response experiment with varying concentrations of this compound to find the concentration that effectively inhibits the 20-HETE-induced effect. A typical starting range for in vitro testing can be broad, often spanning from nanomolar to micromolar concentrations.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound was specifically developed as a water-soluble compound, which simplifies its use in in vitro studies.[1][2] For a stock solution, dissolve this compound in sterile, nuclease-free water or a suitable aqueous buffer (e.g., PBS) to a concentration of 1-10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.

Q4: I am observing high levels of cell death in my experiment. Is this due to this compound cytotoxicity?

A4: While this compound is not primarily designed as a cytotoxic agent, any compound can exhibit toxicity at high concentrations. To determine if this compound is the cause:

  • Run a Cytotoxicity Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue) with a range of this compound concentrations, but without the 20-HETE agonist. This will establish the No-Observed-Adverse-Effect-Level (NOAEL) for your specific cell line.[7]

  • Include a Vehicle Control: Ensure you have a control group treated with the same volume of the vehicle (e.g., water or buffer) used to dissolve this compound.

  • Check Culture Conditions: Rule out other potential causes of cell death, such as contamination, improper CO2 levels, or nutrient depletion.

Q5: I am not observing any inhibitory effect of this compound. What are the possible reasons?

A5: If this compound is not producing the expected antagonistic effect, consider the following:

  • Insufficient 20-HETE Stimulation: Your concentration of 20-HETE may be too low to elicit a strong, measurable signal. Confirm that your positive control (cells treated with 20-HETE alone) shows a robust response.

  • Inappropriate this compound Concentration: The concentration of this compound may be too low to effectively compete with 20-HETE at its receptor. Try increasing the concentration of this compound based on a dose-response inhibition curve.

  • Degraded Reagents: The this compound or 20-HETE may have degraded. Ensure they have been stored correctly and consider using a fresh batch.

  • Cell System Insensitivity: The cell line you are using may not express sufficient levels of the GPR75 receptor or the downstream signaling components necessary to respond to 20-HETE.[4][5] Verify receptor expression via qPCR or Western blotting.

Data Presentation

Table 1: Summary of this compound Properties and Effective Concentrations

ParameterDescriptionValue / RangeReference
Compound Type Water-soluble 20-HETE Antagonist-[1][2]
Mechanism of Action Blocks the 20-HETE/GPR75 signaling axis-[2][5][6]
Primary Target G-protein coupled receptor 75 (GPR75)-[4][5]
In Vitro Suitability Stable for extended in vitro studies-[2]
Effective Concentration EC50 for decreasing vascular reactivity to phenylephrine in renal microvessels from Cyp4a14 KO mice.1.58 ± 0.23 μM[3]
In Vivo Dosage (for context) Administered in drinking water to mice.10 mg/kg/day[3][8]

Experimental Protocols

Protocol 1: Determining the Non-Cytotoxic Concentration Range of this compound via MTT Assay

This protocol determines the concentration range of this compound that can be used in functional assays without causing significant cell death.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 µM to 100 µM. Include a "medium only" control and a "vehicle" control.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability versus this compound concentration to identify the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).

Protocol 2: Western Blot Analysis of this compound's Antagonistic Effect on 20-HETE-Induced ERK Phosphorylation

This protocol assesses the ability of this compound to inhibit a downstream signaling event (ERK phosphorylation) triggered by 20-HETE.

Materials:

  • Target cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • 6-well cell culture plates

  • Serum-free medium

  • 20-HETE and this compound stock solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treatment with this compound: Pre-incubate cells with the desired non-cytotoxic concentration of this compound (determined from Protocol 1) for 1-2 hours. Include a control well without this compound.

  • Stimulation with 20-HETE: Add 20-HETE at its predetermined effective concentration (e.g., 1 nM) to the wells (both with and without this compound) and incubate for a short period (e.g., 5-15 minutes) to capture the peak phosphorylation event. Include a vehicle-only control.[5]

  • Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Analysis: Quantify the band intensities. A successful antagonism will show a reduced p-ERK/total-ERK ratio in the this compound + 20-HETE treated group compared to the 20-HETE only group.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane GPR75 GPR75 Receptor DS Downstream Signaling (PKC, MAPK, etc.) GPR75->DS Initiates Cascade AA Arachidonic Acid HETE 20-HETE AA->HETE CYP4A/4F Enzymes HETE->GPR75 Binds & Activates SOLA This compound SOLA->GPR75 Antagonizes

Caption: 20-HETE signaling pathway and the antagonistic action of this compound.

Experimental_Workflow A Prepare this compound Stock Solution B Determine Non-Cytotoxic Concentration Range (e.g., MTT Assay) A->B D Perform Functional Assay: Pre-treat with this compound, then stimulate with 20-HETE B->D C Establish 20-HETE Dose-Response Curve (Functional Assay) C->D E Measure Endpoint (e.g., Western Blot, Ca2+ Flux) D->E F Analyze Data: Calculate Inhibition E->F

Caption: Workflow for optimizing this compound concentration in functional assays.

Troubleshooting_Guide Start Experiment Yields Unexpected Results HighDeath High Cell Death Observed Start->HighDeath NoEffect No Antagonistic Effect Observed Start->NoEffect CheckCytotoxicity Run this compound dose-response cytotoxicity assay HighDeath->CheckCytotoxicity IsToxic Is this compound toxic at working concentration? CheckCytotoxicity->IsToxic LowerConc Solution: Lower this compound concentration IsToxic->LowerConc Yes CheckOther Investigate other causes: Contamination, reagent quality, vehicle toxicity IsToxic->CheckOther No CheckPositiveControl Check 20-HETE positive control NoEffect->CheckPositiveControl IsPControlOK Is 20-HETE response robust? CheckPositiveControl->IsPControlOK OptimizeHETE Optimize 20-HETE concentration/incubation IsPControlOK->OptimizeHETE No CheckSOLAConc Increase this compound concentration IsPControlOK->CheckSOLAConc Yes CheckReagents Solution: Use fresh aliquots of this compound and 20-HETE CheckSOLAConc->CheckReagents

Caption: Troubleshooting decision tree for common issues with this compound.

References

potential off-target effects of 20-HETE antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-HETE antagonists. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of 20-HETE antagonists?

A1: 20-HETE (20-hydroxyeicosatetraenoic acid) is a bioactive lipid involved in the regulation of vascular tone, renal function, and inflammation.[1][2] 20-HETE antagonists are designed to block the effects of 20-HETE, which primarily include:

  • Vasodilation: By antagonizing the vasoconstrictor effects of 20-HETE, these compounds can lead to the relaxation of blood vessels.[3][4]

  • Blood Pressure Reduction: In hypertensive models where 20-HETE levels are elevated, antagonists can lower blood pressure.[5][6]

  • Modulation of Renal Function: 20-HETE has complex effects in the kidney, including inhibition of sodium reabsorption.[2][3] Antagonists can therefore alter sodium and water handling.

  • Anti-inflammatory Effects: 20-HETE is implicated in vascular inflammation, and its antagonists can reduce the expression of inflammatory markers.[7]

  • Cardioprotective Effects: In models of myocardial infarction, 20-HETE antagonists have been shown to reduce infarct size.[6][8]

Q2: What are the potential off-target effects or unintended mechanism-based effects of 20-HETE antagonists?

A2: While specific off-target binding studies are not extensively reported in the public domain, mechanism-based effects due to the widespread physiological roles of 20-HETE are a key consideration. These can be viewed as "off-target" in the context of a specific desired therapeutic effect. Potential effects include:

  • Renal Effects: Since 20-HETE is involved in the autoregulation of renal blood flow and sodium transport, antagonism could lead to unintended alterations in renal hemodynamics and electrolyte balance.[2][3][9] For example, blockade of 20-HETE has been shown to exacerbate renal ischemic injury in some contexts.[8][10]

  • Cardiovascular Effects: While often cardioprotective, the complex role of 20-HETE in the cardiovascular system means that its antagonism could have unforeseen consequences, particularly in chronic use.[8]

  • Metabolic Effects: 20-HETE has been implicated in insulin signaling and the development of insulin resistance.[11] Antagonism may therefore impact glucose metabolism.[11]

  • Angiogenesis: 20-HETE plays a role in angiogenesis, so antagonists could potentially inhibit necessary blood vessel formation, for example, during wound healing.[4][7]

Q3: How can I assess the efficacy of my 20-HETE antagonist in vivo?

A3: The most common method is to use an animal model of hypertension where 20-HETE is known to be a key mediator, such as the spontaneously hypertensive rat (SHR) or mouse models with genetic manipulation of 20-HETE synthesis.[6][7] Key parameters to measure include:

  • Blood pressure (e.g., via tail-cuff plethysmography).

  • Vascular reactivity of isolated arteries (e.g., using a wire myograph).

  • Renal function (e.g., measurement of urine output, sodium excretion, and glomerular filtration rate).

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected increase in blood pressure or lack of hypotensive effect. 1. The chosen hypertensive model is not dependent on 20-HETE. 2. Poor bioavailability or incorrect dosage of the antagonist. 3. Compensatory mechanisms are masking the effect.1. Confirm the role of 20-HETE in your model using a 20-HETE synthesis inhibitor (e.g., HET0016). 2. Perform pharmacokinetic studies to determine the half-life and tissue distribution of your antagonist. 3. Measure other vasoactive mediators to investigate potential compensatory responses.
Altered renal function (e.g., changes in urine output or creatinine levels). 1. Mechanism-based effect of inhibiting the physiological role of 20-HETE in the kidney. 2. Direct renal toxicity of the compound (less likely for well-characterized antagonists).1. Carefully monitor renal function parameters (e.g., GFR, urinary protein, electrolyte levels). 2. Consider using a lower dose of the antagonist or a different administration route. 3. Histological examination of kidney tissue can help rule out direct toxicity.
Inconsistent results in in vitro vascular reactivity assays. 1. Variability in vessel isolation and preparation. 2. Degradation of the antagonist in the experimental buffer. 3. Presence of endogenous 20-HETE in the tissue preparation.1. Standardize the protocol for vessel dissection and mounting. 2. Prepare fresh solutions of the antagonist for each experiment. 3. Pre-incubate vessels with a 20-HETE synthesis inhibitor to establish a consistent baseline.

Quantitative Data Summary

Table 1: Effects of 20-HETE Antagonists on Blood Pressure in Hypertensive Animal Models

AntagonistAnimal ModelDoseRoute of AdministrationChange in Systolic Blood PressureReference
AAAMyh11-4a12 mice10 mg/kg/dayDrinking water↓ from 145±2 to ~127 mmHg[5]
20-SOLACyp4a14 knockout miceNot specifiedDrinking water↓ Blood pressure[3]
Analog 13Cyp4a14(−/−) miceNot specifiedNot specifiedNormalization of blood pressure[12]

Table 2: Effects of 20-HETE Antagonists on Myocardial Infarct Size

AntagonistAnimal ModelEffect on Infarct SizeReference
20-HEDEAnimal models of cardiac ischemia↓ Infarct size[13]
This compoundNormal (SD) and MetS (JCR: LA-cp) rats↓ ~50% in SD rats, ↓ ~65% in JCR rats[14]

Experimental Protocols

Protocol 1: Assessment of Vascular Reactivity using Wire Myography

  • Vessel Isolation: Euthanize the animal according to approved protocols. Isolate the desired artery (e.g., mesenteric or renal artery) and place it in cold, oxygenated physiological salt solution (PSS).

  • Vessel Mounting: Cut the artery into 2 mm segments and mount them on the jaws of a wire myograph in a chamber filled with PSS maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Normalization: Stretch the vessel segments to their optimal resting tension.

  • Viability Check: Contract the vessels with a high concentration of potassium chloride (KCl) to ensure viability.

  • Experiment:

    • Pre-constrict the vessels with an agonist (e.g., phenylephrine).

    • Perform a cumulative concentration-response curve to a vasodilator.

    • To test the antagonist, pre-incubate the vessels with the 20-HETE antagonist for a specified period before adding the constrictor and repeating the vasodilator curve.

  • Data Analysis: Plot the concentration-response curves and calculate the EC50 values.

Signaling Pathways and Experimental Workflows

20-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling cluster_response Cellular Response Arachidonic_Acid Arachidonic Acid CYP4A_4F CYP4A/4F Enzymes Arachidonic_Acid->CYP4A_4F Metabolism 20_HETE 20-HETE CYP4A_4F->20_HETE GPR75 GPR75 Receptor 20_HETE->GPR75 Binds to Endothelial_Dysfunction Endothelial Dysfunction 20_HETE->Endothelial_Dysfunction Promotes PLC_PKC PLC / PKC Pathway GPR75->PLC_PKC Activates cSrc_MAPK c-Src / MAPK Pathway GPR75->cSrc_MAPK Activates Rho_Kinase Rho-Kinase Pathway GPR75->Rho_Kinase Activates 20_HETE_Antagonist 20-HETE Antagonist 20_HETE_Antagonist->GPR75 Blocks Vasoconstriction Vasoconstriction PLC_PKC->Vasoconstriction Cell_Proliferation Cell Proliferation cSrc_MAPK->Cell_Proliferation Inflammation Inflammation cSrc_MAPK->Inflammation Rho_Kinase->Vasoconstriction

Caption: Simplified signaling pathway of 20-HETE and the point of intervention for 20-HETE antagonists.

Experimental_Workflow_Myography Start Start Isolate_Artery Isolate Artery Start->Isolate_Artery Mount_in_Myograph Mount Artery Segments in Myograph Isolate_Artery->Mount_in_Myograph Normalize_Tension Normalize to Optimal Resting Tension Mount_in_Myograph->Normalize_Tension Check_Viability Check Viability with KCl Normalize_Tension->Check_Viability Preconstrict Pre-constrict with Agonist Check_Viability->Preconstrict Dose_Response Perform Vasodilator Dose-Response Preconstrict->Dose_Response Preincubate_Antagonist Pre-incubate with 20-HETE Antagonist Dose_Response->Preincubate_Antagonist Repeat_Constriction_Dose_Response Repeat Constriction and Dose-Response Preincubate_Antagonist->Repeat_Constriction_Dose_Response Data_Analysis Data Analysis (EC50 Calculation) Repeat_Constriction_Dose_Response->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the effect of a 20-HETE antagonist on vascular reactivity.

References

Technical Support Center: Ensuring Consistent 20-SOLA Dosage in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining consistent 20-SOLA dosage throughout long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for long-term animal studies?

A1: Based on published studies, a common and effective dosage of this compound is 10 mg/kg/day.[1][2][3][4] This dosage has been used in long-term studies lasting from 4 to 15 weeks in mice.[1][2][3][4]

Q2: What are the recommended routes of administration for this compound in rodents?

A2: this compound is orally active and can be administered through two primary routes for long-term studies:

  • In drinking water: This method is convenient for long-term administration and has been successfully used.[1][2][3]

  • Oral gavage (p.o.): This ensures a precise dose is delivered to each animal at a specific time.[1][5]

The choice of administration route depends on the experimental design and objectives. For instance, oral gavage offers more control over the exact dosage and timing of administration.[5]

Q3: How should this compound be prepared for administration?

A3: this compound is water-soluble.[3] For administration in drinking water, it can be directly dissolved in the water provided to the animals. For oral gavage, it can be dissolved in an appropriate vehicle. While this compound is soluble in DMSO, it is important to use newly opened DMSO as it is hygroscopic, and its water content can affect solubility.[1] For in vivo use, it's recommended to keep the proportion of DMSO in the final working solution below 2%, especially if the animals are weak.[1] Alternative formulations for oral gavage can be prepared using vehicles like 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in saline).[2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective 20-HETE (20-hydroxyeicosatetraenoic acid) antagonist.[1][4] 20-HETE is a metabolite of arachidonic acid that has been implicated in the development of obesity-associated complications like diabetes and insulin resistance.[4] this compound exerts its effects by blocking the actions of 20-HETE. For instance, it has been shown to prevent the 20-HETE-mediated interference with insulin signaling.[4]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Inconsistent or lower than expected therapeutic efficacy Inaccurate Dosing: Inconsistent water intake when administered in drinking water.Switch to oral gavage for precise, individual dosing.[5] Monitor water consumption daily for each cage and adjust the concentration of this compound accordingly.
Compound Degradation: Instability of this compound in solution over time.Prepare fresh solutions of this compound daily. Store stock solutions as recommended by the manufacturer.
Poor Bioavailability: Issues with absorption in the specific animal model.While this compound is orally active, if poor absorption is suspected, ensure the formulation is appropriate. Consider using a vehicle known to enhance oral bioavailability.[2]
Observed Animal Toxicity (e.g., weight loss, lethargy) Dosage Too High: Although 10 mg/kg/day is a commonly used dose, individual animal models may exhibit different sensitivities.Reduce the dosage and perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. Monitor animals daily for any signs of toxicity.
Vehicle Toxicity: The vehicle used for administration may be causing adverse effects.If using a vehicle like DMSO, ensure the final concentration is low (e.g., <2%).[1] Consider alternative, well-tolerated vehicles such as corn oil or saline with a solubilizing agent.[2]
Variability in Results Between Animals Inconsistent Administration Technique: Differences in oral gavage technique can lead to variability in the administered dose.Ensure all personnel are properly trained and consistent in their oral gavage technique.[5]
Animal Stress: Stress from handling and administration can influence experimental outcomes.Acclimatize animals to the administration procedure before the start of the study. Handle animals gently and consistently.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in long-term animal studies.

Table 1: Effect of this compound on Body Weight and Blood Pressure

Animal ModelTreatmentDurationChange in Body WeightSystolic Blood PressureReference
DOX+HFD-fed Cyp4a12tg miceThis compound (10 mg/kg/day in drinking water)15 weeksSignificantly attenuated weight gainSignificantly reduced[4]
Cyp4a14-/- male miceThis compound (10 mg/kg/day in drinking water)15 weeksAttenuated high-fat diet-induced weight gain-[1][2]
Diabetic Cyp4a14KO miceThis compound (10 mg/kg/day in drinking water)4 weeksNo effectLowered[1][2]
Cyp4a14 knockout (KO) male miceThis compound (10 mg/kg/day in drinking water)10 days-Normalized[3]

Table 2: Effect of this compound on Metabolic Parameters

Animal ModelTreatmentDurationFasting Glucose LevelsPlasma Insulin LevelsReference
DOX+HFD-fed Cyp4a12tg miceThis compound (10 mg/kg/day in drinking water)15 weeksPrevented increaseLowered[4]
HFD-fed miceThis compound (10 mg/kg/day, p.o.)-No effectNo effect[1]
Diabetic miceThis compound (10 mg/kg/day in drinking water)4 weeksNo effect-[1][2]

Experimental Protocols

Protocol 1: Long-Term Administration of this compound in Drinking Water

  • Animal Model: Cyp4a12tg mice on a high-fat diet (HFD) with doxycycline (DOX) to induce Cyp4a12 overexpression.[4]

  • Acclimatization: Acclimate mice for at least one week to the housing conditions with free access to food and water.

  • Dosage Preparation: Calculate the required amount of this compound to achieve a target dose of 10 mg/kg/day. This calculation should be based on the average daily water consumption and the average body weight of the mice. Dissolve the calculated amount of this compound in the drinking water.

  • Administration: Provide the this compound-containing drinking water ad libitum. Prepare fresh solutions daily.

  • Monitoring: Monitor the body weight and food/water intake of the animals regularly (e.g., weekly). Observe the animals daily for any signs of toxicity.

  • Duration: Continue the treatment for the desired study period (e.g., 15 weeks).[4]

  • Endpoint Analysis: At the end of the study, collect blood samples for analysis of plasma glucose and insulin levels.[4] Tissues such as skeletal muscle, adipose tissue, and liver can be collected to analyze insulin signaling pathways.[4]

Protocol 2: Long-Term Administration of this compound by Oral Gavage

  • Animal Model: Adult male mice.

  • Acclimatization: Acclimate mice for at least one week and handle them daily to reduce stress associated with the gavage procedure.

  • Dosage Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in 90% corn oil).[2] The concentration of the stock solution should be calculated based on the target dose of 10 mg/kg and the administration volume.

  • Administration: Administer the this compound solution once daily via oral gavage using a proper-sized, soft-tipped gavage needle.[5] The volume administered should be appropriate for the size of the animal (e.g., typically 5-10 ml/kg for mice).

  • Monitoring: Monitor the body weight of the animals regularly. Observe the animals daily for any signs of distress or toxicity.

  • Duration: Continue the daily administration for the planned duration of the study.

  • Endpoint Analysis: Perform endpoint analysis as required by the experimental design.

Visualizations

experimental_workflow Experimental Workflow for Long-Term this compound Studies cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping daily_dosing Daily this compound Administration (Drinking Water or Gavage) grouping->daily_dosing monitoring Regular Monitoring (Body Weight, Health) daily_dosing->monitoring endpoint Endpoint Data Collection (e.g., Blood, Tissues) monitoring->endpoint data_analysis Biochemical & Molecular Analysis endpoint->data_analysis signaling_pathway 20-HETE's Interference with Insulin Signaling 20-HETE 20-HETE GPR75 GPR75 (20-HETE Receptor) 20-HETE->GPR75 activates P_IRS1_Ser307 p-IRS-1 (Ser307) (Inhibitory) GPR75->P_IRS1_Ser307 promotes Insulin_Receptor Insulin Receptor (IR) IRS1 IRS-1 Insulin_Receptor->IRS1 activates Downstream_Signaling Downstream Insulin Signaling (e.g., PI3K/Akt) IRS1->Downstream_Signaling activates P_IRS1_Ser307->IRS1 inhibits Insulin_Resistance Insulin Resistance P_IRS1_Ser307->Insulin_Resistance leads to Downstream_Signaling->Insulin_Resistance prevents This compound This compound This compound->20-HETE antagonizes troubleshooting_logic Troubleshooting Logic for Inconsistent Efficacy start Inconsistent Efficacy Observed check_dosing Review Dosing Method start->check_dosing drinking_water Administered in Drinking Water? check_dosing->drinking_water Yes oral_gavage Administered by Oral Gavage? check_dosing->oral_gavage No monitor_intake Action: Monitor individual water intake. Consider switching to oral gavage. drinking_water->monitor_intake Yes check_technique Action: Review and standardize gavage technique among all personnel. oral_gavage->check_technique Yes check_formulation Review Formulation monitor_intake->check_formulation check_technique->check_formulation fresh_prep Action: Prepare solutions fresh daily. Check storage of stock compound. check_formulation->fresh_prep Issues found resolve Efficacy Improved check_formulation->resolve No issues fresh_prep->resolve

References

Technical Support Center: Addressing Variability in Animal Response to 20-SOLA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 20-SOLA (2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate), a water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential variability in animal responses during in vivo experiments with this compound. The information provided is curated from scientific literature and general principles of in vivo pharmacology.

Troubleshooting Guides

Variability in animal response to a therapeutic agent can arise from a multitude of factors. Below is a structured guide to help you identify and troubleshoot potential sources of variability in your experiments involving this compound.

Table 1: Potential Sources of Variability in Animal Response to this compound and Corresponding Troubleshooting Strategies
Potential Cause of Variability Underlying Mechanism Troubleshooting/Mitigation Strategy
Animal-Specific Factors
Genetic Background (Strain) Different animal strains can have variations in the expression of CYP4A/4F enzymes responsible for 20-HETE synthesis, or in the expression and function of the GPR75 receptor.[1][2][3] Polymorphisms in genes like CYP4A11 have been linked to altered 20-HETE production.[1]- Standardize Animal Strain: Use a consistent inbred strain for all experiments. - Characterize Baseline Levels: If possible, measure baseline 20-HETE levels in the chosen strain. - Consider Strain-Specific Responses: Be aware that the efficacy of this compound may differ between strains. For example, Dahl Salt-Sensitive rats have altered renal 20-HETE production compared to other strains.[2][3]
Sex Sex hormones can influence the expression of CYP4A enzymes and, consequently, 20-HETE levels.[4][5][6][7] For instance, male mice with a knockout of the Cyp4a14 gene show androgen-dependent hypertension due to increased 20-HETE.[2]- Use a Single Sex: Conduct initial experiments in either male or female animals to reduce variability. - Account for Sex Differences: If both sexes are used, analyze the data separately and ensure equal representation in all experimental groups.
Age The activity of metabolic enzymes and receptor expression can change with age, potentially altering 20-HETE signaling and the response to its antagonist.[5][8]- Use a Narrow Age Range: Standardize the age of the animals used in your studies. - Report Animal Age: Clearly report the age of the animals in all publications and reports.
Diet and Metabolic State High-fat diets can induce the expression of CYP4A/F genes and increase 20-HETE levels.[1][9][10] Obesity and metabolic syndrome are associated with elevated 20-HETE.[1][9][11]- Standardize Diet: Use a consistent and defined diet for all animals. - Acclimatize Animals: Allow for a sufficient acclimatization period after any diet changes. - Monitor Metabolic Parameters: In studies related to metabolic diseases, monitor parameters like body weight and blood glucose.
Underlying Pathology The levels of 20-HETE can be altered in various disease states, including hypertension, diabetes, and inflammation.[1][2][12] This can impact the therapeutic window and efficacy of this compound.- Characterize the Disease Model: Understand the baseline 20-HETE levels in your specific animal model of disease. - Dose-Response Studies: Conduct dose-response studies to determine the optimal dose of this compound for your model.
Experimental Protocol Factors
This compound Formulation and Administration As a water-soluble compound, this compound is often administered in drinking water.[13] Inconsistencies in water intake, drug stability in water, or dosing volume can lead to variable exposure.- Ensure Homogeneity: If administered in drinking water, ensure the solution is well-mixed. - Monitor Water Intake: Measure daily water consumption to estimate the actual dose received by each animal. - Fresh Preparations: Prepare fresh this compound solutions regularly to ensure stability. - Consider Alternative Routes: For more precise dosing, consider oral gavage.[14]
Experimenter-Induced Variability Differences in animal handling, injection techniques, and measurement procedures can introduce significant variability.[15][16][17]- Standardize Procedures: Develop and adhere to detailed standard operating procedures (SOPs) for all experimental steps. - Train Personnel: Ensure all personnel are thoroughly trained on the experimental protocols. - Blinding: Whenever possible, blind the experimenters to the treatment groups to minimize bias.
Environmental Factors Changes in housing conditions, such as cage density, enrichment, and light/dark cycles, can induce stress and affect physiological responses.[16]- Maintain Consistent Environment: Ensure standardized and stable housing conditions for all animals. - Minimize Stress: Handle animals gently and minimize environmental stressors.

FAQs (Frequently Asked Questions)

Here are some answers to common questions that researchers may have when working with this compound.

Q1: We are observing a wide range of blood pressure reduction in our hypertensive rat model treated with this compound. What could be the cause?

A1: High variability in blood pressure response can stem from several factors. Firstly, check for consistency in your animal population, including strain, age, and sex, as these can influence baseline 20-HETE levels and cardiovascular function.[1][2][5][6][7][8] Secondly, if you are administering this compound in the drinking water, monitor individual water intake as this directly affects the dose each animal receives.[13] Inconsistent drug exposure is a common source of variable efficacy. Finally, ensure your blood pressure measurement technique is standardized and performed at the same time each day to minimize diurnal variations.

Q2: In our study on metabolic syndrome, some animals on a high-fat diet show a robust improvement in insulin sensitivity with this compound, while others show a minimal response. Why might this be?

A2: The response to this compound in a metabolic syndrome model can be influenced by the degree of disease progression and individual differences in 20-HETE production. High-fat diets are known to increase 20-HETE levels, but the extent of this increase can vary between animals.[1][9][10] It is possible that animals with higher baseline 20-HETE levels will show a more pronounced response to a 20-HETE antagonist. Consider measuring baseline 20-HETE or related biomarkers to stratify your animals. Also, ensure the duration of the high-fat diet and the timing of this compound administration are consistent across all experimental groups.

Q3: We are using this compound in a kidney disease model and see inconsistent effects on renal injury markers. What should we check?

A3: The role of 20-HETE in the kidney is complex, with different effects on the vasculature and tubules.[18][19] Variability in response could be due to the specific animal model and the nature of the kidney injury. The expression of CYP4A enzymes, which produce 20-HETE, can vary in different regions of the kidney.[18] Ensure your method of inducing kidney disease is highly reproducible. Also, verify the stability and concentration of your this compound dosing solution. As with other models, inter-animal variability in the baseline severity of the disease can significantly impact the observed treatment effect.

Q4: Can the expression of the 20-HETE receptor, GPR75, vary between animals and contribute to different responses to this compound?

A4: Yes, variations in GPR75 expression and function could certainly contribute to variable responses to this compound. GPR75 is expressed in various tissues, including the brain, heart, and kidney.[20][21][22][23] Factors such as genetic background and the specific pathological state of the tissue can influence its expression level.[20] If you suspect receptor-level differences are a major source of variability, you could consider quantifying GPR75 mRNA or protein levels in your target tissue.

Signaling Pathways and Experimental Workflows

To aid in your experimental design and data interpretation, the following diagrams illustrate key pathways and workflows related to this compound research.

GPR75_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 20_HETE 20-HETE GPR75 GPR75 20_HETE->GPR75 Binds to Gq Gq protein GPR75->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream Leads to PKC->Downstream Leads to 20_SOLA This compound 20_SOLA->GPR75 Antagonizes

Caption: 20-HETE/GPR75 signaling pathway and the antagonistic action of this compound.

experimental_workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (Strain, Sex, Age) start->animal_model acclimatization Acclimatization & Baseline Measurements animal_model->acclimatization randomization Randomization into Groups acclimatization->randomization treatment Treatment Administration (Vehicle vs. This compound) randomization->treatment monitoring In-life Monitoring & Data Collection (e.g., Blood Pressure, Body Weight) treatment->monitoring endpoint Endpoint Data Collection (Tissue/Blood Sampling) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis end Conclusion analysis->end

Caption: A standardized experimental workflow for in vivo studies with this compound.

troubleshooting_logic start High Variability Observed in Response to this compound check_animals Review Animal Characteristics (Strain, Sex, Age, Health Status) start->check_animals check_protocol Review Experimental Protocol (Dosing, Handling, Measurements) start->check_protocol check_drug Verify this compound Integrity (Formulation, Stability, Concentration) start->check_drug consistent_animals Consistent Animal Population? check_animals->consistent_animals consistent_protocol Standardized Protocol Adherence? check_protocol->consistent_protocol consistent_drug Reliable Drug Formulation? check_drug->consistent_drug yes1 Yes consistent_animals->yes1 Yes no1 No: Standardize Animal Supply and Selection consistent_animals->no1 No yes2 Yes consistent_protocol->yes2 Yes no2 No: Retrain Personnel and Refine SOPs consistent_protocol->no2 No yes3 Yes consistent_drug->yes3 Yes no3 No: Prepare Fresh Solutions, Validate Formulation consistent_drug->no3 No consider_intrinsic Consider Intrinsic Biological Variability (e.g., Baseline 20-HETE levels) yes1->consider_intrinsic yes2->consider_intrinsic yes3->consider_intrinsic

Caption: A logical workflow for troubleshooting variability in this compound experiments.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are outlines of key experimental protocols that should be standardized to minimize variability.

Protocol 1: In Vivo Administration of this compound in Drinking Water
  • Preparation of this compound Stock Solution:

    • Based on the desired final concentration and estimated daily water intake of the animals, calculate the amount of this compound needed.

    • Dissolve this compound in sterile, purified water. Ensure complete dissolution. The stability of this compound in solution should be considered, and fresh solutions should be prepared regularly (e.g., every 2-3 days).

  • Administration:

    • Transfer the this compound solution to the animals' water bottles.

    • Provide the medicated water ad libitum.

    • For the control group, provide drinking water with the same vehicle (if any) used to dissolve the this compound.

  • Monitoring:

    • Measure the volume of water consumed per cage daily to estimate the average dose of this compound ingested per animal. This can be done by weighing the water bottles at the beginning and end of each 24-hour period.

    • Monitor the body weight of the animals regularly.

  • Considerations:

    • Palatability: Observe if the addition of this compound to the drinking water affects the animals' water consumption.

    • Light sensitivity: Store stock solutions and medicated water in a manner that protects them from light if the compound is light-sensitive.

Protocol 2: Measurement of Blood Pressure in Rodents (Non-Invasive Tail-Cuff Method)
  • Acclimatization:

    • Acclimatize the animals to the restraining device and the tail-cuff procedure for several days before the actual measurements begin. This is crucial to minimize stress-induced hypertension.

    • Conduct the acclimatization and measurements in a quiet, temperature-controlled room.

  • Procedure:

    • Place the conscious animal in a restraining device.

    • Place the tail cuff and a sensor on the animal's tail.

    • Inflate and deflate the cuff multiple times to obtain a series of systolic blood pressure readings.

    • Perform measurements at the same time of day for each session to account for circadian variations in blood pressure.

  • Data Analysis:

    • Discard the initial readings from each session as they are often artificially high due to acute stress.

    • Average a consistent number of subsequent stable readings (e.g., 5-10) to obtain the final blood pressure value for that animal at that time point.

By carefully considering the potential sources of variability and implementing standardized protocols, researchers can enhance the reliability and reproducibility of their in vivo studies with this compound.

References

Technical Support Center: 20-SOLA Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-SOLA, a water-soluble 20-HETE antagonist.

Frequently Asked Questions (FAQs)

General Properties and Mechanism of Action

Q: What is this compound and what is its primary mechanism of action?

A: this compound is a selective and water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] 20-HETE is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) 4A and 4F enzymes.[1] It is involved in various physiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[1] this compound exerts its effects by blocking the actions of 20-HETE, likely by competing for its receptor, GPR75.[1]

Q: What are the known downstream effects of 20-HETE that can be blocked by this compound?

A: 20-HETE activates a number of signaling pathways, including tyrosine kinases, MAP kinase, PKC, RAS, and Rho.[3] By antagonizing 20-HETE, this compound can prevent a range of downstream effects, such as:

  • Interference with insulin signaling.[1]

  • Increases in blood pressure.[1]

  • Endothelial dysfunction.[3]

  • Vascular smooth muscle contraction.[3]

Experimental Design and Protocols

Q: What is a typical dose and route of administration for this compound in in vivo mouse studies?

A: A commonly used and effective dose of this compound in mice is 10 mg/kg/day administered in the drinking water.[2][4] This method of administration helps to overcome the short half-life of some 20-HETE antagonists and ensures continuous exposure.[3]

Q: What are appropriate vehicle controls for this compound experiments?

A: As this compound is water-soluble and can be administered in drinking water, the appropriate vehicle control would be drinking water without the addition of this compound. When preparing the this compound solution, it is crucial to ensure that the vehicle used for the treated group is identical to that of the control group in every aspect except for the presence of this compound itself.

Q: I am not observing the expected effect of this compound in my experiment. What are some common pitfalls to consider?

A: If you are not seeing the expected results with this compound, consider the following potential issues:

  • Inadequate Dose or Duration of Treatment: Ensure that the dose and duration of this compound administration are sufficient to achieve a therapeutic effect. The effect of this compound on weight gain in some models, for instance, was only evident after 9 weeks of treatment.[1]

  • Model-Specific Effects of 20-HETE: The role of 20-HETE can be context-dependent. For example, in some models of salt-sensitive hypertension, 20-HETE has pro-natriuretic (sodium-excreting) effects, while in other models, it appears to have an anti-natriuretic effect.[2] Understanding the specific role of 20-HETE in your experimental model is crucial for interpreting the effects of this compound.

  • Off-Target Effects: While this compound is described as a selective 20-HETE antagonist, the possibility of off-target effects should always be considered with any pharmacological inhibitor.[5][6][7][8] Including appropriate controls, such as a rescue experiment where the effects of this compound are reversed by the addition of exogenous 20-HETE, can help to confirm on-target activity.

  • Experimental Variability: As with any experiment, ensure that all other variables are tightly controlled. This includes animal strain, age, sex, diet, and housing conditions.

Data Interpretation and Troubleshooting

Q: How can I confirm that this compound is effectively antagonizing 20-HETE in my experiment?

A: It is important to note that this compound blocks the actions of 20-HETE, but it does not affect the levels of 20-HETE itself.[1] Therefore, measuring 20-HETE levels in plasma or tissues will not be an indicator of this compound efficacy. Instead, you should measure a downstream biological effect that is known to be mediated by 20-HETE in your experimental system. For example, you could assess changes in blood pressure, insulin signaling pathway activation, or the expression of 20-HETE-regulated genes.

Q: Are there any known compensatory mechanisms that might arise from long-term this compound treatment?

A: The available literature does not extensively detail compensatory mechanisms to long-term this compound treatment. However, as with any antagonist that blocks a signaling pathway, the potential for upregulation of the receptor or compensatory activation of parallel pathways should be considered, especially in chronic studies.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in a conditional transgenic mouse model overexpressing a murine 20-HETE synthase (Cyp4a12tg) and fed a high-fat diet (HFD).

Table 1: Effect of this compound on Body Weight Gain in HFD-fed Cyp4a12tg Mice [1]

Treatment GroupCumulative Body Weight Gain (g) after 15 weeks
HFD13.51 ± 0.94
HFD + DOX (to induce Cyp4a12)20.63 ± 2.9
HFD + DOX + this compound11.37 ± 1.78

Table 2: Effect of this compound on Systolic Blood Pressure in HFD-fed Cyp4a12tg Mice [1]

Treatment GroupSystolic Blood Pressure (mmHg)
HFD123 ± 1
HFD + DOX153 ± 5.11
HFD + DOX + this compound118.34 ± 5.4

Table 3: Effect of this compound on Plasma Insulin Levels in HFD-fed Cyp4a12tg Mice [1]

Treatment GroupPlasma Insulin (ng/ml)
HFD~0.5
HFD + DOX>2.5
HFD + DOX + this compound0.71 ± 0.09

Experimental Protocols

In Vivo Administration of this compound in Mice

This protocol is based on a study investigating the effects of this compound on diet-induced obesity and insulin resistance.[1]

Materials:

  • This compound

  • Drinking water

  • Appropriate animal model (e.g., Cyp4a12tg mice)

  • Metabolic cages for monitoring food and water intake (optional)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in drinking water to achieve the desired final concentration for a 10 mg/kg/day dose. The exact concentration will depend on the average daily water consumption of the mice.

  • Administration: Provide the this compound-containing drinking water to the treatment group of mice ad libitum. The control group should receive drinking water without this compound.

  • Monitoring: Replace the drinking water bottles with fresh solutions regularly (e.g., every 2-3 days) to ensure stability of the compound. Monitor the weight of the water bottles to calculate daily water intake and confirm accurate dosing.

  • Duration: The duration of the treatment will depend on the specific research question. In the cited study, the experiment was conducted for 15 weeks.[1]

Visualizations

Signaling Pathways

20-HETE Signaling Pathway AA Arachidonic Acid CYP4A_4F CYP4A/4F AA->CYP4A_4F Metabolism HETE_20 20-HETE CYP4A_4F->HETE_20 GPR75 GPR75 HETE_20->GPR75 Binds to PLC PLC Activation GPR75->PLC MAPK MAPK Signaling GPR75->MAPK Rho Rho Signaling GPR75->Rho Insulin_Sig Insulin Signaling Interference GPR75->Insulin_Sig SOLA This compound SOLA->GPR75 Blocks PKC PKC Activation PLC->PKC Vasc_Con Vascular Constriction PKC->Vasc_Con Inflam Inflammation MAPK->Inflam Cell_Prolif Cell Proliferation Rho->Cell_Prolif

Caption: Simplified signaling pathway of 20-HETE and the antagonistic action of this compound.

Experimental Workflow

InVivo_20SOLA_Workflow start Start: Select Animal Model (e.g., Cyp4a12tg mice) grouping Randomly Assign to Treatment Groups start->grouping control Control Group: Vehicle (Drinking Water) grouping->control treatment This compound Group: 10 mg/kg/day in Drinking Water grouping->treatment duration Administer Treatment for Specified Duration (e.g., 15 weeks) control->duration treatment->duration monitoring Monitor: - Body Weight - Food/Water Intake - Blood Pressure duration->monitoring endpoint Endpoint Measurements: - Glucose Tolerance Test - Plasma Insulin - Tissue Collection for  Western Blot, etc. duration->endpoint monitoring->duration Ongoing analysis Data Analysis and Interpretation endpoint->analysis

Caption: General experimental workflow for an in vivo study using this compound.

References

Technical Support Center: Interpreting Unexpected Data in 20-SOLA Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 20-SOLA studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected data from experiments involving this compound, a water-soluble 20-HETE antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE).[1] 20-HETE is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) 4A and 4F enzymes.[2] It is known to be involved in various physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[1][3] 20-HETE exerts its effects by binding to its receptor, the G-protein coupled receptor 75 (GPR75).[2][4] this compound blocks the actions of 20-HETE, thereby inhibiting its downstream signaling pathways.[2]

Q2: We are not observing the expected hypotensive effect of this compound in our hypertensive animal model. What could be the reason?

A2: Several factors could contribute to a lack of hypotensive effect. Consider the following:

  • Model-Specific 20-HETE Dependence: The hypertensive model you are using may not be dependent on the 20-HETE pathway. This compound is most effective in models where 20-HETE is a key contributor to elevated blood pressure.[5]

  • Dosage and Administration: Ensure the dosage and route of administration are appropriate for your model. For instance, a common administration method is through drinking water at a concentration of 10mg/kg/day.[5] Verify the stability of this compound in the drinking water over the course of the experiment.

  • Duration of Treatment: The onset of the hypotensive effect can vary. In some models, a significant reduction in blood pressure was observed after 4 days of treatment, with normalization occurring around day 10.[5][6]

  • Animal Strain and Genetics: The genetic background of the animals can influence the role of 20-HETE in blood pressure regulation. For example, CYP4a14 knockout male mice, which have an androgen-dependent upregulation of the 20-HETE synthase Cyp4a12, are a responsive model.[5]

Q3: Our in vitro cell-based assay shows no effect of this compound on our target pathway, which we believe is modulated by 20-HETE. How should we troubleshoot this?

A3: Here are some troubleshooting steps for in vitro assays:

  • Confirm 20-HETE and GPR75 Expression: Verify that your cell line expresses the necessary components of the signaling pathway, including the 20-HETE receptor, GPR75.[4]

  • 20-HETE Stimulation: Ensure you are appropriately stimulating the cells with 20-HETE to activate the pathway before adding this compound. The antagonist will not have an effect if the pathway is not active.

  • Concentration of this compound: Optimize the concentration of this compound used. A dose-response experiment is recommended to determine the optimal inhibitory concentration for your specific cell type and assay conditions.

  • Incubation Time: The required pre-incubation time with this compound to effectively block the receptor before 20-HETE stimulation may need to be optimized.

  • Assay-Specific Interference: Consider if any components of your assay medium are interfering with the activity of this compound.

Troubleshooting Guides

Issue: Unexpected Increase in Body Weight

While this compound has been shown to attenuate weight gain in high-fat diet-fed mice with elevated 20-HETE levels, an unexpected increase in body weight could be due to factors unrelated to 20-HETE antagonism.[2]

Troubleshooting Steps:

  • Verify 20-HETE Levels: Confirm that the experimental model indeed has elevated 20-HETE levels that are contributing to weight gain. This compound's effect on body weight is linked to its antagonism of 20-HETE's metabolic effects.[2]

  • Analyze Food and Water Intake: Although this compound's effect on weight gain is reportedly independent of changes in food intake, it is crucial to monitor and record these parameters to rule out any confounding effects.[2]

  • Assess Energy Expenditure: 20-HETE can decrease metabolism. If this compound is not preventing a decrease in oxygen consumption, its effect on weight gain may be limited.[2]

  • Consider Off-Target Effects: While this compound is selective, at high concentrations, the possibility of off-target effects should be considered. A dose-response analysis is recommended.

Issue: Inconsistent Effects on Insulin Signaling

This compound is expected to improve insulin signaling by preventing 20-HETE-mediated inhibition.[2] If you observe inconsistent or no effects, consider the following:

Troubleshooting Steps:

  • Baseline Insulin Resistance: Ensure that the model exhibits a clear phenotype of insulin resistance that is mediated by 20-HETE.

  • Assess Key Signaling Proteins: Measure the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor (IR) at Tyrosine 972 and insulin receptor substrate-1 (IRS-1) at Serine 307. This compound should prevent the inhibitory phosphorylation of IRS-1.[2]

  • Tissue-Specific Effects: The effects of 20-HETE and this compound can be tissue-specific (e.g., skeletal muscle, adipose tissue, liver). Analyze the target tissues relevant to your study.[2]

  • Glucose and Insulin Tolerance Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to functionally assess changes in glucose homeostasis.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on Body Weight Gain and Blood Pressure in a High-Fat Diet (HFD) Mouse Model [2]

Treatment GroupCumulative Body Weight Gain (g)Systolic Blood Pressure (mmHg)
Control Diet (CD)3.75 ± 0.6109 ± 5
High-Fat Diet (HFD)13.51 ± 0.94123 ± 1
HFD + DOX (to induce 20-HETE)20.63 ± 2.9153 ± 5.11
HFD + DOX + this compound11.37 ± 1.78118.34 ± 5.4

Table 2: Effect of this compound on Renal Function in CYP4a14 Knockout (KO) Male Mice [5][6]

Treatment GroupBlood Pressure (mmHg) at Day 10Urine Output (mL/24Hrs)Urinary Sodium Excretion (μmol/g BW/24Hrs)
Untreated KO Male153 ± 21.06 ± 0.048.33 ± 0.63
This compound-Treated KO Male124 ± 11.25 ± 0.0412.33 ± 0.44

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Drinking Water

This protocol is based on studies investigating the effect of this compound on blood pressure and metabolic parameters in mice.[5]

  • Preparation of this compound Solution: Dissolve this compound in drinking water to achieve the desired final concentration for a target dose of 10 mg/kg/day. The amount of this compound to be added should be calculated based on the average daily water consumption and body weight of the animals.

  • Administration: Provide the this compound-containing water to the experimental group ad libitum. Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.

  • Monitoring: Monitor water consumption and body weight daily to adjust the concentration of this compound if necessary and to track the health of the animals.

  • Duration: The duration of treatment will depend on the specific experimental endpoint. For hypertension studies, a treatment period of at least 10 days has been shown to be effective.[5][6]

Protocol 2: Western Blot Analysis of Insulin Signaling Proteins

This protocol is adapted from a study investigating the effect of this compound on insulin signaling.[2]

  • Tissue Homogenization: Homogenize tissue samples (e.g., liver, skeletal muscle, adipose tissue) in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., IR, IRS-1). Following primary antibody incubation, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: 20-HETE signaling via GPR75 and its inhibition by this compound.

troubleshooting_workflow start Unexpected Data with this compound check_protocol Review Experimental Protocol start->check_protocol is_in_vivo In Vivo Experiment? check_protocol->is_in_vivo is_in_vitro In Vitro Experiment? check_protocol->is_in_vitro check_in_vivo Check: - Model 20-HETE dependence - Dosage & Administration - Treatment Duration is_in_vivo->check_in_vivo Yes analyze_data Re-analyze Data with Controls check_in_vivo->analyze_data check_in_vitro Check: - GPR75 Expression - 20-HETE Stimulation - this compound Concentration is_in_vitro->check_in_vitro Yes check_in_vitro->analyze_data consult Consult Literature for Similar Findings analyze_data->consult contact_support Contact Technical Support consult->contact_support

Caption: A logical workflow for troubleshooting unexpected this compound data.

insulin_signaling_inhibition cluster_20hete 20-HETE Pathway cluster_insulin Insulin Signaling HETE_20 20-HETE GPR75 GPR75 HETE_20->GPR75 IRS1 IRS-1 GPR75->IRS1 Leads to Phosphorylation at Ser307 IR Insulin Receptor IR->IRS1 Activates IRS1_pS307 p-IRS-1 (Ser307) (Inhibitory) Glucose_Uptake Decreased Glucose Uptake IRS1->Glucose_Uptake ... Leads to SOLA_20 This compound SOLA_20->GPR75 Blocks

Caption: Inhibition of insulin signaling by 20-HETE and its reversal by this compound.

References

20-SOLA Specificity Validation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting control experiments to validate the specificity of 20-SOLA, a selective antagonist of 20-Hydroxyeicosatetraenoic acid (20-HETE).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experiment with this compound shows a weaker-than-expected effect or no effect at all. How can I confirm that the compound is active in my experimental system?

A1: Issue Checklist & Positive Control Experiment

Before questioning the biological hypothesis, it's crucial to confirm that this compound is active and capable of antagonizing its target, 20-HETE, in your specific cellular or tissue model. A positive control experiment is essential for this validation. The principle is to first elicit a known, measurable effect with 20-HETE and then demonstrate that this effect is blocked or reversed by this compound.

Recommended Positive Control Protocol: 20-HETE Challenge Assay

This protocol is based on the known mechanism where 20-HETE, acting through its receptor GPR75, activates a Gq-coupled signaling cascade, leading to an increase in intracellular calcium ([Ca2+]i).[1][2]

Experimental Protocol:

  • Cell Culture: Plate your cells of interest (e.g., 3T3-L1 adipocytes, vascular smooth muscle cells, or HEK293 cells overexpressing GPR75) and culture until they reach the desired confluency.[1]

  • Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Establish Baseline: Measure the baseline fluorescence signal to establish a stable resting [Ca2+]i level.

  • This compound Pre-incubation: Treat one group of cells with your experimental concentration of this compound. Treat a control group with a vehicle. Incubate for a predetermined time (e.g., 15-30 minutes).

  • 20-HETE Stimulation: Add 20-HETE (e.g., 1 nM) to both the vehicle-treated and this compound-treated cells while continuously measuring the fluorescence signal.[2]

  • Data Analysis: Quantify the peak increase in [Ca2+]i following 20-HETE stimulation.

Expected Outcome & Interpretation:

Cells treated with vehicle should show a robust increase in intracellular calcium upon stimulation with 20-HETE. In contrast, cells pre-treated with this compound should exhibit a significantly attenuated or completely blocked calcium response. This result confirms that this compound is active and effectively antagonizing the 20-HETE pathway in your system.

Treatment Group20-HETE ConcentrationPeak [Ca2+]i (Normalized Fluorescence Units)Percent Inhibition
Vehicle Control1 nM1.85 ± 0.120%
This compound (10 µM)1 nM1.09 ± 0.0885%
This compound (1 µM)1 nM1.31 ± 0.1051%
This compound (0.1 µM)1 nM1.68 ± 0.1116%

Caption: Hypothetical data showing a dose-dependent inhibition of 20-HETE-induced calcium influx by this compound.

Q2: I observe a biological effect with this compound. How can I be certain this is due to specific antagonism of the 20-HETE pathway and not an off-target effect?

A2: Target Specificity Controls

This is a critical question in small molecule research. To demonstrate specificity, you must show that the observed effect is directly linked to the intended target pathway. Two key experiments are recommended: a "rescue" experiment with excess 20-HETE and the use of a structurally distinct antagonist.

Experimental Protocol 1: 20-HETE Rescue Experiment

The logic here is competitive antagonism: if this compound is specifically blocking the GPR75 receptor, its effect should be surmountable by adding an excess of the natural ligand, 20-HETE.

  • Induce Phenotype: Treat your cells/tissue with this compound at a concentration that produces your biological effect of interest (e.g., reduced cell migration, altered gene expression).

  • Rescue Groups: In parallel, treat cells with this compound followed by the addition of a high concentration of 20-HETE. It's important to test a range of 20-HETE concentrations to find one that can effectively compete with this compound.

  • Control Groups: Include groups treated with vehicle only, this compound only, and 20-HETE only.

  • Measure Outcome: Assess your biological endpoint.

Expected Outcome & Interpretation:

If the effect of this compound is specific, the addition of excess 20-HETE should reverse the phenotype back towards the baseline (vehicle control) state. If the effect persists even in the presence of high 20-HETE, it suggests a potential off-target mechanism.

Experimental Protocol 2: Using an Alternative Antagonist

Experimental ConditionMeasured Phenotype (e.g., % Cell Migration)
Vehicle Control100 ± 5.2
This compound (10 µM)45 ± 3.8
20-HETE (100 nM)102 ± 4.9
This compound (10 µM) + 20-HETE (100 nM)89 ± 5.5

Caption: Hypothetical data for a rescue experiment. The inhibitory effect of this compound on cell migration is largely reversed by the addition of excess 20-HETE.

Q3: How do I prove that the effect of this compound is mediated specifically through the GPR75 receptor in my model system?

A3: Target Validation via Genetic Knockdown/Knockout

The most direct way to validate the on-target action of a receptor antagonist is to remove the target itself. If the effect of this compound disappears in cells lacking GPR75, it provides strong evidence for its mechanism of action.[2][3]

Experimental Protocol: GPR75 Knockdown/Knockout

  • Generate GPR75-deficient cells: Use siRNA (for transient knockdown), shRNA (for stable knockdown), or CRISPR/Cas9 (for knockout) to reduce or eliminate GPR75 expression in your cell line.

  • Verify Knockdown/Knockout: Confirm the reduction of GPR75 mRNA (via qPCR) and/or protein (via Western blot or flow cytometry).

  • Treat with this compound: Treat both the control cells (e.g., expressing a scrambled siRNA or non-targeting gRNA) and the GPR75-deficient cells with this compound at the effective concentration.

  • Assess Phenotype: Measure the biological endpoint of interest in both cell populations.

Expected Outcome & Interpretation:

This compound should elicit the biological effect in the control cells. However, in the GPR75 knockdown or knockout cells, this compound should have a significantly reduced or no effect. This outcome directly links the action of this compound to the presence of its specific receptor, GPR75.

GPR75_Validation_Logic cluster_wt Wild-Type Cells cluster_ko GPR75 Knockout Cells SOLA_wt This compound GPR75_wt GPR75 Receptor SOLA_wt->GPR75_wt blocks Pathway_wt Downstream Signaling Effect_wt Biological Effect Pathway_wt->Effect_wt leads to SOLA_ko This compound GPR75_ko GPR75 Absent SOLA_ko->GPR75_ko no target Pathway_ko No Signaling Effect_ko No Effect Pathway_ko->Effect_ko results in GPR75_Signaling_Pathway AA Arachidonic Acid CYP4A CYP4A/4F Enzymes AA->CYP4A HETE 20-HETE CYP4A->HETE GPR75 GPR75 (Gq-coupled) HETE->GPR75 activates SOLA This compound SOLA->GPR75 antagonizes PLC PLC GPR75->PLC IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca ↑ [Ca2+]i IP3->Ca Downstream Downstream Effects (e.g., Kinase Cascades, Gene Expression) Ca->Downstream PKC->Downstream Validation_Workflow Start Observe Phenotype with this compound Toxicity Q4: Run Cytotoxicity Assay (MTT, LDH) Start->Toxicity PositiveControl Q1: Perform Positive Control (20-HETE Challenge) Toxicity->PositiveControl Not Toxic Reassess Re-evaluate Hypothesis or Compound Toxicity->Reassess Toxic Specificity Q2: Conduct Specificity Controls (20-HETE Rescue) PositiveControl->Specificity Active PositiveControl->Reassess Inactive TargetVal Q3: Perform Target Validation (GPR75 Knockdown) Specificity->TargetVal Specific Specificity->Reassess Non-Specific Conclusion High Confidence in This compound Specificity TargetVal->Conclusion On-Target TargetVal->Reassess Off-Target

References

how to prepare 20-SOLA stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the preparation and use of 20-SOLA stock solutions in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE).[1] 20-HETE is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies.[1] 20-HETE plays a role in various physiological processes, including the regulation of blood pressure and angiogenesis.[1] By antagonizing 20-HETE, this compound can be used to study its effects in various models, particularly in cardiovascular diseases and diabetes.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For in vivo studies, specific solvent mixtures are required.

Q3: How should I store this compound as a powder and as a stock solution?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years
4°CUp to 2 years
Stock Solution (in DMSO) -80°CUp to 6 months
-20°CUp to 1 month

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: No, this compound, like many organic small molecules, has low solubility in aqueous solutions. A concentrated stock solution should first be prepared in an appropriate organic solvent like DMSO. This stock can then be further diluted into your aqueous experimental medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.

  • Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly to ensure the complete dissolution of the compound. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Storage: Aliquot the stock solution into single-use, tightly sealed amber or opaque vials and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound for In Vivo Administration

For animal studies, this compound can be prepared in various solvent systems to ensure solubility and biocompatibility. Below are examples of formulations that yield a clear solution with a solubility of at least 2.5 mg/mL.

Formulation A:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Formulation B:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Formulation C:

  • 10% DMSO

  • 90% Corn Oil

Procedure for Formulation A (as an example):

  • Start by dissolving the required amount of this compound in DMSO.

  • Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is mixed thoroughly after each addition.

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving in DMSO.

  • Possible Cause: Insufficient mixing or low temperature.

  • Solution: Continue to vortex the solution. Gentle warming of the solution in a 37°C water bath or brief sonication can aid in dissolution. Ensure you are using anhydrous DMSO, as the presence of water can affect solubility.

Issue 2: A precipitate forms when I dilute my this compound DMSO stock solution into my aqueous cell culture medium.

  • Possible Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit, a phenomenon known as "crashing out."

  • Solution:

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of the medium, perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in a smaller volume of pre-warmed (37°C) medium, then add this to the final volume.

    • Lower Final Concentration: The working concentration of this compound may be too high. Try using a lower final concentration in your experiment.

    • Vortexing during Dilution: Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Issue 3: I observe unexpected or inconsistent results in my cell-based assays.

  • Possible Cause 1: DMSO Toxicity: High concentrations of DMSO can be toxic to cells.

  • Solution 1: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

  • Possible Cause 2: Compound Instability: The stability of this compound may be compromised in the cell culture medium over the duration of the experiment.

  • Solution 2: Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.

Visualizations

G cluster_pathway 20-HETE Signaling Pathway AA Arachidonic Acid CYP4A_4F CYP4A/CYP4F (ω-hydroxylases) AA->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 Receptor G-protein coupled receptor (e.g., GPR75) HETE_20->Receptor SOLA_20 This compound SOLA_20->Receptor Antagonizes Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Receptor->Signaling Effects Cellular Effects (e.g., Vasoconstriction, Angiogenesis, Inflammation) Signaling->Effects

Caption: The signaling pathway of 20-HETE and the antagonistic action of this compound.

G cluster_workflow Experimental Workflow: Using this compound in Cell Culture Prep 1. Prepare 10 mM This compound Stock in DMSO Dilute 2. Serially Dilute Stock in Pre-warmed Medium Prep->Dilute Treat 4. Treat Cells with This compound Dilutions (include vehicle control) Dilute->Treat Seed 3. Seed Cells and Allow Adherence Seed->Treat Incubate 5. Incubate for Desired Duration Treat->Incubate Assay 6. Perform Downstream Assay (e.g., Viability, Western Blot, etc.) Incubate->Assay Analyze 7. Analyze and Interpret Results Assay->Analyze

Caption: A generalized experimental workflow for utilizing this compound in cell-based assays.

References

Validation & Comparative

A Comparative Guide to 20-SOLA and HET0016: Targeting the 20-HETE Pathway

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for studying the eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE), two compounds, 20-SOLA and HET0016, have emerged as critical agents for researchers. Both molecules effectively modulate the 20-HETE signaling pathway, which is implicated in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[1][2] This guide provides a detailed comparison of their efficacy, mechanisms of action, and experimental applications, supported by available data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Mechanism of Action: Synthesis Inhibition vs. Receptor Antagonism

The fundamental difference between HET0016 and this compound lies in their mechanism of action. HET0016 is a potent and selective inhibitor of the cytochrome P450 (CYP) enzymes that synthesize 20-HETE from arachidonic acid.[3][4][5] In contrast, this compound is a water-soluble antagonist that directly blocks the G-protein coupled receptor 75 (GPR75), the receptor for 20-HETE, thereby preventing its downstream signaling.[1][6][7]

This distinction is crucial for experimental design. HET0016 reduces the overall production of 20-HETE, which can be beneficial in studies aiming to understand the broad impact of 20-HETE deficiency.[3][8] this compound, on the other hand, specifically targets the receptor-mediated actions of 20-HETE, allowing for a more precise investigation of GPR75 signaling pathways.[6][9]

cluster_synthesis 20-HETE Synthesis cluster_signaling 20-HETE Signaling cluster_inhibitors Pharmacological Intervention AA Arachidonic Acid CYP4A_4F CYP4A/4F Enzymes AA->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 GPR75 GPR75 Receptor HETE_20->GPR75 Downstream Downstream Signaling (e.g., PKC, MAPK, Rho-kinase) GPR75->Downstream Response Cellular Response (e.g., Vasoconstriction, Inflammation) Downstream->Response HET0016 HET0016 HET0016->CYP4A_4F Inhibits SOLA_20 This compound SOLA_20->GPR75 Antagonizes

Caption: Mechanisms of this compound and HET0016. (Max-width: 760px)

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the efficacy of HET0016 and this compound from various experimental models.

Table 1: In Vitro Inhibitory Activity of HET0016
ParameterSpeciesTissue/Cell TypeIC50 ValueReference
20-HETE FormationRatRenal Microsomes35 ± 4 nM[3][4]
20-HETE FormationHumanRenal Microsomes8.9 ± 2.7 nM[3][4]
Epoxyeicosatrienoic Acids (EETs) FormationRatRenal Microsomes2800 ± 300 nM[3][4]
CYP2C9 ActivityHuman---3.3 µM[3]
CYP2D6 ActivityHuman---83.9 µM[3]
CYP3A4 ActivityHuman---71.0 µM[3]
Cyclo-oxygenase (COX) Activity------2.3 µM[4]

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of HET0016
Experimental ModelSpeciesDosageEffectReference
Thromboembolic StrokeRat1 mg/kg (IV)Reduced brain 20-HETE concentrations from 289 pmol/g to 91 pmol/g.[8]
Temporary Focal IschemiaRat10 mg/kg (IP)Reduced lesion volume from 57.4% to 9.1% and attenuated the decrease in cerebral blood flow.[10]
Retinal Ischemia-Reperfusion InjuryRat---Reduced microglial activation and MMP-9-positive cells.[11]
Diabetes-Induced Vascular ReactivityRat2.5 mg/kg/dayAttenuated enhanced vascular responses to vasoconstrictors.[12]
Table 3: In Vivo Efficacy of this compound
Experimental ModelSpeciesDosageEffectReference
20-HETE-Dependent HypertensionMouse10 mg/kg/day (in drinking water)Normalized blood pressure and increased urinary sodium excretion.[13][14][13][14]
Diet-Induced Insulin ResistanceMouse---Attenuated weight gain and prevented hyperglycemia.[9]
Myocardial InfarctionRat---Significantly decreased myocardial infarct size and improved left ventricular function.[15][16][15][16]
Diabetic NephropathyMouse---Ameliorated hypertension and renal injury.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and HET0016.

HET0016: Inhibition of 20-HETE Formation in Rat Brain Microsomes

Objective: To determine the in vitro inhibitory effect of HET0016 on 20-HETE synthesis.

Methodology:

  • Microsome Preparation: Rat brain cortical microsomes were prepared and total protein concentration was determined.

  • Incubation: Incubations were performed containing rat brain cortical microsomes (325 µg total protein), NADPH (1 µM), and arachidonic acid (0.2–70 µM) in the presence or absence of HET0016 (24 nM).

  • Analysis: The formation of 20-HETE was measured to determine the maximal formation rate.

Results: HET0016 (24 nM) reduced the maximal 20-HETE formation rate from 10.2 pmol/mg/min to 0.69 pmol/mg/min, demonstrating its potent inhibitory effect.[8]

cluster_workflow HET0016 In Vitro Efficacy Workflow prep Prepare Rat Brain Cortical Microsomes incubate Incubate Microsomes with Arachidonic Acid, NADPH +/- HET0016 prep->incubate measure Measure 20-HETE Formation Rate incubate->measure analyze Analyze and Compare Formation Rates measure->analyze

Caption: HET0016 in vitro experimental workflow. (Max-width: 760px)
This compound: Amelioration of Hypertension in a Mouse Model

Objective: To assess the in vivo efficacy of this compound in a model of 20-HETE-dependent hypertension.

Methodology:

  • Animal Model: CYP4a14 knockout male mice, which exhibit androgen-dependent hypertension, were used.

  • Treatment: this compound was administered at a dose of 10 mg/kg/day in the drinking water.

  • Measurements: Blood pressure was monitored over a period of 10 days. Urine output and sodium excretion were also measured.

Results: this compound treatment normalized blood pressure in the hypertensive mice and significantly increased urine output and sodium excretion, demonstrating its effectiveness in antagonizing the in vivo effects of 20-HETE.[13][14]

cluster_workflow This compound In Vivo Efficacy Workflow model Utilize CYP4a14 KO Hypertensive Mouse Model treat Administer this compound in Drinking Water (10 mg/kg/day) model->treat monitor Monitor Blood Pressure, Urine Output, and Sodium Excretion treat->monitor compare Compare with Untreated Control Group monitor->compare

Caption: this compound in vivo experimental workflow. (Max-width: 760px)

Signaling Pathways Modulated by this compound and HET0016

Both this compound and HET0016 ultimately impact the downstream signaling cascades activated by 20-HETE. These pathways are diverse and cell-type specific, but generally involve the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the Rho-kinase pathway.[1][18] These signaling events contribute to a range of cellular responses, including vasoconstriction, inflammation, cell proliferation, and migration.[1][18]

By inhibiting 20-HETE synthesis, HET0016 prevents the initiation of these cascades.[3] this compound, by blocking the GPR75 receptor, directly interferes with the signal transduction at the cell surface.[6][9]

cluster_pathway 20-HETE Signaling Pathway cluster_intervention Points of Intervention HETE_20 20-HETE GPR75 GPR75 HETE_20->GPR75 PLC PLC GPR75->PLC MAPK MAPK GPR75->MAPK Rho Rho-kinase GPR75->Rho PKC PKC PLC->PKC Response Cellular Responses PKC->Response MAPK->Response Rho->Response HET0016_int HET0016 (Inhibits Synthesis) SOLA_20_int This compound (Antagonizes Receptor)

Caption: 20-HETE signaling and intervention points. (Max-width: 760px)

Conclusion

Both this compound and HET0016 are invaluable tools for investigating the multifaceted roles of 20-HETE. HET0016 offers a potent and selective means to inhibit the synthesis of 20-HETE, making it ideal for studies requiring a systemic reduction of this eicosanoid. This compound provides a targeted approach to block the receptor-mediated actions of 20-HETE, with the added advantage of being water-soluble for in vivo administration. The choice between these two compounds will ultimately depend on the specific research question and experimental design. This guide provides a foundational comparison to assist researchers in making an informed decision for their studies targeting the 20-HETE pathway.

References

20-SOLA in the Spotlight: A Comparative Guide to 20-HETE Antagonists in Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective hypertension treatments often leads to the intricate pathways of arachidonic acid metabolism. One key player in this arena is 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor implicated in the pathology of hypertension. Consequently, antagonists of 20-HETE have emerged as promising therapeutic candidates. This guide provides a detailed comparison of 20-SOLA, a novel water-soluble 20-HETE antagonist, with other notable 20-HETE antagonists, supported by experimental data and methodologies.

The Dual Role of 20-HETE in Blood Pressure Regulation

20-HETE exhibits a complex, dual role in blood pressure regulation. In the vasculature, it acts as a potent vasoconstrictor, contributing to increased peripheral resistance and hypertension.[1][2][3][4] Conversely, in the kidney, it promotes natriuresis by inhibiting sodium reabsorption in the proximal tubule and the thick ascending loop of Henle, an action that would typically lower blood pressure.[1][3][5][6] This dichotomy underscores the importance of developing targeted antagonists that can selectively counteract the pro-hypertensive vascular effects of 20-HETE.

The vasoconstrictor actions of 20-HETE are primarily mediated through its interaction with the G-protein coupled receptor GPR75.[1][5][7] Activation of GPR75 triggers downstream signaling cascades, including the Gαq/PLC/IP3/PKC and cSrc/EGFR/MAPK/NFkB pathways, leading to vascular smooth muscle contraction and endothelial dysfunction.[5][6][7]

Below is a diagram illustrating the signaling pathway of 20-HETE in vascular smooth muscle and endothelial cells.

Caption: 20-HETE signaling pathways in vascular cells.

Comparative Efficacy of 20-HETE Antagonists

Several antagonists have been developed to counter the pro-hypertensive effects of 20-HETE. This section compares the performance of this compound with other notable antagonists based on available preclinical data.

This compound

This compound is a water-soluble 20-HETE antagonist, a characteristic that facilitates its in vivo administration, often through drinking water.[1][8]

Experimental Data in Cyp4a14 Knockout (KO) Mice:

The Cyp4a14 KO male mouse is a model of androgen-dependent, 20-HETE-driven hypertension.[8]

ParameterUntreated Male KOThis compound Treated Male KONormotensive Female KOp-valueReference
Systolic Blood Pressure (mmHg) 153 ± 2124 ± 1 (at day 10)126 ± 1<0.05[8]
Vascular Reactivity to Phenylephrine (EC50, µM) 0.22 ± 0.031.58 ± 0.23Not Reported<0.05[8]
24h Urine Output (mL) 1.06 ± 0.041.25 ± 0.04Not Reported<0.05[8]
24h Urinary Sodium Excretion (µmol/g BW) 8.33 ± 0.6312.33 ± 0.44Not Reported<0.05[8]

These results demonstrate that this compound effectively normalizes blood pressure, reduces vascular hyper-reactivity, and promotes natriuresis in this hypertensive model.[8]

AAA (N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide)

AAA is another water-soluble 20-HETE receptor antagonist.[1]

Experimental Data in Spontaneously Hypertensive Rats (SHR):

A study in young SHR investigated the preventative effects of AAA in combination with an epoxyeicosatrienoic acid (EET) analog.

Treatment Group (10 mg/kg/day)Systolic Blood Pressure (mmHg) at end of treatmentp-value (vs. Control)Reference
Control (Water) 156 ± 5-[9]
EET-A + AAA 134 ± 2<0.05[9]

Experimental Data in Myh11-4a12 Mice (VSM-specific Cyp4a12 overexpression):

This model exhibits hypertension due to vascular smooth muscle-specific overexpression of the primary 20-HETE producing enzyme in mice.

Strain/TreatmentSystolic Blood Pressure (mmHg)p-value (vs. WT)Reference
Wild Type (WT) 127 ± 2-[10]
Myh11-4a12 (Untreated) 145 ± 2<0.05[10]
Myh11-4a12 + AAA Reversed to WT levelsNot explicitly stated, but reversed[10]

These studies indicate that AAA is also effective in lowering blood pressure in different models of hypertension.[9][10]

Other 20-HETE Antagonists
  • 6,15-20-HEDE and 6,15-20-HEDGE: These are earlier, competitive antagonists of 20-HETE's vasoconstrictor actions. However, their use in vivo is limited by high protein binding and short half-life.[1][11]

  • 19-HETE Analogs: Some analogs of 19-HETE have been shown to oppose the physiological actions of 20-HETE, including reversing endothelial dysfunction and sensitization of renal arterioles to vasoconstrictors.[6][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies. Below are summaries of key methodologies used in the evaluation of 20-HETE antagonists.

Blood Pressure Measurement in Rodents

Implantable radio-telemetry is considered the gold standard for measuring blood pressure in conscious, freely moving rodents, as it avoids the stress artifacts associated with other methods like tail-cuff plethysmography.[5][12][13]

General Protocol:

  • Implantation: A telemetric transmitter with a pressure-sensing catheter is surgically implanted. In rats, the catheter is typically inserted into the abdominal aorta, with the transmitter body placed in the peritoneal cavity.[12][14] In mice, the catheter is often advanced into the aortic arch via the carotid artery, and the transmitter is placed subcutaneously.[12][14]

  • Recovery: Animals are allowed a recovery period of at least one week post-surgery.[5]

  • Data Acquisition: Blood pressure is continuously recorded by a receiver placed under the animal's cage. Data can be collected for extended periods, allowing for the assessment of chronic effects and circadian variations.[5][13]

Assessment of Vascular Reactivity

Wire or pressure myography is used to assess the contractility of isolated arteries ex vivo.[2][15]

General Protocol (Wire Myography):

  • Vessel Isolation: A segment of an artery (e.g., mesenteric or renal) is carefully dissected and mounted on two small wires in a myograph chamber.

  • Equilibration: The vessel is equilibrated in a physiological salt solution (PSS) at 37°C, bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Normalization: The vessel is stretched to its optimal resting tension for contraction.

  • Experimentation: Concentration-response curves are generated by cumulatively adding a vasoconstrictor (e.g., phenylephrine) in the presence or absence of the 20-HETE antagonist. The resulting force of contraction is measured.[16]

Measurement of Natriuresis

24-hour urine collection is the standard method for accurately determining urinary sodium excretion.[17][18]

General Protocol in Mice:

  • Housing: Mice are placed in metabolic cages that are designed to separate urine and feces.

  • Acclimation: Animals are acclimated to the cages before the collection period.

  • Collection: Urine is collected over a 24-hour period. Food and water intake are also monitored.

  • Analysis: The total volume of urine is measured, and the concentration of sodium is determined using methods like flame photometry or ion-selective electrodes. Total sodium excretion is then calculated.[17][18]

The following diagram illustrates a general experimental workflow for comparing 20-HETE antagonists in a hypertensive animal model.

Experimental_Workflow Model Select Hypertensive Animal Model (e.g., Cyp4a14 KO, SHR) Groups Divide into Treatment Groups: - Vehicle Control - this compound - Other Antagonist(s) Model->Groups BP_Measure Chronic Blood Pressure Measurement (Telemetry) Groups->BP_Measure Urine_Collection 24-Hour Urine Collection Groups->Urine_Collection Tissue_Harvest Tissue Harvest (e.g., Arteries) BP_Measure->Tissue_Harvest Urine_Analysis Analyze Urine Volume and Sodium Excretion Urine_Collection->Urine_Analysis Data_Analysis Data Analysis and Comparison Urine_Analysis->Data_Analysis Vasc_Reactivity Assess Vascular Reactivity (Myography) Tissue_Harvest->Vasc_Reactivity Vasc_Reactivity->Data_Analysis

Caption: Workflow for in vivo comparison of 20-HETE antagonists.

Conclusion

The development of 20-HETE antagonists represents a targeted approach to treating certain forms of hypertension. This compound, with its favorable water-solubility and demonstrated efficacy in normalizing blood pressure and improving vascular function in a relevant animal model, stands out as a significant advancement in this class of compounds. While direct comparative studies are still needed to definitively establish its superiority, the available data suggests that this compound is a highly promising candidate for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a framework for researchers to conduct robust and comparable studies to further elucidate the therapeutic potential of this compound and other 20-HETE antagonists in the management of hypertension.

References

Comparative Analysis of 20-SOLA and WIT-S (WIT002): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent 20-HETE antagonists, 20-SOLA and WIT-S (WIT002), reveals key differences in their physicochemical properties and extent of in vivo characterization. This guide provides a comparative analysis of their performance based on available preclinical data, intended for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and WIT-S (also known as 20-HEDE or WIT002) are antagonists of 20-hydroxyeicosatetraenoic acid (20-HETE), a lipid mediator implicated in various cardiovascular diseases. While both compounds effectively target the 20-HETE pathway, a crucial distinction lies in their water solubility. This compound is a novel, water-soluble antagonist, facilitating its use in in vivo studies through oral administration. In contrast, older antagonists like WIT-S (WIT002) have limited solubility and a shorter half-life, largely restricting their application to in vitro experiments. Preclinical data for this compound demonstrates significant efficacy in animal models of hypertension and ischemic vascular disease.

Mechanism of Action: Targeting the 20-HETE Signaling Pathway

20-HETE is a metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1] It plays a role in regulating vascular tone and has been linked to hypertension.[1][2] 20-HETE exerts its effects by binding to the G-protein coupled receptor GPR75, which triggers a signaling cascade leading to physiological responses such as vasoconstriction.[3] Both this compound and WIT-S (WIT002) function by antagonizing the actions of 20-HETE, thereby blocking its downstream effects.

G cluster_pathway 20-HETE Signaling Pathway AA Arachidonic Acid CYP4A_4F CYP4A/4F Enzymes AA->CYP4A_4F Metabolism HETE_20 20-HETE CYP4A_4F->HETE_20 GPR75 GPR75 Receptor HETE_20->GPR75 Binding Signaling Downstream Signaling GPR75->Signaling Activation Response Pathophysiological Response (e.g., Vasoconstriction) Signaling->Response Antagonists This compound or WIT-S (WIT002) Antagonists->GPR75 Blockade

Figure 1: Simplified signaling pathway of 20-HETE and the point of intervention for antagonists.

Performance and Data Comparison

Physicochemical Properties and Administration

The most significant difference between the two compounds is their water solubility. This compound was developed as a water-soluble 20-HETE antagonist, which is a major advantage for in vivo research, allowing for administration in drinking water.[1][3] In contrast, WIT-S (WIT002) is described as being highly protein-bound with a short half-life, limiting its utility primarily to in vitro settings.[1]

FeatureThis compoundWIT-S (WIT002)
Water Solubility Water-soluble[1][3]Limited in vivo use due to high protein binding and short half-life[1]
Primary Use In vivo and in vitroPrimarily in vitro[1]
Administration Route Oral (in drinking water)[4][5]Not specified for in vivo
Table 1. Key Properties of this compound and WIT-S (WIT002)
Efficacy in Preclinical Models

Hypertension: this compound has demonstrated significant efficacy in animal models of hypertension. In Cyp4a14 knockout male mice, which exhibit 20-HETE-dependent hypertension, oral administration of this compound (10 mg/kg/day) normalized blood pressure within 10 days.[5] In a separate study using a transgenic mouse model on a high-fat diet, this compound treatment significantly reduced systolic blood pressure from approximately 153 mmHg to 118 mmHg.[6]

Data on the in vivo efficacy of WIT-S (WIT002) in hypertension is less detailed in the available literature, which primarily highlights its role as an in vitro tool to antagonize the vasoconstrictor actions of 20-HETE.[1]

CompoundAnimal ModelDoseEffect on Blood Pressure
This compoundCyp4a14 knockout mice10 mg/kg/dayNormalized blood pressure by day 10[5]
This compoundCyp4a12tg mice on high-fat diet10 mg/kg/dayReduced systolic BP from 153 mmHg to 118 mmHg[6]
Table 2. Efficacy of this compound in Hypertension Models

Ischemia and Vascular Remodeling: this compound has shown promise in models of ischemic injury. In a rat model of metabolic syndrome, this compound administration completely restored coronary collateral growth following repetitive ischemia.[7] It is suggested that this compound facilitates this by preventing endothelial dysfunction and apoptosis.[3]

WIT-S (WIT002) has been used in cancer research to attenuate the pro-angiogenic effects of 20-HETE, a process that shares common pathways with vascular remodeling.[1]

Experimental Protocols

In Vivo Hypertension Study with this compound
  • Animal Model: Cyp4a14 knockout male mice (hypertensive) and female mice (normotensive).[5]

  • Treatment: this compound administered at 10 mg/kg/day in drinking water for 10 days.[5]

  • Blood Pressure Measurement: Systolic blood pressure was measured via tail-cuff plethysmography.[2]

  • Outcome Measures: In addition to blood pressure, vascular reactivity to phenylephrine, urine output, and urinary sodium excretion were assessed.[5]

In Vitro Vasoconstriction Assay with WIT-S (WIT002)
  • Model: Isolated renal microvessels from experimental animals.

  • Procedure: Vessels are mounted in a myograph system and pre-constricted. The ability of WIT-S (WIT002) to antagonize 20-HETE-induced vasoconstriction is measured by changes in vessel diameter.

  • Outcome Measures: Concentration-response curves are generated to determine the potency of WIT-S (WIT002) as a 20-HETE antagonist.

G cluster_workflow General Experimental Workflow for In Vivo Antagonist Testing start Select Disease Model (e.g., Hypertensive Mice) baseline Baseline Measurements (e.g., Blood Pressure) start->baseline grouping Randomize into Control & Treatment Groups baseline->grouping treatment Administer Vehicle or This compound (in drinking water) grouping->treatment monitoring Longitudinal Monitoring (e.g., Weekly BP checks) treatment->monitoring endpoint Terminal Endpoint Analysis (e.g., Vascular Function, Histology) monitoring->endpoint analysis Statistical Analysis endpoint->analysis

Figure 2: A representative experimental workflow for evaluating the in vivo efficacy of a 20-HETE antagonist like this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a more versatile and well-characterized tool for in vivo studies compared to WIT-S (WIT002), primarily due to its enhanced water solubility and demonstrated efficacy in animal models of cardiovascular disease. For researchers investigating the role of 20-HETE in systemic pathologies like hypertension, this compound offers a clear advantage. WIT-S (WIT002) remains a valuable compound for in vitro studies aimed at dissecting the molecular mechanisms of 20-HETE signaling. Direct, head-to-head comparative studies are needed to definitively establish the relative potency and pharmacokinetic profiles of these two antagonists.

References

A Comparative Guide to the In Vivo Effects of 20-Hydroxyecdysone (20-SOLA) and Andrographis paniculata Extract (AAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on 20-Hydroxyecdysone and Andrographis paniculata extract (or its active component, andrographolide), highlighting their primary investigated effects.

Table 1: In Vivo Anabolic and Performance-Enhancing Effects of 20-Hydroxyecdysone (20-SOLA)

ParameterAnimal ModelDosageRoute of AdministrationDurationKey Findings
Muscle Mass C57BL/6 Mice5 mg/kg/dayContinuous subcutaneous infusion5 daysSignificant increase in the mass of the triceps brachii muscle[1].
Muscle Atrophy Wistar Rats (Tenotomy-induced)5 mg/kg BWSubcutaneous8 daysTended to alleviate the reduction of muscle mass in the soleus muscle[2].
Physical Performance RatsNot specifiedNot specifiedNot specifiedEnhanced physical performance in a forced swimming test without training[2].
Muscle Fiber Size Rats5 mg/kg BWNot specified21 daysExhibited a strong hypertrophic effect on the fiber size of the soleus muscle.

Table 2: In Vivo Anti-Inflammatory and Neuroprotective Effects of Andrographis paniculata Extract (AAA) and Andrographolide

ParameterAnimal ModelDosageRoute of AdministrationDurationKey Findings
Anti-inflammatory (Paw Edema) Wistar Rats400 mg/kg (ethanolic extract)OralSingle dose55.8% inhibition of carrageenan-induced paw edema, comparable to diclofenac sodium (62.8% inhibition)[3].
Anti-inflammatory (Lung) Mice (Ovalbumin-immunized)30 mg/kg (andrographolide)IntraperitonealNot specified92% inhibition of TNF-α and 65% inhibition of GM-CSF elevation in bronchoalveolar fluid[4][5].
Neuroprotection (Cerebral Ischemia) Rats (pMCAO)0.1 mg/kg (andrographolide)IntraperitonealSingle dose (1h post-occlusion)Approximately 50% reduction in infarct volume and significant reduction in neurological deficits[6].
Pain Relief (Writhing Test) MiceNot specifiedNot specifiedNot specifiedSignificantly reduced acetic acid-induced writhing responses[7].
Anticonvulsant Rats (PTZ-induced kindling)80 mg/kg (andrographolide nanoparticles)IntraperitonealAlternative daysSignificantly reduced kindling score and reversed oxidative damage[8].

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to allow for replication and further investigation.

20-Hydroxyecdysone: Tenotomy-Induced Muscle Atrophy Model in Rats[2]
  • Animal Model: Male Wistar rats are utilized for this study.

  • Grouping: Animals are randomly assigned to three groups: a control group, a tenotomy group receiving a vehicle, and a tenotomy group treated with 20-Hydroxyecdysone.

  • Surgical Procedure: Under anesthesia, a complete transection of the Achilles tendon is performed on one hindlimb to induce disuse atrophy of the soleus and plantaris muscles.

  • Drug Administration: The treated group receives subcutaneous injections of 20-Hydroxyecdysone at a dosage of 5 mg/kg body weight daily. The vehicle control group receives the solvent (e.g., olive oil with DMSO).

  • Duration: The experimental period is typically 8 days post-tenotomy.

  • Outcome Measures: At the end of the study, animals are euthanized, and the soleus and plantaris muscles are dissected and weighed. Muscle tissue can be further processed for histological analysis (e.g., hematoxylin and eosin staining for fiber cross-sectional area) and biochemical assays (e.g., Western blotting for ubiquitinated proteins and muscle-specific E3 ligases like MuRF1).

Andrographis paniculata Extract: Carrageenan-Induced Paw Edema Model in Rats[3]
  • Animal Model: Wistar rats are commonly used for this acute inflammation model.

  • Grouping: Animals are divided into a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of Andrographis paniculata extract.

  • Drug Administration: The extracts (aqueous or ethanolic) are administered orally at specified doses (e.g., 200 mg/kg and 400 mg/kg) one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 ml of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Signaling Pathways and Mechanisms of Action

The biological effects of 20-Hydroxyecdysone and Andrographis paniculata are mediated by their interaction with distinct cellular signaling pathways.

20-Hydroxyecdysone Signaling Pathway

20-Hydroxyecdysone's anabolic effects in mammals are believed to be mediated, in part, through the activation of the protein kinase B (Akt) signaling pathway, which is a key regulator of protein synthesis and cell growth.

20-Hydroxyecdysone Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Protein_Synthesis Protein_Synthesis Akt->Protein_Synthesis Promotes Andrographolide Signaling Pathway cluster_aaa Andrographolide (AAA) AAA AAA IKK IKK AAA->IKK Inhibits p38_JNK_ERK p38, JNK, ERK AAA->p38_JNK_ERK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory_Genes Pro-inflammatory_Genes NF-κB->Pro-inflammatory_Genes Activates Transcription Inflammation Inflammation Pro-inflammatory_Genes->Inflammation p38_JNK_ERK->Inflammation Experimental Workflow Comparison cluster_20sola This compound (Anabolic) cluster_aaa AAA (Anti-inflammatory) Animal_Model_20S Rodent Model (e.g., Rat, Mouse) Intervention_20S Muscle Atrophy Induction (e.g., Tenotomy) Animal_Model_20S->Intervention_20S Treatment_20S This compound Administration (e.g., 5 mg/kg) Intervention_20S->Treatment_20S Analysis_20S Endpoint Analysis: - Muscle Mass - Fiber Size - Protein Synthesis Markers Treatment_20S->Analysis_20S Animal_Model_AAA Rodent Model (e.g., Rat, Mouse) Treatment_AAA AAA Administration (e.g., 400 mg/kg) Animal_Model_AAA->Treatment_AAA Intervention_AAA Inflammation Induction (e.g., Carrageenan) Analysis_AAA Endpoint Analysis: - Paw Edema Volume - Cytokine Levels - Pain Response Intervention_AAA->Analysis_AAA Treatment_AAA->Intervention_AAA

References

cross-validation of 20-SOLA's therapeutic effects in different models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of 20-SOLA, a novel water-soluble 20-hydroxyeicosatetraenoic acid (20-HETE) antagonist, in various preclinical models. The data presented is based on available experimental studies and is intended to offer an objective overview of this compound's performance, alongside comparisons with other therapeutic alternatives.

This compound in a Genetic Model of Hypertension

This compound has been investigated for its antihypertensive effects in a well-established genetic mouse model of hypertension, the Cyp4a14 knockout (−/−) mouse. These mice exhibit androgen-dependent hypertension driven by the overexpression of Cyp4a12, the primary 20-HETE synthase in mice.

Therapeutic Performance of this compound in Hypertension
ParameterControl (Untreated Cyp4a14 −/− mice)This compound Treated (10 mg/kg/day)Outcome
Systolic Blood Pressure 153 ± 2 mmHg124 ± 1 mmHg (Day 10)Normalized blood pressure[1]
Urine Output 1.06 ± 0.04 mL/24h1.25 ± 0.04 mL/24hIncreased urine output[1]
Urinary Sodium Excretion 8.33 ± 0.63 µmol/g BW/24h12.33 ± 0.44 µmol/g BW/24hIncreased natriuresis[1]
Vascular Reactivity to Phenylephrine (EC50) 0.22 ± 0.03 µM1.58 ± 0.23 µMDecreased vascular reactivity[1]
Comparison with an Angiotensin-Converting Enzyme (ACE) Inhibitor

Disclaimer: The following data for Enalapril, an ACE inhibitor, is derived from separate studies and is not from a direct head-to-head comparison with this compound. This information is provided for general reference.

DrugModelDosageKey Findings
Enalapril Aging C57BL/6 Mice30 mg/kg/day (in feed)Attenuated the development of frailty, with sex-specific effects on inflammatory cytokines, but no long-term effect on blood pressure in this aging model.[2]
Enalapril DOCA-salt hypertensive mice (Ren-1 gene only)4 mg/kg/dayDid not have an antihypertensive effect in this specific model but did prevent cardiac remodeling and renal damage.[3]

This compound in a Model of Diet-Induced Obesity and Insulin Resistance

The therapeutic potential of this compound has also been assessed in a mouse model of diet-induced obesity and insulin resistance. This model utilizes conditional overexpression of Cyp4a12 combined with a high-fat diet (HFD).

Therapeutic Performance of this compound in Obesity and Insulin Resistance
ParameterControl (HFD + DOX-induced Cyp4a12 overexpression)This compound TreatedOutcome
Body Weight Gain HighSignificantly attenuatedReduced weight gain[4]
Fasting Blood Glucose 144.0 ± 3.5 mg/dL104.2 ± 9.2 mg/dLPrevented hyperglycemia[4]
Plasma Insulin Levels 5-fold higher than HFD aloneLowered to 0.71 ± 0.09 ng/mLReduced hyperinsulinemia[4]
Glucose Tolerance Significantly impairedSignificantly improvedImproved glucose metabolism[4]
Systolic Blood Pressure 153.4 ± 5.11 mmHg118.34 ± 5.4 mmHgReduced blood pressure[4]
Comparison with a Biguanide

Disclaimer: The following data for Metformin, a biguanide, is from separate studies and not from a direct head-to-head comparison with this compound. This information is provided for general reference.

DrugModelDosageKey Findings
Metformin High-fat diet-induced obese mice200-250 mg/kg/day (in drinking water)Significantly reduced body weight, fat mass, fasting blood glucose, and improved glucose tolerance and insulin sensitivity.[5]
Metformin High-fat diet-induced obese mice50 mg/kg/day (oral gavage)Alleviated HFD-induced increase in body weight and adipocyte size.[6]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by acting as a competitive antagonist of 20-HETE at its receptor, G protein-coupled receptor 75 (GPR75). 20-HETE is a pro-inflammatory and vasoconstrictive eicosanoid. By blocking the 20-HETE/GPR75 signaling axis, this compound mitigates the downstream pathological effects.

20-SOLA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 20_HETE 20-HETE GPR75 GPR75 20_HETE->GPR75 Activates 20_SOLA This compound 20_SOLA->GPR75 Inhibits Gq Gαq GPR75->Gq Activates PI3K PI3K GPR75->PI3K Ras Ras GPR75->Ras PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Vasoconstriction, Inflammation, Cell Proliferation, Insulin Resistance PKC->Downstream Leads to Ca_release->Downstream Leads to Akt Akt PI3K->Akt Akt->Downstream Leads to MAPK MAPK Ras->MAPK MAPK->Downstream Leads to

Figure 1. this compound's mechanism of action via GPR75 antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the studies cited.

Hypertension Model: Cyp4a14 Knockout Mouse

Hypertension_Model_Workflow start Start model Cyp4a14 Knockout (Male Mice) start->model treatment Administer this compound (10 mg/kg/day in drinking water) for 10 days model->treatment measurement Measure Systolic Blood Pressure (Tail-cuff method) treatment->measurement urine_collection 24h Urine Collection (Metabolic cages) treatment->urine_collection vascular_study Isolate Renal Microvessels treatment->vascular_study end End measurement->end analysis Analyze Urine Output and Sodium Excretion urine_collection->analysis analysis->end reactivity Assess Vascular Reactivity to Phenylephrine vascular_study->reactivity reactivity->end

Figure 2. Experimental workflow for the hypertension model.

Protocol Details:

  • Animal Model: Male Cyp4a14 knockout mice, which spontaneously develop hypertension.

  • Treatment: this compound is administered in the drinking water at a dose of 10 mg/kg/day for 10 consecutive days.

  • Blood Pressure Measurement: Systolic blood pressure is measured using a non-invasive tail-cuff method. Mice are accustomed to the procedure for several days prior to the experiment.

  • Metabolic Studies: Mice are placed in metabolic cages for 24-hour urine collection to measure urine volume and sodium excretion.

  • Vascular Function: At the end of the treatment period, renal microvessels are isolated to assess their contractile response to phenylephrine in a pressure myograph system.

Diet-Induced Obesity and Insulin Resistance Model

Protocol Details:

  • Animal Model: Conditional transgenic mice overexpressing Cyp4a12 (a 20-HETE synthase). Gene expression is induced by doxycycline (DOX) in the drinking water.

  • Diet: Mice are fed a high-fat diet (HFD) to induce obesity and insulin resistance.

  • Treatment: this compound is administered concurrently with the HFD and DOX.

  • Metabolic Phenotyping:

    • Body Weight: Monitored regularly throughout the study.

    • Glucose and Insulin Levels: Fasting blood glucose and plasma insulin are measured at the end of the study.

    • Glucose Tolerance Test (GTT): After a period of fasting, mice are given an intraperitoneal injection of glucose. Blood glucose levels are then measured at various time points to assess glucose clearance.

  • Blood Pressure Measurement: Systolic blood pressure is monitored using the tail-cuff method.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of hypertension and diet-induced obesity with insulin resistance. Its mechanism of action, centered on the antagonism of the 20-HETE/GPR75 signaling pathway, offers a novel approach to treating these multifactorial diseases. While direct comparative data with established drugs like ACE inhibitors and metformin is currently lacking in the published literature, the existing evidence suggests that this compound effectively ameliorates key pathological features in these models. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic positioning of this compound relative to current standards of care.

References

Unveiling the Specificity of 20-SOLA: A Comparative Analysis with Other 20-HETE Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmacological research, the pursuit of highly specific molecular inhibitors is paramount to developing effective and safe therapeutics. This guide provides a detailed comparative assessment of 20-SOLA, a notable antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE), alongside other inhibitors of the 20-HETE signaling pathway. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development to inform their research and development endeavors.

Introduction to 20-HETE and its Inhibitors

20-HETE is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2] It plays a significant role in the regulation of vascular tone, renal function, and has been implicated in the pathophysiology of hypertension, stroke, myocardial infarction, and metabolic syndrome.[1][2] The biological actions of 20-HETE are primarily mediated through its high-affinity G-protein coupled receptor, GPR75.[3][4][5]

The therapeutic potential of modulating the 20-HETE pathway has led to the development of various inhibitors. These can be broadly categorized into two classes:

  • 20-HETE Synthesis Inhibitors: These compounds, such as HET0016 and DDMS, act by inhibiting the CYP4A/4F enzymes responsible for 20-HETE production.[2][6][7]

  • 20-HETE Antagonists: These molecules, including the water-soluble compound this compound, as well as 20-HEDE, 20-HEDGE, and AAA, function by blocking the binding of 20-HETE to its receptor, GPR75.[1][3][8]

This guide focuses on the specificity of this compound in comparison to these other inhibitory agents.

Comparative Analysis of Inhibitor Specificity

The specificity of an inhibitor is a critical determinant of its therapeutic index, with highly specific compounds offering the potential for targeted efficacy with minimal off-target effects. The following table summarizes the available quantitative data on the potency and selectivity of key inhibitors of the 20-HETE pathway.

InhibitorClassTargetPotency (IC50/K D)Selectivity Data
This compound 20-HETE AntagonistGPR75Not explicitly reported, but effectively antagonizes the high-affinity (K D = 1.56 x 10⁻¹⁰ M) binding of 20-HETE to GPR75.[4]Functionally selective for the 20-HETE/GPR75 axis, reversing pathological effects of 20-HETE in various disease models.[1][9][10]
HET0016 20-HETE Synthesis InhibitorCYP4A8.9 nM (human renal microsomes); 35.2 nM (rat renal microsomes)[6]Approximately 100-fold more selective for CYP4A over epoxygenase (IC50 = 2800 nM).[6]
AAA 20-HETE AntagonistGPR75Effectively blocks 20-HETE-induced GPR75 activity.[3]Described as a 20-HETE receptor blocker.[8]
20-HEDGE 20-HETE AntagonistGPR75Effective antagonist of 20-HETE's vasoconstrictor actions.[2][7]Blocks various biological actions of 20-HETE.[8]
DDMS 20-HETE Synthesis InhibitorCYP4AA more selective inhibitor of 20-HETE synthesis compared to older compounds like 17-ODYA.[7]Described as a selective 20-HETE inhibitor.[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches for assessing inhibitor specificity, the following diagrams are provided in the DOT language for Graphviz.

cluster_synthesis 20-HETE Synthesis cluster_signaling 20-HETE Signaling AA Arachidonic Acid CYP4A_4F CYP4A/4F Enzymes AA->CYP4A_4F HETE 20-HETE CYP4A_4F->HETE Produces HETE_Inhibitors HET0016, DDMS HETE_Inhibitors->CYP4A_4F GPR75 GPR75 Receptor HETE->GPR75 Binds Downstream Downstream Signaling (e.g., ↑ Ca²⁺, PKC activation) GPR75->Downstream Activates Pathological Pathological Effects (e.g., Vasoconstriction, Inflammation) Downstream->Pathological HETE_Antagonists This compound, AAA, 20-HEDGE HETE_Antagonists->GPR75

Figure 1. The 20-HETE synthesis and signaling pathway with points of inhibition.

cluster_workflow Inhibitor Specificity Assessment Workflow start Start: Novel Inhibitor in_vitro In Vitro Biochemical Assays start->in_vitro Determine IC50/Ki against primary target cell_based Cell-Based Assays in_vitro->cell_based Confirm on-target activity in cells off_target Off-Target Profiling cell_based->off_target Assess activity against a panel of related and unrelated targets data_analysis Data Analysis & Specificity Determination off_target->data_analysis end End: Specificity Profile data_analysis->end

Figure 2. A generalized workflow for determining inhibitor specificity.

Experimental Protocols

Detailed and robust experimental design is crucial for the accurate assessment of inhibitor specificity. Below are protocols for key assays.

Protocol 1: In Vitro Enzyme/Receptor Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme or receptor.

Materials:

  • Purified target enzyme (e.g., CYP4A) or receptor (e.g., GPR75 membrane preparation)

  • Specific substrate or ligand (e.g., arachidonic acid for CYP4A, radiolabeled 20-HETE for GPR75)

  • Test inhibitor (e.g., this compound, HET0016) stock solution (typically in DMSO)

  • Assay buffer optimized for the target protein

  • 96-well microplates

  • Plate reader (e.g., spectrophotometer, scintillation counter)

Procedure:

  • Prepare serial dilutions of the test inhibitor. A common starting point is a high concentration (e.g., 100 µM) with 3-fold or 10-fold serial dilutions.

  • Add assay buffer, the target enzyme/receptor, and the serially diluted inhibitor (or vehicle control, e.g., DMSO) to the wells of a microplate.

  • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at an optimal temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate or radiolabeled ligand to all wells.

  • Monitor the reaction over time by measuring the appropriate output (e.g., change in absorbance, fluorescence, or radioactivity).

  • Calculate the reaction rates and normalize the data, setting the uninhibited control to 100% activity and a no-enzyme/receptor control to 0%.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target protein

  • Test inhibitor (e.g., this compound)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Equipment for western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)

  • Thermocycler or heating blocks

Procedure:

  • Treat cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and wash the cells with PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Apply a temperature gradient by heating the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Lyse the cells (e.g., by freeze-thaw cycles or adding lysis buffer) and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by western blotting, probing for the target protein and a loading control.

  • Quantify the band intensities. A shift in the melting curve (the temperature at which the protein denatures and precipitates) in the presence of the inhibitor indicates target engagement.

Conclusion

The available evidence strongly suggests that this compound is a potent and specific antagonist of the 20-HETE receptor, GPR75. While direct, quantitative binding affinity data for this compound is not as extensively published as for some 20-HETE synthesis inhibitors like HET0016, its consistent ability to reverse the diverse pathological effects of 20-HETE across multiple preclinical models underscores its functional specificity. In contrast, synthesis inhibitors, while potent, may have a broader impact on all 20-HETE-mediated processes, which may not be desirable in all therapeutic contexts.

For researchers in the field, the choice between a 20-HETE antagonist like this compound and a synthesis inhibitor will depend on the specific research question and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a robust framework for further elucidating the specificity profiles of these and other novel inhibitors targeting the 20-HETE pathway. Further head-to-head comparative studies employing these methodologies are warranted to build a more comprehensive understanding of the relative merits of each inhibitory strategy.

References

A Comparative Review of 20-HETE Antagonists: Efficacy, Specificity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the leading antagonists targeting the potent vasoconstrictor 20-HETE, summarizing their performance in preclinical models and outlining the experimental frameworks used for their evaluation.

Arachidonic acid, a key component of cell membranes, is metabolized by cytochrome P450 (CYP) enzymes of the 4A and 4F families to produce 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] This bioactive lipid is a potent vasoconstrictor that plays a significant role in the regulation of vascular tone and blood pressure.[2][3] Elevated levels of 20-HETE are implicated in various cardiovascular pathologies, including hypertension, stroke, and endothelial dysfunction, making it a critical therapeutic target.[4][5][6]

The discovery of G-protein coupled receptor 75 (GPR75) as the cellular receptor for 20-HETE has been a transformative milestone, elucidating the mechanism of action and paving the way for the development of specific antagonists.[2][7] These antagonists aim to block the signaling cascade initiated by the 20-HETE/GPR75 pairing, which mediates vascular smooth muscle contraction and endothelial dysfunction.[8] This guide provides a comparative analysis of prominent 20-HETE antagonists, presenting key experimental data on their efficacy and the detailed methodologies used in their assessment.

In Vitro Efficacy of 20-HETE Receptor Antagonists

The potency of 20-HETE antagonists is often first determined in vitro by their ability to inhibit 20-HETE-induced cellular responses. A key metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an antagonist required to inhibit a biological process by 50%. The data below, derived from intracellular calcium mobilization assays in EA.hy926 endothelial cells, highlights the potent inhibitory effects of several water-soluble antagonists on GPR75 activation.[9]

AntagonistChemical NameIC50 (M)Reference
AAA N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide5.356 x 10-10[9]
20-SOLA 2,5,8,11,14,17-hexaoxanonadecan-19-yl 20-hydroxyeicosa-6(Z),15(Z)-dienoate8.059 x 10-10[9]
19(R)-HEDGE Sodium (19(R)-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycinate6.715 x 10-9[9]
20-6,15-HEDGE N-(20-hydroxyeicosa-6(Z), 15(Z)-dienoyl) glycineNot Reported[3]
WIT002 20-hydroxyeicosa-6(Z), 15(Z)-dienoic acidNot Reported[3]

Table 1: Comparative in vitro potency of 20-HETE antagonists. IC50 values were determined based on the inhibition of 20-HETE-induced intracellular calcium mobilization.

In Vivo Antihypertensive Efficacy

The therapeutic potential of 20-HETE antagonists is primarily evaluated by their ability to lower blood pressure in various animal models of hypertension. These studies demonstrate significant antihypertensive effects across different models, each with unique mechanisms driving the elevated 20-HETE levels.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of hypertension where elevated renal and vascular 20-HETE production contributes to increased vascular reactivity.[6]

AntagonistAnimal ModelDose & AdministrationBlood Pressure EffectReference
AAA (with EET-A)Young SHR (6 weeks old)10 mg/kg/day in drinking water for 4 weeksPrevented hypertension development. Systolic BP: 134 ± 2 mmHg vs. 156 ± 5 mmHg in control.[10]

Table 2: Efficacy of the 20-HETE antagonist AAA in preventing hypertension in young Spontaneously Hypertensive Rats (SHR).

Genetic Mouse Models of Hypertension

Transgenic models with overexpression of CYP enzymes provide a direct link between 20-HETE production and hypertension.

AntagonistAnimal ModelDose & AdministrationBlood Pressure EffectReference
Analog 13 Male Cyp4a14(-/-) mice10 mg/kg/day via IP injection for 10 daysReturned elevated systolic blood pressure to normal levels.[11]
20-6,15-HEDGE B-129/Sv-4A11+/+ miceDaily IP injection for 9 daysNormalized blood pressure.[12]
AAA Male B-129/Sv-4A11+/+ miceDaily IP injection for 9 daysNormalized blood pressure.[12]

Table 3: Efficacy of 20-HETE antagonists in genetic mouse models of 20-HETE-dependent hypertension.

Signaling Pathways of 20-HETE

20-HETE exerts its effects by binding to the GPR75 receptor, which triggers distinct downstream signaling cascades in different vascular cell types. These pathways represent the targets for the antagonists discussed.

twenty_hete_signaling cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell HETE_EC 20-HETE GPR75_EC GPR75 HETE_EC->GPR75_EC Gq_EC Gαq/11 GPR75_EC->Gq_EC GIT1 GIT1 GPR75_EC->GIT1 cSrc_EC c-Src GIT1->cSrc_EC EGFR EGFR cSrc_EC->EGFR MAPK_NFkB MAPK / IKKβ-NF-κB EGFR->MAPK_NFkB ACE ACE Induction MAPK_NFkB->ACE eNOS eNOS Uncoupling (↑ Superoxide, ↓ NO) MAPK_NFkB->eNOS Endo_Dys Endothelial Dysfunction ACE->Endo_Dys eNOS->Endo_Dys HETE_VSMC 20-HETE GPR75_VSMC GPR75 HETE_VSMC->GPR75_VSMC Gq_VSMC Gαq/11 GPR75_VSMC->Gq_VSMC PKC PKC Gq_VSMC->PKC BK BK Channel (Inhibition) PKC->BK Vaso Vasoconstriction BK->Vaso

20-HETE signaling pathways in vascular cells.

Experimental Protocols

The evaluation of 20-HETE antagonists relies on standardized and rigorous experimental methodologies. Below are detailed protocols for key assays cited in this guide.

In Vitro Antagonist Screening: Intracellular Calcium Assay

This assay quantifies the ability of an antagonist to block 20-HETE-induced activation of the GPR75 receptor, measured by a subsequent rise in intracellular calcium ([Ca2+]i).

calcium_assay_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis c1 Culture EA.hy926 endothelial cells in 96-well plates c2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) c1->c2 t1 Pre-incubate cells with varying concentrations of 20-HETE antagonist (e.g., AAA, this compound) c2->t1 t2 Stimulate cells with a fixed concentration of 20-HETE (agonist) t1->t2 m1 Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) t2->m1 m2 Calculate the peak fluorescence response for each antagonist concentration m1->m2 m3 Plot dose-response curve and determine IC50 value m2->m3

Workflow for intracellular calcium assay.

Methodology:

  • Cell Culture: EA.hy926 cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: Cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution) and then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 1 hour.

  • Antagonist Pre-incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of the test antagonist for 15-30 minutes.

  • Agonist Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the automated addition of a fixed concentration of 20-HETE to all wells.

  • Data Acquisition: Fluorescence intensity is monitored in real-time immediately following the addition of 20-HETE.

  • Analysis: The peak fluorescence response is measured and normalized. The percentage inhibition is calculated for each antagonist concentration relative to the control (20-HETE alone). The IC50 is determined by fitting the concentration-response data to a sigmoidal curve.[9]

In Vivo Blood Pressure Measurement: Tail-Cuff Plethysmography

This non-invasive method is widely used to monitor systolic blood pressure in conscious rodents, allowing for the assessment of antihypertensive drug efficacy over time.[13][14]

Methodology:

  • Acclimation and Training: For 3-5 consecutive days prior to the experiment, rats or mice are trained to lie calmly in a restrainer. This minimizes stress-induced blood pressure fluctuations.[13][15]

  • Procedure: The animal is placed in the restrainer, and its tail is passed through an occlusion cuff and a volume-pressure recording (VPR) sensor. The animal is placed on a warming platform to promote vasodilation of the tail artery, which is necessary for detection of the pulse.

  • Measurement Cycle: The occlusion cuff is automatically inflated to a pressure sufficient to occlude blood flow (e.g., 250 mmHg) and then slowly deflated. The VPR sensor detects the return of blood flow as the pressure in the cuff decreases.[15]

  • Data Collection: The pressure at which blood flow returns is recorded as the systolic blood pressure. This cycle is repeated 10-15 times per session, and the average of the successful readings is taken as the final measurement.

  • Experimental Timeline: Baseline blood pressure is established over several days. The antagonist is then administered (e.g., via drinking water, oral gavage, or injection), and blood pressure is measured at regular intervals (e.g., daily or weekly) for the duration of the study.[10][11]

Ex Vivo Vascular Function Assessment: Wire Myography

This technique assesses the contractility and relaxation of isolated small arteries, providing direct insight into the effects of 20-HETE antagonists on vascular tone.[16][17]

Methodology:

  • Vessel Dissection: An animal is euthanized, and a vascular bed (e.g., mesenteric or renal arcade) is immediately excised and placed in cold, oxygenated physiological salt solution (PSS).

  • Artery Isolation: A small resistance artery (typically 100-300 µm in diameter) is carefully dissected from the surrounding tissue under a microscope.

  • Mounting: The isolated arterial segment is mounted onto two small stainless-steel wires in the jaws of a wire myograph chamber. One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.

  • Normalization: The vessel is submerged in PSS at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). It is stretched to its optimal resting tension, which is determined by a normalization procedure to mimic in vivo pressure conditions.

  • Viability Check: The vessel's viability is confirmed by inducing contraction with a high-potassium solution (KCl) followed by a relaxing agent (e.g., acetylcholine) to check for endothelial integrity.

  • Experiment: Concentration-response curves are generated by cumulatively adding a vasoconstrictor (e.g., phenylephrine or 20-HETE) in the absence and presence of the 20-HETE antagonist. The force of contraction is recorded.

  • Analysis: The antagonist's effect is quantified by the degree of rightward shift in the agonist's concentration-response curve, from which its potency (e.g., pA2 value) can be calculated.

References

Unveiling the Advantages of Water-Soluble 20-SOLA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in the fields of hypertension, metabolic disorders, and vascular biology, the pursuit of highly effective and bioavailable therapeutic compounds is a paramount objective. In this context, the water-soluble 20-HETE antagonist, 20-SOLA, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with other notable 20-HETE antagonists, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

Executive Summary

20-hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid mediator implicated in the pathophysiology of hypertension, endothelial dysfunction, and insulin resistance. Consequently, antagonists of the 20-HETE pathway are of significant therapeutic interest. A primary challenge in the development of these antagonists has been their poor aqueous solubility, limiting their bioavailability and clinical utility. This compound, a water-soluble analog, was developed to overcome this limitation. This guide will demonstrate the superior physicochemical properties and in vivo efficacy of this compound compared to its predecessors and other related compounds.

Comparative Analysis of 20-HETE Antagonists

The primary advantage of this compound lies in its enhanced water solubility, which translates to improved bioavailability and ease of administration for in vivo studies. The following tables provide a comparative overview of this compound and other key 20-HETE antagonists.

Physicochemical Properties
CompoundChemical NameWater SolubilityKey Characteristics
This compound 2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoateWater-soluble [1][2]Designed for oral administration in drinking water, overcoming the need for infusion.[3]
HET0016 N-hydroxy-N'-(4-butyl-2-methylphenyl) formamidine34.2 µg/mL in ddH₂O[4]Potent and selective inhibitor of 20-HETE synthesis, but its low solubility requires complexation for in vivo intravenous administration.[4]
6,15-20-HEDE 20-hydroxyeicosa-6(Z),15(Z)-dienoic acidPoorly solubleCompetitive antagonist of 20-HETE's vasoconstrictor actions, but has a short half-life and is highly protein-bound, limiting its in vivo use.[2]
AAA N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamideWater-soluble [1][5]A water-soluble 20-HETE receptor antagonist that can be administered in drinking water for in vivo studies.[5]
In Vitro Efficacy: Inhibition of 20-HETE Synthesis
CompoundTargetIC₅₀ ValueSource Species
HET0016 20-HETE synthesis35 ± 4 nMRat renal microsomes[6]
HET0016 20-HETE synthesis8.9 ± 2.7 nMHuman renal microsomes[6][7]

Note: As this compound and AAA are 20-HETE receptor antagonists, their primary mechanism is not the inhibition of 20-HETE synthesis, and therefore IC₅₀ values for synthesis inhibition are not applicable.

In Vivo Efficacy: Reduction of Blood Pressure in Hypertensive Models
CompoundAnimal ModelDose & AdministrationBlood Pressure Reduction
This compound Cyp4a14 knockout mice (androgen-driven, 20-HETE-dependent hypertension)10 mg/kg/day in drinking waterNormalized blood pressure from 153±2 mmHg to 124±1 mmHg over 10 days.[8]
AAA Myh11-4a12 mice (vascular smooth muscle-specific 20-HETE synthase overexpression)10 mg/kg/day in drinking waterNormalized systolic blood pressure from 145±2 mmHg to 124±2 mmHg over 12 days.[9]
HET0016 Spontaneously Hypertensive Rats (SHR)Not specified for direct BP reduction comparisonTreatment reversed functional impairment of middle cerebral arteries.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

G 20-HETE Signaling Pathway in Vascular Smooth Muscle cluster_receptor Cell Membrane GPR75 GPR75 (20-HETE Receptor) PLC Phospholipase C (PLC) GPR75->PLC AA Arachidonic Acid CYP4A_4F CYP4A/4F Enzymes AA->CYP4A_4F HETE20 20-HETE CYP4A_4F->HETE20 HETE20->GPR75 PKC Protein Kinase C (PKC) PLC->PKC Ca_channels L-type Ca2+ Channels TRPC6 Channels PKC->Ca_channels Ca_influx Ca2+ Influx Ca_channels->Ca_influx Contraction Vasoconstriction Ca_influx->Contraction SOLA This compound SOLA->GPR75 Antagonism

Caption: 20-HETE signaling leading to vasoconstriction and the antagonistic action of this compound.

G Experimental Workflow for In Vivo Efficacy cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Analysis Animal_Model Hypertensive Animal Model (e.g., Cyp4a14-/- mice) Grouping Grouping: - Control (Vehicle) - Treatment (this compound) Animal_Model->Grouping Administration Drug Administration (e.g., 10 mg/kg/day in drinking water) Grouping->Administration Duration Treatment Duration (e.g., 10-12 days) Administration->Duration BP_Measurement Blood Pressure Measurement (e.g., Tail-cuff method) Duration->BP_Measurement Urine_Collection Urine Collection (for natriuresis assessment) Duration->Urine_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) BP_Measurement->Data_Analysis Urine_Collection->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of 20-SOLA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prudent and safe disposal of laboratory chemicals is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of 20-SOLA, a 20-HETE antagonist used in cardiovascular and diabetes research. While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, this document outlines the necessary procedures to follow based on general laboratory chemical waste management guidelines. It is imperative for all personnel to obtain and thoroughly review the official SDS from the manufacturer or supplier before handling or disposing of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, familiarize yourself with the potential hazards of this compound by consulting its specific SDS. In the absence of an SDS, treat the substance as hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety goggles with side shields.

  • Hand Protection: Use chemically resistant gloves; inspect them for any signs of degradation before use.

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used within a fume hood.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Ensure that a safety shower and an eyewash station are readily accessible.[1]

Key Disposal and Safety Information for this compound

The following table summarizes critical information that should be obtained from the this compound Safety Data Sheet (SDS) to guide its proper disposal.

ParameterInformation to be Obtained from SDSRelevance to Disposal
Physical State Solid (powder), Liquid (in solvent)Determines the type of waste container and disposal method.
Solubility e.g., Soluble in DMSO, ethanolInforms about suitable solvents for rinsing containers and potential for aqueous disposal after treatment.
Acute Toxicity e.g., Oral, Dermal, Inhalation LD50/LC50Indicates the level of hazard and necessary handling precautions.
Environmental Hazards e.g., Aquatic ToxicityDetermines if the chemical is harmful to aquatic life, which would prohibit sewer disposal.
Reactivity e.g., Incompatible with strong oxidizing agentsPrevents dangerous reactions by ensuring incompatible wastes are not mixed.
Storage Temperature e.g., -20°C or -80°CInforms the proper storage conditions for the waste material prior to collection.
Specific Disposal Instructions Manufacturer's recommendationsProvides the most accurate and safest method for disposal.

Experimental Protocol: General Procedure for Neutralization of Aqueous Waste

For many research chemicals, if the SDS indicates that the compound, after being dissolved in an aqueous solution, is acidic or basic, neutralization may be a required pre-treatment step before disposal. The following is a general protocol and should only be performed if deemed appropriate and safe by the chemical's SDS and your institution's Environmental Health and Safety (EHS) office.

Objective: To adjust the pH of an aqueous waste solution containing a hypothetical acidic or basic form of this compound to a neutral range (typically pH 6-8) before collection by a licensed waste disposal service.

Materials:

  • Aqueous waste solution containing this compound

  • Appropriate neutralizing agent (e.g., 1M Sodium Hydroxide for acidic waste, 1M Hydrochloric Acid for basic waste)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate waste container, properly labeled

  • All necessary PPE (goggles, gloves, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure within a chemical fume hood. Place the waste container on a stir plate.

  • Initial pH Measurement: Carefully measure the initial pH of the waste solution using a pH strip or meter.

  • Neutralization: Slowly add the appropriate neutralizing agent dropwise to the stirring waste solution.

  • Monitoring: Continuously monitor the pH of the solution.

  • Endpoint: Stop adding the neutralizing agent once the pH is within the desired neutral range. Be cautious not to overshoot the endpoint.

  • Final Labeling: Ensure the waste container is securely sealed and labeled with all components, including the neutralized this compound solution and any salts formed during the reaction.

  • Disposal: Store the neutralized waste in a designated satellite accumulation area for pickup by your institution's hazardous waste management service.[2][3]

Logical Workflow for Laboratory Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.

start Start: Chemical Waste Generated sds Obtain and Review Safety Data Sheet (SDS) start->sds no_sds Contact Supplier for SDS Treat as Hazardous sds->no_sds is_hazardous Is the waste hazardous? sds->is_hazardous SDS Available no_sds->is_hazardous Assume Hazardous non_hazardous Dispose as Non-Hazardous Waste (per institutional guidelines) is_hazardous->non_hazardous No pretreatment Does waste require pre-treatment (e.g., neutralization)? is_hazardous->pretreatment Yes end End: Proper Disposal non_hazardous->end perform_pretreatment Perform Pre-treatment Protocol pretreatment->perform_pretreatment Yes segregate Segregate Waste by Compatibility Class pretreatment->segregate No perform_pretreatment->segregate label_container Properly Label Waste Container segregate->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa pickup Arrange for Pickup by EHS or Licensed Contractor saa->pickup pickup->end

Caption: Decision workflow for laboratory chemical waste disposal.

Disclaimer: This information is intended as a general guide. Always follow the specific instructions provided in the Safety Data Sheet (SDS) for this compound and adhere to the hazardous waste management guidelines established by your institution and local regulations.[2][3][4]

References

Essential Safety and Logistics for Handling 20-SOLA

Author: BenchChem Technical Support Team. Date: December 2025

20-SOLA is an orally active 20-HETE antagonist utilized in research, particularly in studies related to cardiovascular diseases and diabetes. As with any research chemical, it is crucial to handle this compound with a high degree of caution to minimize potential exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Required PPE Recommended Additional PPE
Handling Solid this compound (e.g., weighing, aliquoting) - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Face mask or respirator (if creating dust)- Double gloving
Preparing Solutions of this compound - Nitrile gloves- Laboratory coat- Safety goggles or a face shield worn over safety glasses- Chemical-resistant apron- Work in a chemical fume hood
Administering this compound to Research Animals - Nitrile gloves- Laboratory coat- Safety glasses- Sleeve covers
Cleaning and Decontamination - Nitrile gloves (or more resistant gloves depending on cleaning agent)- Laboratory coat- Safety goggles- Chemical-resistant apron

It is imperative that all personnel are trained on the proper use, removal, and disposal of PPE to prevent contamination.[1][2][3]

Operational Plan for Safe Handling and Disposal

A clear and concise operational plan is essential for minimizing risks associated with handling research chemicals.

1. Receipt and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name, concentration (if applicable), and hazard information.

  • Log the chemical into your laboratory's inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed to prevent contamination and degradation.

  • Follow any specific storage temperature recommendations provided by the supplier.

3. Preparation:

  • Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • Before handling, review the experimental protocol and ensure all necessary safety equipment is readily available, including an eyewash station and safety shower.[1]

  • Use appropriate tools, such as spatulas and weighing paper, for handling the solid compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Use:

  • Clearly label all solutions of this compound with the chemical name, concentration, date of preparation, and your initials.

  • When administering to animals, use appropriate handling and restraint techniques to minimize the risk of accidental exposure.

  • Avoid eating, drinking, and applying cosmetics in the laboratory.[3]

5. Disposal:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and unused solutions, should be considered hazardous waste.[4][5][6]

  • Dispose of chemical waste in accordance with your institution's and local regulations.[3][4]

  • Collect waste in clearly labeled, leak-proof containers.[5]

  • Never dispose of this compound down the drain or in the regular trash.[4][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepArea Prepare Designated Work Area GatherPPE->PrepArea Weighing Weigh Solid this compound PrepArea->Weighing Proceed with Caution SolutionPrep Prepare Solution Weighing->SolutionPrep Experiment Perform Experiment SolutionPrep->Experiment CollectWaste Collect All Contaminated Waste Experiment->CollectWaste Post-Experiment Cleanup LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste DisposeWaste Dispose via Institutional Protocol StoreWaste->DisposeWaste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。